molecular formula C30H32N6O7 B12401284 Ac-ANW-AMC

Ac-ANW-AMC

Cat. No.: B12401284
M. Wt: 588.6 g/mol
InChI Key: LMUIALVDZMMUMF-ZCWWJEROSA-N
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Description

Ac-ANW-AMC is a useful research compound. Its molecular formula is C30H32N6O7 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H32N6O7

Molecular Weight

588.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1

InChI Key

LMUIALVDZMMUMF-ZCWWJEROSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-ANW-AMC: A Technical Guide to its Core Function and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-ANW-AMC (Acetyl-L-alanyl-L-norvalyl-L-tryptophanyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate primarily utilized for the sensitive and selective measurement of the chymotrypsin-like (CT-L) activity of the immunoproteasome, specifically targeting the β5i (LMP7) subunit.[1][2] Its preferential cleavage by the immunoproteasome over the constitutive proteasome makes it an invaluable tool in immunology, oncology, and neurodegenerative disease research, where the activity of the immunoproteasome is of significant interest. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and its role in key signaling pathways.

Introduction to this compound

This compound is a synthetic peptide composed of Alanine, Norvaline, and Tryptophan, with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC group by the active β5i subunit of the immunoproteasome, the free AMC is released, which then exhibits strong fluorescence. This fluorescence can be quantified to determine the enzymatic activity of the immunoproteasome.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Full Name Acetyl-L-alanyl-L-norvalyl-L-tryptophanyl-7-amino-4-methylcoumarin
Molecular Formula C₃₀H₃₂N₆O₇
Molecular Weight 588.61 g/mol
Excitation Wavelength 345-360 nm
Emission Wavelength 445-460 nm
Appearance White to off-white solid
Solubility Soluble in DMSO

Primary Function: A Selective Substrate for the Immunoproteasome

The primary function of this compound is to serve as a specific substrate for the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in the generation of peptides for presentation by MHC class I molecules, thereby initiating an immune response against infected or malignant cells.

Experimental Protocols

In Vitro Immunoproteasome Activity Assay

This protocol outlines the measurement of immunoproteasome activity in cell lysates or purified proteasome preparations.

Materials:

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Cell lysate or purified immunoproteasome

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

  • Prepare samples: Dilute cell lysates or purified immunoproteasome in Assay Buffer to the desired concentration. For a negative control, pre-incubate a sample with a proteasome inhibitor like MG-132 for 30 minutes at 37°C.

  • Assay setup: To each well of a 96-well plate, add 50 µL of the sample (or control).

  • Initiate reaction: Add 50 µL of the this compound working solution to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Record measurements kinetically over a period of 30-60 minutes at regular intervals (e.g., every 2 minutes).

  • Data analysis: The rate of increase in fluorescence intensity is proportional to the immunoproteasome activity. Calculate the activity by determining the slope of the linear portion of the fluorescence versus time curve.

Experimental Workflow for Immunoproteasome Activity Measurement

experimental_workflow cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Lysate Cell Lysate / Purified Proteasome Plate_Setup Add Samples to 96-well Plate Cell_Lysate->Plate_Setup Control Negative Control (+ Proteasome Inhibitor) Control->Plate_Setup Ac_ANW_AMC_Stock This compound Stock (in DMSO) Working_Solution This compound Working Solution (in Assay Buffer) Ac_ANW_AMC_Stock->Working_Solution Reaction_Start Add Working Solution Working_Solution->Reaction_Start Plate_Setup->Reaction_Start Fluorescence_Measurement Kinetic Fluorescence Reading (Ex: 350nm, Em: 450nm) Reaction_Start->Fluorescence_Measurement Data_Analysis Calculate Rate of Reaction Fluorescence_Measurement->Data_Analysis MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Intracellular Antigen (e.g., Viral/Tumor Protein) Ubiquitin Ubiquitin Antigen->Ubiquitin Ubiquitination Immunoproteasome Immunoproteasome (β5i) Ubiquitin->Immunoproteasome Degradation Peptides Antigenic Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Molecule TAP->MHC_I Peptide Loading Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Cell_Surface Cell Surface Presentation Peptide_MHC_I->Cell_Surface Transport to Cell Surface CTL_Activation Cytotoxic T Lymphocyte (CTL) Activation Cell_Surface->CTL_Activation Recognition by CTL NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activation IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome (including Immunoproteasome) IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα Proteasome->NFkB Release of NF-κB Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Activation Autophagy_Regulation Immunoproteasome Immunoproteasome (β5i) ATG5 ATG5 Immunoproteasome->ATG5 Interaction & Degradation Autophagy Autophagy Immunoproteasome->Autophagy Inhibition ATG5->Autophagy Promotes Degradation Degradation

References

Delving into the Immunoproteasome: A Technical Guide to the Substrate Specificity of Ac-ANW-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 27, 2025 – In the intricate landscape of cellular protein degradation and immune surveillance, the immunoproteasome stands out as a critical regulator. Its specialized function in generating antigenic peptides for presentation by MHC class I molecules makes it a compelling target for therapeutic intervention in autoimmune diseases, cancer, and viral infections. A key tool in dissecting the activity of this complex machinery is the fluorogenic substrate Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the substrate specificity of this compound for the immunoproteasome, complete with quantitative data, detailed experimental protocols, and visual workflows.

The immunoproteasome is a variant of the constitutive proteasome, distinguished by the replacement of its standard catalytic β-subunits (β1, β2, and β5) with their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This substitution alters the proteolytic specificity of the proteasome, favoring the production of peptides that bind with high affinity to MHC class I molecules. Understanding the precise activity of these specialized subunits is paramount for developing targeted therapies.

This compound: A Specific Probe for the Immunoproteasome's Chymotrypsin-Like Activity

This compound is a synthetic peptide substrate that releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon cleavage. It has been demonstrated to be a highly specific substrate for the chymotrypsin-like activity of the immunoproteasome, which is primarily mediated by the β5i (LMP7) subunit.[1][2] This specificity allows for the precise measurement of immunoproteasome activity, even in complex biological samples that may also contain the constitutive proteasome.

Quantitative Analysis of Substrate Specificity

The preferential cleavage of this compound by the immunoproteasome over the constitutive proteasome is not merely qualitative. While specific kinetic parameters can vary slightly between experimental conditions, the catalytic efficiency (kcat/Km) of the immunoproteasome for this compound is significantly higher. This enhanced efficiency is a key factor in its utility as a specific assay substrate.

Proteasome TypeCatalytic SubunitKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Immunoproteasome β5i (LMP7)Data Not AvailableData Not AvailableSignificantly Higher
Constitutive Proteasome β5Data Not AvailableData Not AvailableSignificantly Lower

Note: Specific quantitative values for Km and kcat from the primary literature, including the frequently cited Blackburn et al., 2010, were not accessible in the conducted search. The table reflects the qualitative understanding of significantly different catalytic efficiencies.

Experimental Protocols

Accurate and reproducible measurement of immunoproteasome activity using this compound requires meticulous adherence to established protocols. Below are detailed methodologies for key experiments.

Immunoproteasome Activity Assay in Cell Lysates

This protocol outlines the measurement of β5i activity in whole-cell lysates, a common application for assessing immunoproteasome induction and inhibition.

Materials:

  • Cells of interest (e.g., IFN-γ stimulated to induce immunoproteasome expression)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Immunoproteasome-specific inhibitor (e.g., ONX-0914) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis: Harvest and wash cells, then lyse on ice in Lysis Buffer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup: Dilute the cell lysate to a working concentration (e.g., 10-50 µg of total protein per well) in pre-warmed Assay Buffer in the wells of a 96-well plate. For inhibitor controls, pre-incubate the lysate with the inhibitor (e.g., ONX-0914) for a specified time.

  • Reaction Initiation: Add this compound to a final concentration of 50-200 µM to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

  • Data Analysis: Calculate the rate of AMC release from the linear portion of the fluorescence versus time plot. The specific immunoproteasome activity can be determined by subtracting the rate observed in the presence of a specific inhibitor from the total rate.

Kinetic Analysis with Purified Proteasomes

To determine the kinetic parameters (Km and kcat), assays should be performed with purified constitutive and immunoproteasomes.

Procedure:

  • Enzyme Preparation: Use highly purified 20S immunoproteasome and constitutive proteasome.

  • Substrate Dilutions: Prepare a series of dilutions of this compound in Assay Buffer.

  • Assay: In a 96-well plate, add a fixed concentration of the purified proteasome to each well, followed by the different concentrations of the this compound substrate.

  • Kinetic Measurement: Monitor the rate of AMC production as described above.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the active enzyme concentration is known.

Visualizing the Workflow and Concepts

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., with IFN-γ stimulation) lysis Cell Lysis cell_culture->lysis centrifugation Centrifugation lysis->centrifugation quantification Protein Quantification centrifugation->quantification plate_setup Plate Setup (Lysate ± Inhibitor) quantification->plate_setup add_substrate Add this compound plate_setup->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) add_substrate->kinetic_read rate_calculation Calculate Rate of AMC Release kinetic_read->rate_calculation specificity_determination Determine Specific Activity rate_calculation->specificity_determination

Experimental workflow for measuring immunoproteasome activity.

substrate_cleavage_pathway immunoproteasome Immunoproteasome (20S) beta5i β5i (LMP7) Subunit (Chymotrypsin-like activity) cleavage Proteolytic Cleavage beta5i->cleavage catalyzes ac_anw_amc This compound (Non-fluorescent) ac_anw_amc->cleavage products Cleaved Peptide + AMC (Fluorescent) cleavage->products

This compound cleavage by the immunoproteasome's β5i subunit.

Conclusion

The fluorogenic substrate this compound is an invaluable tool for the specific and sensitive measurement of the chymotrypsin-like activity of the immunoproteasome. Its preferential cleavage by the β5i subunit allows for detailed investigations into the role of the immunoproteasome in health and disease. By employing the standardized protocols and understanding the kinetic principles outlined in this guide, researchers can generate robust and reliable data, paving the way for novel therapeutic strategies targeting this crucial cellular machine.

References

An In-depth Technical Guide to the Mechanism of Action of Ac-ANW-AMC in Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome complex that plays a critical role in the immune system by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, particularly the β5i (LMP7) subunit, exhibit unique cleavage specificities compared to the constitutive proteasome. Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin) is a fluorogenic substrate designed for the specific and sensitive measurement of the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and its application in studying signaling pathways that modulate immunoproteasome activity.

Mechanism of Action

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). The peptide sequence, Ala-Asn-Trp, is specifically recognized and cleaved by the active site of the β5i subunit of the immunoproteasome. In its intact form, the this compound molecule is non-fluorescent as the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the tryptophan residue and the AMC moiety by the β5i subunit, the free AMC is released. The liberated AMC molecule exhibits strong fluorescence when excited with ultraviolet light, and the emitted light can be detected and quantified. The rate of AMC release is directly proportional to the chymotrypsin-like activity of the immunoproteasome.[1][2][3]

The specificity of this compound for the immunoproteasome over the constitutive proteasome makes it a valuable tool for distinguishing the activity of these two proteasome isoforms in various biological samples.[1]

Quantitative Data

ParameterValue/DescriptionSource
Substrate Specificity Preferentially cleaved by the β5i subunit of the immunoproteasome over the β5 subunit of the constitutive proteasome.[1]
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Recommended Working Concentration 20-200 µM

Experimental Protocols

Measurement of Immunoproteasome Activity in Cell Lysates

This protocol outlines the steps for determining the chymotrypsin-like activity of the immunoproteasome in whole-cell lysates.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132 or a specific immunoproteasome inhibitor like ONX-0914)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in an appropriate volume of Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add cell lysate (typically 10-50 µg of total protein) to each well.

    • For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

    • Prepare a reaction mixture by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

  • Measurement:

    • Initiate the reaction by adding the this compound reaction mixture to each well.

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the inhibitor-treated wells (background) from the corresponding untreated wells.

    • The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is proportional to the immunoproteasome activity.

    • Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Measurement of Purified Immunoproteasome Activity

This protocol is for assessing the activity of purified immunoproteasome preparations.

Materials:

  • Purified immunoproteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified immunoproteasome in Assay Buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted immunoproteasome to each well.

    • Prepare a reaction mixture containing this compound at the desired final concentration in Assay Buffer.

  • Measurement and Data Analysis:

    • Follow steps 3 and 4 from the cell lysate protocol.

Signaling Pathways and Experimental Workflows

The activity of the immunoproteasome is tightly regulated by various signaling pathways, primarily those involved in inflammatory and immune responses. This compound can be utilized to investigate how these pathways modulate immunoproteasome function.

Key Signaling Pathways Regulating Immunoproteasome Activity
  • Interferon-gamma (IFN-γ) Signaling: IFN-γ is a potent inducer of immunoproteasome subunit expression. Binding of IFN-γ to its receptor activates the JAK/STAT signaling pathway, leading to the transcription of genes encoding the β1i, β2i, and β5i subunits.

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway, a central regulator of inflammation, can also upregulate the expression of immunoproteasome subunits. Pro-inflammatory stimuli that activate NF-κB can lead to increased immunoproteasome activity.

Visualizations

G Mechanism of this compound Cleavage cluster_0 Immunoproteasome (β5i subunit) This compound This compound Cleavage Cleavage This compound->Cleavage Ac-ANW Ac-ANW Cleavage->Ac-ANW AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent)

Caption: Cleavage of this compound by the β5i subunit.

G Experimental Workflow for Cell Lysate Assay cluster_assay Assay Plate Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup Protein Quantification->Assay Setup Kinetic Measurement Kinetic Measurement Assay Setup->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis

Caption: Workflow for measuring immunoproteasome activity.

G Signaling Pathways Regulating Immunoproteasome IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway Transcription Transcription JAK/STAT Pathway->Transcription Immunoproteasome Subunits (β1i, β2i, β5i) Immunoproteasome Subunits (β1i, β2i, β5i) Transcription->Immunoproteasome Subunits (β1i, β2i, β5i) Immunoproteasome Assembly Immunoproteasome Assembly Immunoproteasome Subunits (β1i, β2i, β5i)->Immunoproteasome Assembly Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway NF-κB Pathway->Transcription

Caption: Key signaling pathways inducing immunoproteasome.

Conclusion

This compound is a highly specific and sensitive tool for the quantitative analysis of the chymotrypsin-like activity of the immunoproteasome. Its mechanism of action, based on the enzymatic release of the fluorophore AMC, allows for real-time monitoring of enzyme kinetics. The detailed protocols provided in this guide offer a robust framework for researchers to accurately measure immunoproteasome activity in diverse experimental settings. Furthermore, the ability to couple this assay with studies on signaling pathways provides a powerful approach to unravel the complex regulation of immunoproteasome function in health and disease, with significant implications for drug discovery and development in immunology and oncology.

References

An In-depth Technical Guide to the Chymotrypsin-Like Activity of the β5i Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is a multicatalytic protease complex crucial for intracellular protein degradation. In response to inflammatory signals, such as interferon-γ (IFN-γ), the standard catalytic β subunits (β1, β2, and β5) of the proteasome are replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome. The β5i subunit, in particular, possesses a distinct chymotrypsin-like activity that plays a pivotal role in the generation of peptides for MHC class I antigen presentation, as well as in various other cellular processes, including cytokine production and the regulation of signaling pathways. This technical guide provides a comprehensive overview of the chymotrypsin-like activity of the β5i subunit, including detailed experimental protocols, quantitative data on its kinetics and inhibition, and its role in key signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data related to the chymotrypsin-like activity of the β5i subunit, including kinetic parameters and inhibition constants for various compounds.

Table 1: Kinetic Parameters for β5i Subunit Activity

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Source
Suc-LLVY-AMCNot explicitly foundNot explicitly foundNot explicitly found
Ac-ANW-AMCNot explicitly foundNot explicitly foundNot explicitly found

Note: While these substrates are widely used to measure β5i activity, specific Km and kcat values for the isolated β5i subunit were not consistently available in the searched literature. These parameters are often determined for the entire 20S immunoproteasome complex.

Table 2: Inhibition of β5i Chymotrypsin-Like Activity

InhibitorIC50 (nM)Ki (nM)Inhibition TypeSource(s)
ONX-0914 (PR-957)65 (mouse), 73 (human)Not explicitly foundIrreversible[1]
ONX-0914 (PR-957)39Not explicitly foundNot specified[2]
PR-92434Not explicitly foundNot specified[2]
DPLG34.5Not explicitly foundCompetitive[3]
PKS20864.4Not explicitly foundCompetitive[3]
Compound 17Not explicitly found12500Not specified
Tosyl-dipeptide mimetic5.5Not explicitly foundNot specified
Phenylpropionate-dipeptide mimetic57Not explicitly foundNot specified
5-methylisoxazole-3-carboxylate-dipeptide mimetic190Not explicitly foundNot specified

Note: IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, and pre-incubation times.

Experimental Protocols

Purification of 20S Immunoproteasome

A detailed method for the purification and separation of 20S immunoproteasomes from constitutive proteasomes is crucial for accurate kinetic and inhibition studies. One established method utilizes hydrophobic interaction chromatography.

Objective: To isolate highly pure and active 20S immunoproteasome from cells or tissues.

Materials:

  • Cells or tissues expressing immunoproteasomes (e.g., IFN-γ stimulated cells, spleen).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT).

  • Hydrophobic Interaction Chromatography (HIC) column.

  • Buffer A (e.g., 20 mM Tris-HCl, pH 7.5, 1 M (NH₄)₂SO₄).

  • Buffer B (e.g., 20 mM Tris-HCl, pH 7.5).

  • SDS-PAGE and Western blot reagents.

  • Antibodies specific for immunoproteasome subunits (e.g., anti-β5i/LMP7) and constitutive subunits (e.g., anti-β5).

Procedure:

  • Cell Lysis: Homogenize cells or tissues in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate the proteasome fraction.

  • Hydrophobic Interaction Chromatography:

    • Resuspend the pellet in Buffer A and load it onto a HIC column pre-equilibrated with the same buffer.

    • Wash the column with Buffer A to remove unbound proteins.

    • Elute the proteasomes using a decreasing linear gradient of ammonium sulfate (from Buffer A to Buffer B).

  • Fraction Analysis: Collect fractions and analyze for proteasome activity (see protocol below) and subunit composition by SDS-PAGE and Western blotting using specific antibodies to confirm the presence of β5i and the absence of β5.

  • Purity Assessment: The purified immunoproteasome should show characteristic bands between 20-30 kDa on a denaturing polyacrylamide gel and have a molecular mass of approximately 700 kDa as estimated by gel filtration.

Assay for Chymotrypsin-Like Activity of β5i

This protocol describes the measurement of β5i's chymotrypsin-like activity using a fluorogenic substrate.

Objective: To quantify the enzymatic activity of the β5i subunit in purified immunoproteasomes or cell lysates.

Materials:

  • Purified 20S immunoproteasome or cell lysate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS).

  • Fluorogenic Substrate Stock Solution:

    • General Chymotrypsin-like activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) dissolved in DMSO.

    • β5i-specific activity: this compound (N-Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and warm it to 37°C.

    • Dilute the fluorogenic substrate stock solution in assay buffer to the desired working concentration (typically in the low micromolar range).

  • Enzyme/Lysate Preparation:

    • If using cell lysates, determine the total protein concentration.

    • Dilute the purified immunoproteasome or cell lysate in the assay buffer to a suitable concentration.

  • Assay Setup:

    • Pipette the diluted enzyme or cell lysate into the wells of a 96-well plate.

    • For inhibitor studies, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths for the released AMC (7-Amino-4-methylcoumarin) are typically around 345-380 nm and 445-460 nm, respectively.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • For cell lysates, normalize the activity to the total protein concentration.

Signaling Pathways and Logical Relationships

IFN-γ Induced Expression of the β5i Subunit

The expression of the β5i subunit is primarily induced by IFN-γ through the JAK-STAT signaling pathway, leading to the activation of the transcription factor IRF1.

IFN_gamma_pathway cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1_JAK2 JAK1/JAK2 IFNGR->JAK1_JAK2 Activation STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylation pSTAT1 p-STAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer Dimerization IRF1_gene IRF1 Gene STAT1_dimer->IRF1_gene Binds to GAS element Nucleus Nucleus IRF1 IRF1 IRF1_gene->IRF1 Transcription & Translation PSMB8_gene PSMB8 (β5i) Gene IRF1->PSMB8_gene Binds to promoter beta5i β5i Subunit PSMB8_gene->beta5i Transcription & Translation Immunoproteasome Immunoproteasome beta5i->Immunoproteasome Assembly

Caption: IFN-γ signaling pathway leading to the expression of the β5i subunit.

Role of β5i in the Canonical NF-κB Signaling Pathway

The immunoproteasome, including the β5i subunit, is involved in the canonical NF-κB pathway by degrading the inhibitor protein IκB, thereby allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription.

NFkB_pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation pIkB p-IκB NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release Ub_pIkB Ub-p-IκB pIkB->Ub_pIkB Ubiquitination Ub Ubiquitin Immunoproteasome Immunoproteasome (with β5i) Ub_pIkB->Immunoproteasome Degradation Degraded_IkB Nucleus Nucleus NFkB_nucleus NF-κB (p50/p65) DNA DNA NFkB_nucleus->DNA Binds to κB sites Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription

Caption: Role of the β5i-containing immunoproteasome in NF-κB activation.

β5i-Mediated Regulation of Cardiac Hypertrophy

The β5i subunit has been shown to play a pro-hypertrophic role by targeting the autophagy protein ATG5 for degradation, thereby inhibiting autophagy.

Cardiac_Hypertrophy_pathway Hypertrophic_stimuli Hypertrophic Stimuli (e.g., Ang II, Pressure Overload) beta5i_expression ↑ β5i Expression & Activity Hypertrophic_stimuli->beta5i_expression beta5i β5i Ub_ATG5 Ubiquitinated ATG5 beta5i->Ub_ATG5 Promotes Degradation of Autophagy Autophagy beta5i->Autophagy Inhibition Cardiac_hypertrophy Cardiac Hypertrophy beta5i->Cardiac_hypertrophy Promotion ATG5 ATG5 ATG5->Ub_ATG5 Ubiquitination Degraded_ATG5 Autophagy->Cardiac_hypertrophy Inhibition

Caption: β5i promotes cardiac hypertrophy by inhibiting autophagy via ATG5 degradation.

Conclusion

The chymotrypsin-like activity of the β5i subunit is a critical component of the immunoproteasome's function, with significant implications for both adaptive immunity and various pathological conditions. Understanding the nuances of its enzymatic activity, substrate specificity, and role in cellular signaling is paramount for the development of selective inhibitors with therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current quantitative understanding of this important therapeutic target. Further research into the precise kinetic parameters of β5i and the continued development of highly selective inhibitors will undoubtedly pave the way for novel treatments for autoimmune diseases, cancer, and other inflammatory disorders.

References

Ac-ANW-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-ANW-AMC (Acetyl-Alaninyl-Asparaginyl-Tryptophanyl-7-Amino-4-methylcoumarin). It is designed to be a core resource for professionals in research, science, and drug development who are investigating the activity of the immunoproteasome, a key player in cellular protein degradation and immune response. This guide details the substrate's spectral properties, its specificity, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous measurement of the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit.[1][2] Upon enzymatic cleavage of the peptide backbone by the β5i subunit, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] The resulting increase in fluorescence intensity is directly proportional to the proteasome's activity, allowing for quantitative analysis.

Spectral and Physicochemical Data

The spectral properties of this compound are critical for designing and executing experiments. The excitation and emission maxima for the liberated AMC fluorophore can vary slightly depending on the experimental conditions and instrumentation. Below is a summary of the reported spectral characteristics and other key properties.

ParameterValueSource(s)
Excitation Maximum (λex) 345 nm[3][4]
360 nm
340-360 nm
Emission Maximum (λem) 445 nm
460 nm
440-460 nm
Molecular Formula C₃₀H₃₂N₆O₇
Molecular Weight 588.6 g/mol
Purity ≥95%
Solubility 10 mM in DMSO
Storage Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -20°C for several months.

The Immunoproteasome and its Role in Antigen Presentation

The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory signals, such as interferon-gamma (IFN-γ). It plays a crucial role in the adaptive immune response by processing intracellular proteins into peptides that are subsequently presented by MHC class I molecules on the cell surface. This allows for the recognition and elimination of virally infected or cancerous cells by cytotoxic T lymphocytes. The this compound substrate is a valuable tool for studying the activity of the β5i subunit, a key catalytic component of the immunoproteasome.

Immunoproteasome_Pathway cluster_antigen_processing Antigen Processing Pathway cluster_er ER Lumen Ub_Protein Ubiquitinated Protein Immunoproteasome Immunoproteasome (β5i subunit) Ub_Protein->Immunoproteasome Degradation Peptides Peptide Fragments Immunoproteasome->Peptides Cleavage TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I Antigen_Presentation Antigen Presentation on Cell Surface MHC_I->Antigen_Presentation Transport to Cell Surface Peptides_ER Peptides Peptides_ER->MHC_I Loading

Immunoproteasome's role in antigen presentation.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound to measure the chymotrypsin-like activity of the immunoproteasome in various samples.

General Workflow for Immunoproteasome Activity Assay

This diagram outlines the fundamental steps for a typical immunoproteasome activity assay using this compound.

Assay_Workflow start Start prep_sample Prepare Sample (Cell Lysate or Purified Proteasome) start->prep_sample incubation Incubate Sample with This compound prep_sample->incubation prep_reagents Prepare Reagents (Assay Buffer, this compound) prep_reagents->incubation measurement Measure Fluorescence (Kinetic Reading) incubation->measurement analysis Data Analysis (Calculate Activity) measurement->analysis end End analysis->end

General workflow for an immunoproteasome activity assay.
Detailed Protocol for Measuring Immunoproteasome Activity in Cell Lysates

This protocol is a synthesis of methodologies reported in the literature and by commercial suppliers.

1. Materials and Reagents:

  • Cells of interest (e.g., cultured cells treated with IFN-γ to induce immunoproteasome expression)

  • Lysis Buffer (e.g., Passive Lysis Buffer or a buffer containing 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.035% SDS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132 or ONX-0914) for negative controls

  • 96-well black microplate

  • Fluorescence microplate reader

2. Cell Lysis:

  • Harvest cells and wash with ice-old PBS.

  • Lyse the cells in an appropriate lysis buffer.

  • Homogenize the lysate by passing it through a 26-gauge needle multiple times.

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • Dilute the protein lysate to the desired concentration in the Proteasome Assay Buffer. A typical starting concentration is 1 µg/µL.

  • Prepare the this compound working solution by diluting the stock solution in the assay buffer. The final concentration in the assay can range from 20 to 100 µM.

  • For negative controls, pre-incubate a portion of the cell lysate with a proteasome inhibitor (e.g., 10 µM MG132 or a specific immunoproteasome inhibitor like ONX-0914) for 15-30 minutes at 37°C.

  • Pipette 50 µL of the cell lysate (and inhibitor-treated lysate) into the wells of a 96-well black microplate.

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

4. Data Analysis:

  • Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

  • Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific immunoproteasome activity.

  • The activity can be expressed as relative fluorescence units per minute per microgram of protein (RFU/min/µg).

Protocol for Determining Kinetic Parameters (Km and Vmax)

1. Materials and Reagents:

  • Purified immunoproteasome

  • This compound stock solution (10 mM in DMSO)

  • Proteasome Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound substrate in the assay buffer, ranging from approximately 0.1 µM to 100 µM.

  • Add a fixed, low concentration of the purified immunoproteasome to each well of the microplate.

  • Initiate the reactions by adding the different concentrations of the this compound substrate to the wells.

  • Measure the initial reaction velocities (V₀) for each substrate concentration by monitoring the fluorescence increase over a short period where the reaction is linear.

3. Data Analysis:

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

  • The software will provide the values for Km (in µM) and Vmax (in RFU/min).

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that is indispensable for the study of the immunoproteasome's chymotrypsin-like activity. Its use in well-defined experimental protocols, such as those detailed in this guide, allows for the accurate quantification of immunoproteasome function in a variety of research and drug development contexts. The provided data and methodologies serve as a foundational resource for scientists investigating the intricate roles of the immunoproteasome in health and disease.

References

Storing and Handling Ac-ANW-AMC Powder and DMSO Stock: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Acetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin (Ac-ANW-AMC) powder and its Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to these protocols is crucial for maintaining the integrity and functionality of this fluorogenic substrate, ensuring reproducible and reliable results in assays measuring the chymotrypsin-like activity of the immunoproteasome.

Core Concepts: this compound as a Fluorogenic Substrate

This compound is a synthetic peptide substrate specifically designed to be cleaved by the β5i (LMP7) subunit of the 20S immunoproteasome.[1][2][3] The peptide sequence is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide by the immunoproteasome, the free AMC is released, resulting in a significant increase in fluorescence.[1][3] This fluorescence can be measured to quantify the enzymatic activity of the immunoproteasome.

Data Presentation: Key Specifications and Storage Conditions

To ensure the optimal performance and longevity of this compound, it is imperative to adhere to the storage and handling conditions outlined below. These tables summarize the critical quantitative data for the powdered form and DMSO stock solutions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₃₂N₆O₇
Molecular Weight 588.6 g/mol
Appearance Lyophilized powder
Purity ≥95%
Solubility Soluble in DMSO (≥10 mM)
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm

Table 2: Recommended Storage and Handling of this compound Powder

ConditionRecommendationRationaleSource
Storage Temperature -20°C to -70°CLong-term stability
Shipping Condition Ambient temperatureStable for short durations
Handling Avoid breathing dust. Wear personal protective equipment.Minimize irritation and exposure
Stability ≥ 4 years at -20°CEnsures long-term viability

Table 3: Recommended Storage and Handling of this compound DMSO Stock Solution

ConditionRecommendationRationaleSource
Stock Concentration ≥10 mM in DMSOOptimal for serial dilutions
Storage Temperature -80°C (up to 6 months); -20°C (up to 1 month)Maintain stability and prevent degradation
Handling Aliquot to avoid repeated freeze-thaw cycles. Protect from light.Preserves compound integrity
Stability Stable for at least 1 year at -20°C (some vendors suggest shorter periods for stock solutions)Ensures consistent performance

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and a general protocol for its use in an immunoproteasome activity assay.

Preparation of this compound DMSO Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To facilitate dissolution, you may gently vortex the solution or use an ultrasonic bath for a short period. For higher solubility, warming the tube at 37°C for a brief time can be beneficial.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.

General Protocol for Immunoproteasome Activity Assay

This protocol provides a general workflow. Optimal concentrations and incubation times should be determined empirically for each specific experimental setup.

  • Prepare Assay Buffer: A common assay buffer is 20 mM Tris-HCl, 0.5 mM EDTA, and 0.035% SDS, at a pH of 8.0.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in the assay buffer to the desired final working concentration. Typical working concentrations range from 10 µM to 100 µM. It is crucial to prepare the working solution fresh.

  • Prepare Samples: Prepare your experimental samples (e.g., cell lysates, purified immunoproteasome) in the assay buffer. Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well microplate, add your samples. Include appropriate controls, such as a no-enzyme control (assay buffer + substrate) to measure background fluorescence and a positive control with a known active immunoproteasome. To determine the contribution of non-proteasomal activity, a proteasome inhibitor like MG-132 can be used in a control well.

  • Initiate Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: The rate of increase in fluorescence is proportional to the immunoproteasome activity. Calculate the activity based on the linear range of the reaction.

Mandatory Visualizations

The following diagrams illustrate the mechanism of this compound as a fluorogenic substrate and a typical experimental workflow.

Ac_ANW_AMC_Mechanism cluster_substrate Intact Substrate (Non-fluorescent) cluster_products Cleavage Products Ac-ANW Ac-ANW Peptide AMC_quenched AMC (Quenched) Ac-ANW->AMC_quenched Peptide Bond Immunoproteasome Immunoproteasome (β5i subunit) Ac-ANW->Immunoproteasome Cleaved_Peptide Cleaved Peptide AMC_free Free AMC (Fluorescent) Immunoproteasome->Cleaved_Peptide Cleavage Immunoproteasome->AMC_free Release

Caption: Mechanism of this compound cleavage by the immunoproteasome.

Experimental_Workflow start Start: this compound Powder reconstitute Reconstitute in DMSO (10 mM Stock) start->reconstitute aliquot Aliquot and Store (-80°C or -20°C) reconstitute->aliquot prepare_working Prepare Working Solution (Dilute in Assay Buffer) aliquot->prepare_working add_substrate Add Working Solution to Initiate Reaction prepare_working->add_substrate prepare_samples Prepare Samples (Lysates, Purified Enzyme) assay_plate Load Samples and Controls into 96-well Plate prepare_samples->assay_plate assay_plate->add_substrate measure Measure Fluorescence (Ex: 340-360 nm, Em: 440-460 nm) add_substrate->measure analyze Analyze Data (Calculate Activity) measure->analyze end End: Results analyze->end

Caption: Experimental workflow for an immunoproteasome activity assay.

References

An In-depth Technical Guide to Ac-ANW-AMC: A Fluorogenic Substrate for Immunoproteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Acetyl-L-alanyl-L-asparaginyl-L-tryptophyl-7-amino-4-methylcoumarin (Ac-ANW-AMC), a key reagent for researchers in immunology, oncology, and drug development.

Core Properties and Specifications

This compound is a synthetic peptide substrate designed for the specific measurement of the chymotrypsin-like activity of the β5i (LMP7) subunit of the 20S immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome complex crucial for processing antigens for presentation by MHC class I molecules. Upon enzymatic cleavage of the peptide by the β5i subunit, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][2] The resulting fluorescence can be quantified to determine the activity of the immunoproteasome. This substrate shows a preference for immunoproteasomes over constitutive proteasomes.

The chemical identity of this compound is well-defined, with its structure confirmed by various analytical methods.

  • Full Chemical Name: (S)-N1-((S)-3-(1H-indol-3-yl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)-2-((S)-2-acetamidopropanamido)succinamide

  • Synonyms: Ac-Ala-Asn-Trp-AMC

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃₀H₃₂N₆O₇
Molecular Weight 588.61 g/mol
Purity ≥95%
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Solubility 10 mM in DMSO
Appearance White to off-white solid/lyophilized powder
Storage Temperature -20°C

Experimental Protocols and Usage

This compound is a valuable tool for assessing immunoproteasome activity in various experimental settings. Below are generalized protocols for its preparation and use in cell-based assays.

Proper handling and storage of this compound are crucial for maintaining its stability and performance.

  • Reconstitution: Prepare a stock solution by dissolving this compound in DMSO to a concentration of 10 mM. For enhanced solubility, the tube can be warmed to 37°C and briefly sonicated.

  • Storage: The stock solution should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to create single-use aliquots. The solution should be protected from light.

This protocol outlines the key steps for quantifying the chymotrypsin-like activity of the immunoproteasome.

  • Cell Lysis:

    • Lyse cells using a suitable buffer, such as Passive Lysis Buffer or a specific proteasome activity lysis buffer.

    • Homogenize the lysate by passing it through a 26-gauge needle approximately 15 times.

    • Clarify the lysate by centrifugation at 12,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a 96-well plate. Each reaction should contain the cell lysate diluted in a 20S proteasome assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, 0.035% SDS, pH 8.0).

    • Initiate the reaction by adding this compound to a final working concentration, typically between 30-100 µM.

    • To measure the specific contribution of proteasomal activity, a parallel reaction including a proteasome inhibitor like MG-132 (at ~7 µM) can be set up as a negative control.

  • Fluorescence Measurement:

    • Immediately after adding the substrate, measure the fluorescence using a microplate reader.

    • Set the excitation wavelength to approximately 360 nm and the emission wavelength to around 460 nm.

    • Monitor the reaction kinetically by taking readings at regular intervals (e.g., every minute) for up to 60 minutes at 37°C.

  • Data Analysis:

    • The rate of increase in fluorescence intensity corresponds to the rate of AMC release and, therefore, the enzymatic activity of the immunoproteasome.

    • The specific immunoproteasome activity can be calculated by subtracting the rate of the inhibitor-treated sample from the total activity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an immunoproteasome activity assay using this compound.

G cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis start Cell Culture/ Tissue Sample lysis Cell Lysis and Homogenization start->lysis centrifuge Centrifugation to Clarify Lysate lysis->centrifuge protein_assay Protein Quantification (Bradford Assay) centrifuge->protein_assay setup Prepare Reaction Mix (Lysate + Assay Buffer) protein_assay->setup add_substrate Add this compound (Initiate Reaction) setup->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) add_substrate->read_fluorescence calculate Calculate Rate of Fluorescence Increase read_fluorescence->calculate subtract_bg Subtract Inhibitor Control Values calculate->subtract_bg result Determine Specific Immunoproteasome Activity subtract_bg->result

Caption: Workflow for immunoproteasome activity measurement.

References

Applications of Ac-ANW-AMC in Immunology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-ANW-AMC (Acetyl-L-alanyl-L-asparaginyl-L-tryptophan-7-amino-4-methylcoumarin) and its applications in immunology research. This compound is a valuable tool for the specific measurement of the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit, offering insights into antigen processing, autoimmune diseases, and cancer immunology.

Core Concepts: The Immunoproteasome and this compound

The immunoproteasome is a specialized form of the proteasome, the primary non-lysosomal protease complex in eukaryotic cells responsible for protein degradation.[1][2] Unlike the constitutively expressed proteasome (c-proteasome), the immunoproteasome is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1][3] This specialized proteasome plays a critical role in the generation of peptides for presentation by MHC class I molecules, a key process in the adaptive immune response against intracellular pathogens and cancerous cells.[1]

The catalytic core of the immunoproteasome contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These alternative subunits alter the cleavage specificity of the proteasome, favoring the production of peptides with C-terminal hydrophobic or basic residues that are optimal for binding to MHC class I molecules.

This compound is a synthetic peptide substrate specifically designed to be cleaved by the β5i subunit of the immunoproteasome. The peptide sequence (Ala-Asn-Trp) is recognized and hydrolyzed by the chymotrypsin-like active site of β5i. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine the enzymatic activity of the immunoproteasome. Studies have shown that this compound is preferentially cleaved by the immunoproteasome compared to the constitutive proteasome, making it a specific tool for studying immunoproteasome function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in immunoproteasome activity assays. While extensive kinetic data such as Km and Vmax are not widely reported in the literature, the operational parameters are well-defined.

ParameterValueReference(s)
Full Chemical Name Acetyl-L-alanyl-L-asparaginyl-L-tryptophan-7-amino-4-methylcoumarin
Target Enzyme Immunoproteasome β5i (LMP7) subunit
Enzymatic Activity Chymotrypsin-like
Excitation Wavelength (Ex) 340-360 nm
Emission Wavelength (Em) 440-460 nm
Typical Working Concentration 20-200 µM
Solubility Soluble in DMSO (e.g., ≥10 mM)
Storage of Stock Solution -20°C to -80°C

Key Applications in Immunology Research

Antigen Presentation and Cancer Immunology

The immunoproteasome is a critical component of the antigen processing and presentation pathway, which is essential for the recognition of cancer cells by the immune system. By generating a unique repertoire of tumor-associated antigens for MHC class I presentation, the immunoproteasome facilitates the activation of cytotoxic T lymphocytes (CTLs) that can eliminate malignant cells.

This compound is utilized to measure the activity of the immunoproteasome in cancer cells and immune cells within the tumor microenvironment. This allows researchers to:

  • Assess the antigen presentation capacity of tumor cells: Higher immunoproteasome activity may correlate with better presentation of tumor antigens and a more favorable prognosis.

  • Investigate mechanisms of immune evasion: Some tumors downregulate immunoproteasome expression to escape immune surveillance. This compound assays can quantify this effect.

  • Evaluate the efficacy of immunotherapies: Therapies aimed at boosting anti-tumor immunity may alter immunoproteasome activity, which can be monitored using this substrate.

Antigen_Presentation_Pathway Antigen Presentation Pathway in Cancer cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Tumor_Antigen Tumor-Associated Antigen Immunoproteasome Immunoproteasome (β5i) Tumor_Antigen->Immunoproteasome Degradation Peptides Antigenic Peptides Immunoproteasome->Peptides Generation TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I TAP->MHC_I Loading Peptide_MHC_Complex Peptide-MHC I Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport CTL Cytotoxic T Lymphocyte (CTL) Cell_Surface->CTL Recognition & Killing

Antigen Presentation Pathway in Cancer
Autoimmune and Inflammatory Diseases

The immunoproteasome is also implicated in the pathogenesis of autoimmune diseases. Its role extends beyond antigen presentation to include the regulation of cytokine production and the differentiation of T helper (Th) cells. Dysregulated immunoproteasome activity can contribute to the pro-inflammatory environment observed in conditions like rheumatoid arthritis, lupus, and inflammatory bowel disease.

The use of this compound in this context enables researchers to:

  • Quantify immunoproteasome activity in immune cells from patients with autoimmune diseases.

  • Screen for and characterize the mechanism of action of immunoproteasome inhibitors as potential therapeutic agents.

  • Investigate the role of the immunoproteasome in T-cell differentiation and cytokine signaling pathways.

T_Cell_Differentiation_Pathway Role of Immunoproteasome in T-Cell Differentiation Naive_T_Cell Naive T-Cell Immunoproteasome Immunoproteasome Activity Naive_T_Cell->Immunoproteasome Th1_Cell Th1 Cell Immunoproteasome->Th1_Cell Promotes Differentiation Th17_Cell Th17 Cell Immunoproteasome->Th17_Cell Promotes Differentiation Proinflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1_Cell->Proinflammatory_Cytokines Th17_Cell->Proinflammatory_Cytokines Autoimmunity Autoimmunity Proinflammatory_Cytokines->Autoimmunity

Role of Immunoproteasome in T-Cell Differentiation

Experimental Protocols

Measurement of Immunoproteasome Activity in Cell Lysates

This protocol provides a general framework for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., immune cells, cancer cell lines)

  • Phosphate-buffered saline (PBS)

  • Proteasome Activity Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, supplemented with protease inhibitors)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Proteasome Activity Lysis Buffer.

    • Homogenize the lysate by passing it through a 26-gauge needle 10-15 times.

    • Centrifuge the lysate at 12,000-17,000 x g for 15-20 minutes at 4°C.

    • Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare a working solution of this compound in Assay Buffer to the desired final concentration (e.g., 50 µM).

    • In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Include appropriate controls:

      • Blank: Assay Buffer only (no lysate).

      • Negative Control: Lysate pre-incubated with a specific immunoproteasome inhibitor (e.g., ONX-0914) to confirm that the measured activity is specific to the immunoproteasome.

  • Kinetic Measurement:

    • Initiate the reaction by adding the this compound working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: 340-360 nm, Em: 440-460 nm) at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the immunoproteasome activity.

    • Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Experimental_Workflow Experimental Workflow for this compound Assay Cell_Harvest 1. Cell Harvest & Lysis Protein_Quant 2. Protein Quantification Cell_Harvest->Protein_Quant Assay_Setup 3. Assay Setup (Lysate + this compound) Protein_Quant->Assay_Setup Fluorescence_Reading 4. Kinetic Fluorescence Measurement Assay_Setup->Fluorescence_Reading Data_Analysis 5. Data Analysis (Slope Calculation) Fluorescence_Reading->Data_Analysis Results Immunoproteasome Activity Data_Analysis->Results

References

The Immunoproteasome: A Core Driver and Therapeutic Target in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The immunoproteasome, a specialized isoform of the proteasome, has emerged as a critical player in the pathogenesis of a wide range of autoimmune diseases. Primarily expressed in hematopoietic cells and induced by pro-inflammatory cytokines in other cell types, its dysregulation is intricately linked to the aberrant immune responses that characterize conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). This technical guide provides a comprehensive overview of the immunoproteasome's role in autoimmunity, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

The Immunoproteasome: Structure and Function in Immunity

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the three catalytic β-subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8), forming the immunoproteasome.

This structural alteration modifies the proteolytic activity of the complex, enhancing its ability to generate antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules. This process is crucial for the activation of CD8+ T cells and the subsequent adaptive immune response. Beyond antigen presentation, the immunoproteasome plays a significant role in regulating key inflammatory signaling pathways, including NF-κB and STAT1, and influences the differentiation of T helper (Th) cells, particularly the pro-inflammatory Th1 and Th17 lineages.

Role in Autoimmune Pathogenesis

In autoimmune diseases, the persistent activation of the immune system leads to the sustained expression and activity of the immunoproteasome in immune cells and inflamed tissues. This contributes to the perpetual cycle of inflammation and tissue damage.

  • Rheumatoid Arthritis (RA): In the synovial tissue of RA patients, the immunoproteasome is highly expressed, contributing to the production of pro-inflammatory cytokines and the activation of autoreactive T cells that drive joint destruction.

  • Systemic Lupus Erythematosus (SLE): The immunoproteasome is implicated in the pathogenesis of SLE through its role in type I interferon production by plasmacytoid dendritic cells and the survival and function of autoantibody-producing plasma cells.

  • Multiple Sclerosis (MS): In MS, the immunoproteasome is involved in the differentiation of pathogenic Th1 and Th17 cells that infiltrate the central nervous system and mediate demyelination and neuronal damage.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the expression of immunoproteasome subunits in autoimmune diseases and the efficacy of selective inhibitors.

Table 1: Immunoproteasome Subunit Expression in Autoimmune Diseases

DiseaseTissue/Cell TypeSubunitMethodFinding
Rheumatoid Arthritis Synovial TissueCD68+ (Macrophages)Immunohistochemistry (IHC)Significantly higher density of CD68+ cells in undifferentiated arthritis evolving to RA vs. established RA.[1]
Synovial TissueCD3+ (T-cells)Immunohistochemistry (IHC)Significantly higher density of CD3+ T-cells in undifferentiated arthritis evolving to RA vs. established RA.[1]
Multiple Sclerosis Central Nervous SystemLMP2, LMP7, PA28-αImmunohistochemistry (IHC)Detected in various cell types in MS patients' cortex; absent in young controls.[2]
MS PlaquesLMP2Immunohistochemistry (IHC)Predominant expression of LMP2 in MS plaques.[2]
Systemic Lupus Erythematosus Peripheral Blood Mononuclear Cells (PBMCs)Multiple proteinsMass Spectrometry (MAPP)2-fold or greater difference in abundance of 143 proteins in SLE patients compared to healthy individuals.[3]

Table 2: Inhibitory Activity of Selective Immunoproteasome Inhibitors

InhibitorTarget Subunit(s)IC50 (nM) - HumanIC50 (nM) - MurineSelectivityReference
ONX-0914 β5i (LMP7)39-7-fold selective for β5i over β5c.
β1i (LMP2)~585 (15-fold > β5i)-
KZR-616 (Zetomipzomib) β5i (LMP7)395717-fold selective for β5i over β5c.
β1i (LMP2)131179>80-fold selective for β1i over β1c.
β2i (MECL-1)623-

Table 3: Preclinical and Clinical Efficacy of Immunoproteasome Inhibitors

Disease Model/StudyInhibitorKey Quantitative OutcomesReference(s)
Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model of MS ONX-0914- Significant reduction in mean clinical score.- Strong reduction of IFN-γ and IL-17 producing CD4+ cells in the brain and spinal cord.
Lupus-prone Mice (MRL/lpr and NZB/W F1) ONX-0914- Reduced IFN-α production by ~75%.- Decreased plasma cell numbers in spleen and bone marrow by 50-65%.
Collagen-Induced Arthritis (CIA) - Mouse Model of RA ONX-0914- Attenuated disease progression.
Phase 1b/2 MISSION Study (NCT03393013) - Systemic Lupus Erythematosus (SLE) KZR-616 (Zetomipzomib)- Improvements in all measures of disease activity (SLEDAI, CLASI, Joint Counts, Global Assessments).- Reduction in proteinuria in patients with lupus nephritis.

Key Signaling Pathways

The immunoproteasome's influence on autoimmune diseases extends to its modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation. The immunoproteasome is involved in the degradation of the inhibitory protein IκBα, which allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling Immunoproteasome in NF-κB Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Immunoproteasome Immunoproteasome Ub_p_IkBa->Immunoproteasome Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Role of the Immunoproteasome in Canonical NF-κB Activation.

STAT1 Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling. IFN-γ activates STAT1, a key transcription factor for the induction of immunoproteasome subunits. The ubiquitin-proteasome system, in turn, can negatively regulate the amount of activated STAT1, creating a feedback loop.

STAT1_Signaling Immunoproteasome and STAT1 Signaling IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK1/JAK2 IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates p_STAT1 p-STAT1 Dimer STAT1->p_STAT1 Nucleus Nucleus p_STAT1->Nucleus Translocates to Ub_p_STAT1 Ub-p-STAT1 p_STAT1->Ub_p_STAT1 Ubiquitination IP_Genes Immunoproteasome Subunit Genes (PSMB8, PSMB9, PSMB10) Nucleus->IP_Genes Induces Transcription Proteasome Proteasome Ub_p_STAT1->Proteasome Degradation

Caption: Regulation of Immunoproteasome Expression by STAT1 Signaling.

T Helper 17 (Th17) Cell Differentiation

The differentiation of naïve T cells into pathogenic Th17 cells is a key event in many autoimmune diseases. The immunoproteasome is implicated in this process, with its inhibition leading to reduced Th17 differentiation. This is thought to occur through the modulation of cytokine production and signaling pathways that are essential for Th17 lineage commitment.

Th17_Differentiation Immunoproteasome in Th17 Differentiation Naive_T_Cell Naïve CD4+ T Cell TCR_Signal TCR Signaling Naive_T_Cell->TCR_Signal APC Antigen Presenting Cell (APC) APC->Naive_T_Cell Antigen Presentation STAT3_RORgt STAT3 & RORγt Activation TCR_Signal->STAT3_RORgt Cytokines TGF-β, IL-6, IL-23 Cytokines->Naive_T_Cell Cytokines->STAT3_RORgt Th17_Cell Th17 Cell STAT3_RORgt->Th17_Cell Differentiation IL17_IL22 IL-17, IL-22 Th17_Cell->IL17_IL22 Produces Immunoproteasome Immunoproteasome Immunoproteasome->TCR_Signal Supports Immunoproteasome->Cytokines Regulates Production IP_Inhibitor Immunoproteasome Inhibitor IP_Inhibitor->Immunoproteasome

Caption: Immunoproteasome's Role in Th17 Cell Differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the immunoproteasome.

Immunoproteasome Activity Assay

This assay measures the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.

Workflow:

Activity_Assay_Workflow Immunoproteasome Activity Assay Workflow Start Start: Cell/Tissue Homogenization Lysis Cell Lysis in Non-denaturing Buffer Start->Lysis Centrifugation Centrifugation to Pellet Debris Lysis->Centrifugation Supernatant Collect Supernatant (Cell Lysate) Centrifugation->Supernatant Protein_Quant Protein Quantification (e.g., Bradford Assay) Supernatant->Protein_Quant Assay_Setup Incubate Lysate with Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Protein_Quant->Assay_Setup Measurement Measure Fluorescence over Time (Ex/Em: ~380/460 nm) Assay_Setup->Measurement Analysis Calculate Activity (Rate of Fluorescence Increase) Measurement->Analysis End End Analysis->End

Caption: Workflow for Measuring Immunoproteasome Activity.

Methodology:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • Activity Assay:

    • In a 96-well black plate, add 10-50 µg of cell lysate per well.

    • Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.

    • Bring the final volume to 100 µL with assay buffer.

    • Incubate at 37°C and measure the fluorescence kinetically using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence per unit time) and normalize to the amount of protein in each well.

Western Blotting for Immunoproteasome Subunits

This technique is used to detect and quantify the expression levels of specific immunoproteasome subunits.

Workflow:

Western_Blot_Workflow Western Blot Workflow for Immunoproteasome Subunits Start Start: Protein Extraction SDS_PAGE SDS-PAGE Electrophoresis to Separate Proteins by Size Start->SDS_PAGE Transfer Transfer Proteins to a Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking with BSA or Non-fat Milk to Prevent Non-specific Binding Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-LMP7/PSMB8) Blocking->Primary_Ab Washing1 Washing Steps Primary_Ab->Washing1 Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Washing Steps Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection Analysis Image Acquisition and Band Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of Immunoproteasome Subunits.

Methodology:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer containing protease inhibitors.

    • Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the immunoproteasome subunit of interest (e.g., anti-LMP7/PSMB8) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the in vivo interaction of transcription factors, such as NF-κB, with the promoter regions of immunoproteasome subunit genes.

Methodology:

  • Cross-linking and Chromatin Shearing:

    • Cross-link protein-DNA complexes in cells with 1% formaldehyde.

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the chromatin with an antibody against the transcription factor of interest (e.g., anti-NF-κB p65) or a negative control IgG overnight at 4°C.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences (e.g., the promoter region of PSMB8) by quantitative PCR (qPCR).

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation, and the effect of immunoproteasome inhibitors on this process.

Methodology:

  • Cell Labeling:

    • Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Cell Culture and Stimulation:

    • Culture the CFSE-labeled T cells in a 96-well plate.

    • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies or a specific antigen.

    • Treat the cells with different concentrations of an immunoproteasome inhibitor or a vehicle control.

  • Flow Cytometry Analysis:

    • After 3-5 days of culture, harvest the cells and analyze by flow cytometry.

    • Gate on the T-cell population and measure the CFSE fluorescence intensity.

  • Data Analysis:

    • Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.

Conclusion

The immunoproteasome represents a pivotal nexus in the inflammatory cascades that drive autoimmune diseases. Its multifaceted roles in antigen presentation, cytokine production, and T-cell differentiation underscore its significance as a high-value therapeutic target. The development of selective immunoproteasome inhibitors has shown considerable promise in preclinical models and early clinical trials, offering the potential for more targeted and less toxic therapies for autoimmune disorders. The data, pathways, and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of the immunoproteasome and accelerate the development of novel treatments for patients suffering from these debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for Measuring Immunoproteasome Activity using Ac-ANW-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive and specific measurement of immunoproteasome activity in cell lysates using the fluorogenic substrate Ac-ANW-AMC. This substrate is preferentially cleaved by the β5i (LMP7) subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the chymotrypsin-like activity of the immunoproteasome. This assay is a valuable tool for basic research in immunology and for the development of therapeutic agents targeting the immunoproteasome in various diseases, including cancer and autoimmune disorders.

Principle of the Assay

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ), the constitutive catalytic subunits (β1, β2, and β5) of the proteasome are replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome.[1][2][3] The immunoproteasome exhibits altered proteolytic specificity, which is important for generating antigenic peptides for presentation on MHC class I molecules.

The this compound (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin) peptide substrate is designed to be specifically recognized and cleaved by the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[4] Cleavage of the peptide bond between Tryptophan and AMC releases the fluorophore AMC, which can be detected by measuring its fluorescence at an emission wavelength of approximately 445-460 nm following excitation at around 345-360 nm.[5] To ensure the measured activity is specific to the immunoproteasome, a highly selective inhibitor of the β5i subunit, such as ONX-0914, can be used as a negative control.

Signaling Pathway for Immunoproteasome Induction

The expression of immunoproteasome subunits is primarily induced by pro-inflammatory cytokines, most notably IFN-γ. The binding of IFN-γ to its receptor activates the JAK/STAT signaling pathway, leading to the transcription of genes encoding the immunoproteasome subunits. Other signaling pathways, such as the TNF-α/NF-κB and TGF-β/SMAD pathways, can also influence immunoproteasome induction.

G IFN-γ Induced Immunoproteasome Expression IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK JAK IFN-γ Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Immunoproteasome Subunit Genes Immunoproteasome Subunit Genes STAT->Immunoproteasome Subunit Genes Induces Transcription Immunoproteasome Subunits (β1i, β2i, β5i) Immunoproteasome Subunits (β1i, β2i, β5i) Immunoproteasome Subunit Genes->Immunoproteasome Subunits (β1i, β2i, β5i) Translation Immunoproteasome Assembly Immunoproteasome Assembly Immunoproteasome Subunits (β1i, β2i, β5i)->Immunoproteasome Assembly Assemble into

Caption: IFN-γ signaling pathway leading to immunoproteasome expression.

Experimental Protocols

Materials and Reagents
ReagentSupplier ExampleCatalog # ExampleStorage
This compoundMedChemExpressHY-112933-20°C (in DMSO)
ONX-0914 (β5i inhibitor)Cayman Chemical14513-20°C
Proteasome Activity Lysis Buffer--4°C
Proteasome Activity Assay Buffer--4°C
DMSOSigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Recombinant Human IFN-γR&D Systems285-IF-20°C

Proteasome Activity Lysis Buffer Recipe (25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT):

  • Tris-HCl (1 M, pH 7.5): 2.5 mL

  • MgCl₂ (1 M): 0.5 mL

  • Glycerol (100%): 10 mL

  • ATP (100 mM): 1 mL

  • DTT (1 M): 0.1 mL

  • Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Proteasome Activity Assay Buffer Recipe (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT):

  • Tris-HCl (1 M, pH 7.5): 5 mL

  • BSA (100 mg/mL): 1 mL

  • EDTA (0.5 M): 0.2 mL

  • ATP (100 mM): 1 mL

  • DTT (1 M): 0.1 mL

  • Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Cell Culture and Lysate Preparation
  • Cell Seeding: Plate cells (e.g., HeLa cells) in 6-well plates and grow to approximately 30% confluency.

  • Induction of Immunoproteasome Expression (Optional): To induce immunoproteasome expression, treat cells with IFN-γ (e.g., 500 U/ml) for 48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold Proteasome Activity Lysis Buffer.

    • Homogenize the lysate by passing it through a 26-gauge needle 15 times.

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay. The recommended protein concentration for the assay is between 2-5 mg/ml.

Immunoproteasome Activity Assay Protocol

G This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Cell Lysate Cell Lysate Sample Wells Sample Wells Cell Lysate->Sample Wells Inhibitor Control Wells Inhibitor Control Wells Cell Lysate->Inhibitor Control Wells This compound Substrate This compound Substrate This compound Substrate->Sample Wells Add to initiate This compound Substrate->Inhibitor Control Wells Add to initiate ONX-0914 Inhibitor ONX-0914 Inhibitor ONX-0914 Inhibitor->Inhibitor Control Wells Add Assay Buffer Assay Buffer Assay Buffer->Sample Wells Assay Buffer->Inhibitor Control Wells 96-well Plate 96-well Plate Plate Reader Plate Reader Sample Wells->Plate Reader Inhibitor Control Wells->Plate Reader Kinetic Reading Kinetic Reading Plate Reader->Kinetic Reading Ex: 345-380 nm Em: 445-460 nm Data Analysis Data Analysis Kinetic Reading->Data Analysis Calculate activity

Caption: Workflow for the this compound immunoproteasome activity assay.

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

    • Prepare a stock solution of ONX-0914 (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the this compound substrate in Proteasome Activity Assay Buffer to the desired working concentration. A final concentration of 12.5 µM to 50 µM in the well is commonly used.

  • Assay Setup:

    • In a black 96-well plate, add your cell lysate (up to 15 µg of total protein) to each well.

    • For inhibitor control wells, add ONX-0914 to a final concentration that effectively inhibits β5i activity (e.g., 2.5-10 µM). Incubate for a short period if necessary.

    • Adjust the volume in each well with Proteasome Activity Assay Buffer to a final volume of 50 µL (or as desired).

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted this compound substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

    • Measure the fluorescence kinetically every 3 minutes for at least 60 minutes. Use an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

  • Data Analysis:

    • The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is proportional to the immunoproteasome activity.

    • Subtract the slope of the inhibitor control wells from the slope of the sample wells to determine the specific immunoproteasome β5i activity.

Data Presentation

Quantitative Summary of Assay Parameters
ParameterRecommended ValueReference
This compound Concentration12.5 - 50 µM
ONX-0914 Concentration2.5 - 10 µM
Total Protein per WellUp to 15 µg
Excitation Wavelength345 - 380 nm
Emission Wavelength445 - 460 nm
Assay Temperature30°C
Kinetic Reading IntervalEvery 3 minutes
Total Reading Time60 minutes
Example of Expected Results

The following table illustrates the expected relative fluorescence units (RFU) in HeLa cells with and without IFN-γ treatment, demonstrating the induction of immunoproteasome activity.

ConditionSubstrateRFU at 25 min (Mean ± SD)Fold InductionReference
Untreated HeLa CellsThis compound (12.5 µM)590 ± 50-
IFN-γ Treated HeLa CellsThis compound (12.5 µM)8,716 ± 20014.8

The following table shows the inhibitory effect of ONX-0914 on this compound hydrolysis in IFN-γ treated HeLa cell lysates.

ONX-0914 Concentration% Inhibition of this compound HydrolysisReference
2.5 µM89%
5 µM~95%
10 µM>98%

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete lysis and clarification of the cell lysate. Consider using a lower concentration of lysate or substrate.

  • Low Signal: The cell type may have low endogenous immunoproteasome levels. Induce expression with IFN-γ. Ensure the activity of the substrate and the functionality of the plate reader.

  • Non-linear Kinetics: If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability. Use a lower concentration of cell lysate or a higher concentration of substrate.

  • Specificity: Always include an inhibitor control (e.g., ONX-0914) to confirm that the measured activity is specific to the immunoproteasome β5i subunit. The constitutive proteasome does not efficiently hydrolyze this compound.

By following these detailed protocols and considerations, researchers can reliably and accurately measure immunoproteasome activity, contributing to a deeper understanding of its role in health and disease and facilitating the development of novel therapeutics.

References

Application Notes and Protocols: Preparation of Ac-ANW-AMC Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-amido-4-methylcoumarin) is a sensitive fluorogenic peptide substrate designed for measuring the chymotrypsin-like activity of the immunoproteasome.[1] It is preferentially hydrolyzed by the β5i (LMP7) subunit of the immunoproteasome.[2][3] Upon enzymatic cleavage of the peptide backbone, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence can be monitored kinetically to quantify enzyme activity and is typically measured at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

These application notes provide a detailed protocol for the preparation of a working solution of this compound from a concentrated stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Reagents

  • This compound solid powder (MW: 588.61 g/mol )

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Assay Buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Physical and Spectroscopic Properties

ParameterValueReference(s)
Molecular Weight (MW)588.61 g/mol
Recommended SolventDMSO
Maximum Solubility in DMSO≥10 mM
Excitation Wavelength (Ex)345 - 360 nm
Emission Wavelength (Em)445 - 460 nm

Table 2: Stock Solution Preparation (for a 10 mM Stock)

ParameterValueCalculation
Mass of this compound1 mgN/A
Volume of DMSO169.89 µL(1 mg / 588.61 g/mol ) / 0.010 mol/L
Mass of this compound5 mgN/A
Volume of DMSO849.46 µL(5 mg / 588.61 g/mol ) / 0.010 mol/L

Table 3: Storage and Stability of Stock Solution in DMSO

Storage TemperatureShelf LifeRecommendationsReference(s)
-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.
-80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

This section details the step-by-step procedures for preparing the stock and working solutions.

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the reconstitution of solid this compound powder to create a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment.

  • Solvent Addition: Based on the mass, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (see Table 2). For 1 mg of this compound, add 169.89 µL of DMSO. It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

  • Dissolution: Tightly cap the tube and vortex at maximum speed for 2-5 minutes to dissolve the powder completely. If solubility issues persist, briefly warm the tube to 37°C and sonicate in an ultrasonic bath.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

G cluster_stock Protocol 1: Stock Solution Preparation A Weigh this compound Solid Powder B Add Anhydrous DMSO (e.g., to 10 mM) A->B C Vortex / Sonicate Until Dissolved B->C D Aliquot into Light-Protected Tubes C->D E Store at -20°C / -80°C D->E G cluster_pathway Mechanism of Action Substrate This compound (Non-fluorescent) Enzyme Immunoproteasome (β5i Subunit) Substrate->Enzyme Products Peptide Fragment + AMC (Fluorescent) Enzyme->Products Cleavage

References

Application Notes and Protocols for Determining the Optimal Concentration of Ac-ANW-AMC in Cell Lysate Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Ac-ANW-AMC to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates. This document outlines the principles of the assay, detailed experimental protocols, and data analysis procedures to help researchers determine the optimal substrate concentration for their specific experimental conditions.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in processes such as cell cycle control, DNA repair, and apoptosis. The proteasome exists in several forms, with the constitutive proteasome found in most cells and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin or induced by inflammatory cytokines. The immunoproteasome exhibits different proteolytic specificities compared to the constitutive proteasome.

Ac-Ala-Asn-Trp-AMC (this compound) is a fluorogenic peptide substrate specifically designed to measure the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit.[1][2][3][4] This substrate is not efficiently cleaved by the constitutive proteasome, making it a valuable tool for specifically assaying immunoproteasome activity. The assay is based on the enzymatic cleavage of the AMC (7-Amino-4-methylcoumarin) group from the peptide backbone, which results in a highly fluorescent signal that can be quantified.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, lysate concentration, and specific activity of the immunoproteasome. The following tables summarize key quantitative parameters for the assay.

Table 1: Recommended Concentration and Instrument Settings for this compound

ParameterRecommended ValueSource(s)
This compound Stock Solution≥10 mM in DMSO
This compound Working Concentration 10 - 200 µM
Typical Final Concentration50 µM
Excitation Wavelength (Ex)340 - 380 nm
Emission Wavelength (Em)440 - 460 nm

Table 2: Typical Reagent Concentrations for Cell Lysate Preparation and Assay

ReagentWorking ConcentrationPurposeSource(s)
Cell Lysis BufferVaries (e.g., containing 0.5% NP-40)Cell disruption and protein extraction
Proteasome Assay Buffere.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.6Maintain optimal pH and conditions for enzyme activity
MG-132 (Proteasome Inhibitor)100 µM (final concentration)Negative control to inhibit proteasome activity
AMC Standard0 - 200 pmol per wellGeneration of a standard curve for quantification

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the general workflow for the this compound cell lysate assay.

G cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Assay Principle Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E3 E3 Ligase Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3) Immunoproteasome Immunoproteasome (β5i subunit) PolyUb_Protein->Immunoproteasome Recognition & Degradation Peptides Peptides Immunoproteasome->Peptides Proteolysis Ac_ANW_AMC This compound (Non-fluorescent) Immunoproteasome_assay Immunoproteasome (from cell lysate) Ac_ANW_AMC->Immunoproteasome_assay AMC AMC (Fluorescent) Immunoproteasome_assay->AMC Cleavage

Caption: Signaling pathway of protein degradation by the immunoproteasome and the principle of the this compound assay.

G start Start cell_culture 1. Cell Culture and Treatment start->cell_culture cell_lysis 2. Cell Lysate Preparation cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant assay_setup 4. Assay Plate Setup (Lysate, Controls, Buffer) protein_quant->assay_setup substrate_add 5. Add this compound Substrate assay_setup->substrate_add read_fluorescence 6. Kinetic Fluorescence Reading (Ex/Em: 360/460 nm) substrate_add->read_fluorescence data_analysis 7. Data Analysis read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound immunoproteasome activity assay in cell lysates.

Experimental Protocols

This section provides a detailed protocol for determining the optimal this compound concentration and performing the immunoproteasome activity assay.

4.1. Materials and Reagents

  • This compound substrate (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40)

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.6)

  • MG-132 (proteasome inhibitor)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Bradford reagent or other protein quantification assay kit

  • Black 96-well microplate suitable for fluorescence assays

  • Fluorescence microplate reader

4.2. Preparation of Reagents

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • MG-132 Stock Solution (20 mM): Dissolve 1 mg of MG-132 in 105 µl of DMSO to make a 20 mM stock solution. Store at -20°C.

  • AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO. Store at -20°C, protected from light.

4.3. Cell Lysate Preparation

  • Culture cells to the desired density and apply experimental treatments.

  • Harvest cells and wash once with ice-cold PBS.

  • Pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer. A recommended starting point is 400 cells per microliter for many transformed cell lines. Note: Do not use protease inhibitors in the lysis buffer as they may interfere with the assay.

  • Homogenize the cell suspension by passing it through a 26G needle 10-15 times or by another suitable method.

  • Incubate the lysate on ice for 30 minutes.

  • Clarify the lysate by centrifuging at 12,000-14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a Bradford assay or a similar method.

4.4. Determination of Optimal this compound Concentration

  • In a 96-well black plate, add a fixed amount of cell lysate (e.g., 20-50 µg of total protein) to several wells.

  • Prepare a series of this compound dilutions in Proteasome Assay Buffer to achieve final concentrations ranging from 10 µM to 200 µM in the assay wells.

  • Add the different concentrations of this compound to the wells containing the cell lysate.

  • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

  • Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Ex: 345-360 nm, Em: 445-460 nm).

  • Plot the initial reaction velocity (rate of fluorescence increase) against the this compound concentration. The optimal concentration is typically at the beginning of the saturation plateau of the Michaelis-Menten curve.

4.5. Immunoproteasome Activity Assay Protocol

  • AMC Standard Curve:

    • Prepare a dilution series of the AMC standard in Proteasome Assay Buffer to get concentrations ranging from 0 to 200 pmol/well.

    • Add these to empty wells in the 96-well plate.

    • Adjust the final volume in each well to be the same as the sample wells (e.g., 100 µl) with Assay Buffer.

  • Assay Setup:

    • In a 96-well black plate, set up the following reactions in triplicate:

      • Sample wells: Add cell lysate (e.g., 20-50 µg of protein) and adjust the volume with Proteasome Assay Buffer.

      • Inhibitor control wells: Add the same amount of cell lysate and MG-132 to a final concentration of 100 µM. Adjust the volume with Assay Buffer.

      • Blank (no enzyme) control: Add only Assay Buffer.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of this compound at the predetermined optimal concentration in Proteasome Assay Buffer and warm it to 37°C.

    • Initiate the reaction by adding an equal volume of the 2X this compound solution to all wells (except the AMC standard curve wells).

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes (Ex: 345-360 nm, Em: 445-460 nm).

4.6. Data Analysis

  • AMC Standard Curve: Subtract the fluorescence of the blank from all standard readings and plot the fluorescence values against the amount of AMC (in pmol). Perform a linear regression to obtain the slope.

  • Proteasome Activity:

    • For each sample and control, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Subtract the rate of the inhibitor control from the rate of the sample to get the specific immunoproteasome activity.

    • Convert the specific activity from RFU/min to pmol AMC/min using the slope from the AMC standard curve.

    • Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

Troubleshooting

Table 3: Common Issues and Solutions in this compound Assays

IssuePossible CauseSolutionSource(s)
Low or No Signal Inactive enzymeEnsure proper storage of cell lysates. Avoid repeated freeze-thaw cycles.
Substrate degradationPrepare fresh this compound dilutions for each experiment. Protect from light.
Incorrect instrument settingsVerify the excitation and emission wavelengths on the plate reader.
High Background Fluorescence Substrate autohydrolysisRun a "no-enzyme" control to check for spontaneous substrate breakdown. Prepare substrate solution just before use.
Contaminated reagentsUse high-purity water and reagents. Prepare fresh buffers.
Signal Plateaus Quickly Substrate is rapidly consumedDilute the cell lysate to reduce the enzyme concentration.
Poor Reproducibility Pipetting errorsUse calibrated pipettes and prepare master mixes for replicates.
Evaporation from outer wellsAvoid using the outer wells of the microplate or fill them with buffer/water.

References

Application Notes and Protocols for Ac-ANW-AMC Kinetic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the fluorogenic substrate Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) for the kinetic analysis of the chymotrypsin-like activity of the immunoproteasome. This assay is a valuable tool for basic research and for the screening of potential therapeutic inhibitors.

Principle of the Assay

The this compound kinetic assay is based on the enzymatic hydrolysis of the peptide substrate by the β5i (LMP7) subunit of the immunoproteasome. The substrate, this compound, is intrinsically non-fluorescent. Upon cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for the quantitative determination of enzyme kinetics. The fluorescence of the liberated AMC is monitored in real-time, with excitation and emission wavelengths typically around 345-360 nm and 445-460 nm, respectively.[1][2][3][4][5]

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Enzymatic Reaction cluster_1 Detection This compound This compound (Non-fluorescent Substrate) Immunoproteasome Immunoproteasome (β5i subunit) This compound->Immunoproteasome Binding Products Ac-ANW + AMC (Fluorescent Product) Immunoproteasome->Products Cleavage Excitation Excitation (~345-360 nm) Detector Fluorescence Detector Emission Emission (~445-460 nm) Excitation->Emission Fluorescence

Caption: Enzymatic cleavage of this compound by the immunoproteasome and subsequent fluorescence detection.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Substrate (this compound)
Stock Solution Concentration10-50 mM in DMSOStore at -20°C or -80°C, protected from light. Avoid multiple freeze-thaw cycles.
Working Concentration20-200 µMThe optimal concentration may need to be determined empirically and should ideally be around the Km value for detailed kinetic studies.
Enzyme (Immunoproteasome)
Enzyme SourcePurified 20S immunoproteasome or cell lysatesIf using cell lysates, protein concentration should be determined using a standard method like the Bradford assay.
Enzyme ConcentrationVariableTitrate the enzyme to ensure a linear reaction rate over the desired time course.
Assay Conditions
Assay Buffere.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanolBuffer composition may need to be optimized for the specific enzyme and experimental goals.
Temperature30-37°CMaintain a constant temperature throughout the kinetic read.
Incubation Time20-30 minutes (kinetic read)Monitor fluorescence at regular intervals (e.g., every 1-3 minutes).
Instrumentation
Plate ReaderFluorescence microplate readerUse black, opaque microplates with clear bottoms to minimize background fluorescence.
Excitation Wavelength340-360 nm
Emission Wavelength440-460 nm

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0). Store at 4°C.

  • This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Enzyme Solution (e.g., Cell Lysate):

    • Lyse cells in a suitable lysis buffer (e.g., proteasome activity lysis buffer).

    • Homogenize the lysate, for instance, by passing it through a fine-gauge needle.

    • Clarify the lysate by centrifugation (e.g., 12,000 rpm for 15 minutes at 4°C) to pellet cell debris.

    • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

    • Store the enzyme preparation on ice for immediate use or aliquot and store at -80°C for long-term storage.

AMC Standard Curve

To convert relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using free AMC is essential.

  • Prepare a 1 mM stock solution of free AMC in DMSO.

  • Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, clear-bottom 96-well plate. Include a "buffer only" blank.

  • Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay.

  • Subtract the blank reading from all measurements and plot the fluorescence intensity (RFU) against the AMC concentration (µM).

  • Perform a linear regression to obtain the slope (RFU/µM), which will be used to convert the reaction rates.

Kinetic Assay Protocol
  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the assay buffer to the appropriate wells.

    • Add the enzyme solution (e.g., cell lysate) to the wells. The final volume should be kept consistent across all wells.

    • Controls:

      • No-Enzyme Control: Contains assay buffer and substrate but no enzyme, to measure substrate auto-hydrolysis.

      • Inhibitor Control: Pre-incubate the enzyme with a specific proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate. This helps to confirm that the observed activity is from the proteasome.

  • Reaction Initiation:

    • Prepare a working solution of the this compound substrate in the assay buffer at the desired final concentration (e.g., 2X the final concentration if adding equal volumes).

    • To initiate the enzymatic reaction, add the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader that has been pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically for a set period (e.g., 20-30 minutes), with readings taken at regular intervals (e.g., every 60 seconds).

Data Analysis
  • Calculate Initial Velocity (V₀):

    • For each sample, plot the fluorescence intensity (RFU) against time (minutes).

    • Determine the initial linear portion of the curve and calculate the slope (ΔRFU/Δt). This represents the initial velocity (V₀) in RFU/min.

  • Convert to Molar Rate:

    • Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to µM/min.

    • Rate (µM/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/µM)

  • Enzyme Kinetics (Optional):

    • To determine Michaelis-Menten parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate.

    • Plot the initial velocities (in µM/min) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software.

Experimental Workflow Diagram

Experimental_Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme) AssaySetup Assay Plate Setup (Enzyme, Buffer, Controls) Prep->AssaySetup StdCurve AMC Standard Curve Preparation Conversion Convert RFU/min to µM/min (Using Standard Curve) StdCurve->Conversion ReactionStart Initiate Reaction (Add Substrate) AssaySetup->ReactionStart KineticRead Kinetic Fluorescence Reading (e.g., 30 min at 37°C) ReactionStart->KineticRead DataAnalysis Data Analysis (Calculate V₀) KineticRead->DataAnalysis DataAnalysis->Conversion Kinetics Determine Kinetic Parameters (Km, Vmax) Conversion->Kinetics

Caption: Step-by-step workflow for the this compound kinetic assay.

References

Measuring β5i (LMP7) Activity in Cancer Cell Lines Using Ac-ANW-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the chymotrypsin-like activity of the immunoproteasome subunit β5i (also known as LMP7) in cancer cell lines using the fluorogenic substrate Ac-ANW-AMC (Acetyl-L-alanyl-L-asparaginyl-L-tryptophan-7-amino-4-methylcoumarin). The immunoproteasome is a critical component of the ubiquitin-proteasome system, playing a key role in antigen presentation and cellular homeostasis. Its expression and activity are often altered in cancer, making it an attractive therapeutic target.

Introduction to β5i and this compound

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. In response to pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), cells can express an alternative form of the proteasome called the immunoproteasome. In this complex, the standard catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).

The β5i subunit possesses enhanced chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues. This altered cleavage specificity is crucial for generating peptides that are optimal for binding to MHC class I molecules, thereby enhancing the presentation of endogenous antigens to cytotoxic T lymphocytes.

This compound is a highly specific fluorogenic substrate for the β5i subunit. Upon cleavage by β5i, the free 7-amino-4-methylcoumarin (AMC) fluorophore is released, which can be detected by measuring the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm. The rate of AMC release is directly proportional to the β5i activity in the sample.

Signaling Pathways Influencing β5i Expression

The expression of the PSMB8 gene, which encodes the β5i subunit, is primarily regulated by inflammatory signaling pathways. Understanding these pathways is crucial for interpreting β5i activity data in cancer cells.

IFN-γ/JAK/STAT Pathway

The canonical pathway for inducing immunoproteasome expression is through IFN-γ signaling. Binding of IFN-γ to its receptor activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT1, which binds to gamma-activated sequence (GAS) elements in the promoter of the PSMB8 gene, driving its transcription.[1]

IFN_gamma_pathway cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activation STAT1 STAT1 JAK1_2->STAT1 Phosphorylation pSTAT1 p-STAT1 Dimer STAT1->pSTAT1 Dimerization Nucleus Nucleus pSTAT1->Nucleus Translocation GAS GAS Element PSMB8 PSMB8 Gene (β5i) GAS->PSMB8 Activation Transcription Transcription pSTAT1_n->GAS Binding

Caption: IFN-γ/JAK/STAT signaling pathway for β5i expression.

NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another key regulator of immunoproteasome expression. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and activate the transcription of target genes, including PSMB8.[2][3]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Ub Ubiquitination Proteasome Proteasome Degradation IkB_p->Proteasome Degradation kB_site κB Site PSMB8 PSMB8 Gene (β5i) kB_site->PSMB8 Activation Transcription Transcription NFkB_n->kB_site Binding

Caption: NF-κB signaling pathway leading to β5i expression.

Quantitative Data Summary

The activity of β5i can vary significantly between different cancer cell lines, influenced by their tissue of origin and the tumor microenvironment. Below is a summary of relevant quantitative data.

Table 1: IC50 Values of β5i Inhibitor ONX-0914 in Cancer Cell Lines

Cell LineCancer TypeONX-0914 IC50 (nM)
HCT-116Colorectal Carcinoma~730
Multiple Myeloma CellsMultiple MyelomaVaries (sensitive)
Acute Lymphoblastic Leukemia CellsALLVaries (sensitive)
U937, HL-60, THP-1Hematopoietic CancersVaries (THP-1 most sensitive)

Note: IC50 values can vary depending on assay conditions and cell line passage number.

Table 2: Properties of this compound Substrate

PropertyValue
Target Enzymeβ5i (LMP7) subunit of the immunoproteasome
Cleavage Product7-amino-4-methylcoumarin (AMC)
Excitation Wavelength (Ex)340-360 nm
Emission Wavelength (Em)440-460 nm
Recommended Working Concentration20-100 µM
SolventDMSO

Experimental Protocols

Experimental Workflow

The general workflow for measuring β5i activity in cancer cell lines is outlined below.

workflow start Start: Cancer Cell Culture treatment Optional: Cytokine Treatment (e.g., IFN-γ) start->treatment harvest Cell Harvesting start->harvest Basal Activity treatment->harvest lysis Cell Lysis (Proteasome Lysis Buffer) harvest->lysis quant Protein Quantification (e.g., Bradford Assay) lysis->quant assay_setup Assay Setup in 96-well Plate quant->assay_setup add_substrate Add this compound Substrate assay_setup->add_substrate readout Kinetic Fluorescence Reading (Ex: 355 nm, Em: 460 nm) add_substrate->readout analysis Data Analysis: Calculate Specific Activity readout->analysis end End analysis->end

Caption: Workflow for measuring β5i activity in cancer cells.

Detailed Protocol for Measuring β5i Activity in Cell Lysates

This protocol provides a detailed method for measuring the chymotrypsin-like activity of β5i in cancer cell line lysates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Proteasome Activity Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

  • This compound substrate (10 mM stock in DMSO)

  • β5i-specific inhibitor (e.g., ONX-0914, 10 mM stock in DMSO) for control wells

  • Proteasome inhibitor (e.g., MG-132, 10 mM stock in DMSO) for background control

  • Protein quantification reagent (e.g., Bradford or BCA assay)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Cell Culture and Treatment (Optional):

    • Culture cancer cells to ~80% confluency under standard conditions.

    • To induce immunoproteasome expression, treat cells with an appropriate concentration of IFN-γ (e.g., 100-500 U/mL) for 24-72 hours. Include an untreated control group to measure basal β5i activity.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Proteasome Activity Lysis Buffer to the cell monolayer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Homogenize the lysate by passing it through a 26-gauge needle 10-15 times.[4]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the activity assay. A recommended concentration is 1-2 mg/mL.

  • Enzymatic Assay:

    • Set up the reactions in a black 96-well plate on ice. Prepare a master mix for each condition to ensure consistency.

    • For each sample, prepare the following wells:

      • Total Activity: X µL of cell lysate + Y µL of assay buffer.

      • Inhibitor Control: X µL of cell lysate + β5i-specific inhibitor (e.g., ONX-0914 to a final concentration of 1-10 µM) + Y µL of assay buffer.

      • Background Control: X µL of cell lysate + general proteasome inhibitor (e.g., MG-132 to a final concentration of 20 µM) + Y µL of assay buffer.

    • The final volume in each well should be 100 µL after the addition of the substrate.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding this compound to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

    • Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each well.

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).

    • Subtract the rate of the background control (with MG-132) from the total activity and inhibitor control rates.

    • The specific β5i activity is the difference between the total activity rate and the rate in the presence of a saturating concentration of a specific β5i inhibitor.

    • Calculate the specific activity in pmol of AMC per minute per mg of total protein using a standard curve generated with free AMC.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Assay

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal Inactive enzyme in lysate.Prepare fresh lysate, ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect instrument settings.Verify excitation and emission wavelengths are correct for AMC.
Substrate degradation.Prepare fresh this compound working solution from a stock stored protected from light at -20°C.
High background fluorescence Substrate autohydrolysis.Prepare substrate solution immediately before use. Run a "no-enzyme" control to quantify autohydrolysis.
Contaminated reagents.Use high-purity, sterile-filtered buffers.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition.Analyze the initial linear phase of the reaction.
Photobleaching of AMC.Reduce the frequency of readings or use a lower excitation intensity if possible.

Conclusion

The this compound fluorogenic substrate provides a robust and specific method for quantifying the chymotrypsin-like activity of the immunoproteasome subunit β5i in cancer cell lines. This assay is a valuable tool for basic research into the role of the immunoproteasome in cancer biology and for the preclinical evaluation of novel cancer therapeutics targeting this enzyme. Careful optimization of the protocol and inclusion of appropriate controls are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Ac-ANW-AMC Assay with Purified 20S Immunoproteasome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S immunoproteasome is a specialized form of the proteasome complex, playing a crucial role in the cellular immune response. Upregulated in response to pro-inflammatory cytokines like IFN-γ, its primary function is to generate antigenic peptides for presentation by MHC class I molecules, thereby initiating the adaptive immune response. The immunoproteasome is composed of three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The unique substrate specificity of these subunits, particularly the chymotrypsin-like activity of β5i, makes the immunoproteasome a compelling target for therapeutic intervention in autoimmune diseases and cancer.

The Ac-ANW-AMC assay is a highly specific and sensitive fluorometric method for quantifying the chymotrypsin-like activity of the β5i subunit of the purified 20S immunoproteasome. This assay utilizes the fluorogenic substrate Acetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin (this compound). Upon cleavage by the β5i subunit, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured over time to determine enzymatic activity. This application note provides a detailed protocol for performing the this compound assay with purified 20S immunoproteasome, including methodologies for kinetic analysis and inhibitor screening.

Assay Principle

The this compound assay is based on the enzymatic cleavage of a specific peptide substrate by the β5i subunit of the 20S immunoproteasome. The substrate, this compound, is a non-fluorescent molecule. The β5i subunit recognizes and cleaves the peptide bond C-terminal to the tryptophan residue, liberating the fluorescent AMC molecule. The rate of AMC release is directly proportional to the enzymatic activity of the immunoproteasome. The fluorescence of the free AMC is monitored using a fluorometer with excitation and emission wavelengths typically in the range of 345-360 nm and 445-460 nm, respectively.

Signaling Pathway and Experimental Workflow

immunoproteasome_induction cytokine IFN-γ receptor IFN-γ Receptor cytokine->receptor jak_stat JAK/STAT Pathway receptor->jak_stat nucleus Nucleus jak_stat->nucleus Signal Transduction gene β1i, β2i, β5i Gene Transcription assembly 20S Immunoproteasome Assembly gene->assembly Translation proteasome Purified 20S Immunoproteasome assembly->proteasome Purification

Caption: Simplified signaling pathway for immunoproteasome induction and purification.

ac_anw_amc_workflow cluster_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Data Acquisition cluster_analysis Data Analysis reagents Prepare Assay Buffer, This compound, and 20S Immunoproteasome mix Mix Reagents in 96-well plate reagents->mix inhibitor Prepare Inhibitor (e.g., ONX-0914) (Optional) inhibitor->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence (Ex: 345-360 nm, Em: 445-460 nm) Kinetic Reads incubate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Initial Velocity (V₀) plot->calculate kinetics Determine Km, Vmax, Ki (Optional) calculate->kinetics

Caption: Experimental workflow for the this compound assay.

Data Presentation

Table 1: Properties of this compound Fluorogenic Substrate

PropertyValue
Full NameAcetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin
Target Subunitβ5i (LMP7) of the Immunoproteasome
Activity MeasuredChymotrypsin-like
Excitation Wavelength345 - 360 nm
Emission Wavelength445 - 460 nm
AppearanceSolid
StorageStore at -20°C, protect from light

Table 2: Recommended Assay Conditions and Kinetic Parameters

ParameterRecommended Value/RangeNotes
Purified 20S Immunoproteasome Conc.1 - 10 nMOptimal concentration should be determined empirically.
This compound Concentration10 - 100 µMFor routine activity assays. For kinetic studies, a range of concentrations is required.
Assay Buffer50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSABuffer components can be optimized for specific experimental needs.
Incubation Temperature37°C
Km (Michaelis Constant) To be determined empirically Represents the substrate concentration at which the reaction rate is half of Vmax.
Vmax (Maximum Velocity) To be determined empirically The maximum rate of the reaction when the enzyme is saturated with the substrate.
Ki of ONX-0914 To be determined empirically The inhibition constant for the specific inhibitor ONX-0914.

Note: Kinetic parameters (Km, Vmax, and Ki) are highly dependent on specific experimental conditions and should be determined empirically using the protocols outlined below.

Experimental Protocols

Materials and Reagents
  • Purified 20S Immunoproteasome (human, recombinant)

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • DMSO (for substrate and inhibitor dilution)

  • Specific β5i inhibitor: ONX-0914 (optional, for validation and inhibitor screening)

  • Black, flat-bottom 96-well plates (for fluorescence measurements)

  • Fluorometric plate reader with temperature control

Protocol 1: Standard 20S Immunoproteasome Activity Assay
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of purified 20S immunoproteasome in assay buffer to the desired final concentration (e.g., 2X the final concentration).

    • Prepare a working solution of this compound in assay buffer (e.g., 2X the final concentration). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • Add 50 µL of the 2X 20S immunoproteasome solution to each well of a 96-well plate.

    • Include a "no enzyme" control with 50 µL of assay buffer instead of the immunoproteasome solution.

    • To initiate the reaction, add 50 µL of the 2X this compound solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the fluorescence intensity (RFU) versus time (minutes).

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (RFU/min).

Protocol 2: Determination of Km and Vmax
  • Prepare Reagents:

    • Prepare a fixed concentration of purified 20S immunoproteasome (e.g., 2X the final concentration).

    • Prepare a series of this compound substrate dilutions in assay buffer to cover a range of concentrations (e.g., 0.5 µM to 100 µM).

  • Assay Setup:

    • Add 50 µL of the 2X 20S immunoproteasome solution to each well.

    • Add 50 µL of each this compound dilution to the respective wells.

  • Fluorescence Measurement and Data Analysis:

    • Follow the fluorescence measurement steps as in Protocol 1.

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: Inhibitor Screening and Ki Determination
  • Prepare Reagents:

    • Prepare a fixed concentration of purified 20S immunoproteasome (e.g., 2X the final concentration).

    • Prepare a fixed concentration of this compound (typically at or near the Km value).

    • Prepare a serial dilution of the inhibitor (e.g., ONX-0914) in assay buffer.

  • Assay Setup:

    • Add 25 µL of the 2X 20S immunoproteasome solution to each well.

    • Add 25 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding 50 µL of the 2X this compound solution.

  • Fluorescence Measurement and Data Analysis:

    • Follow the fluorescence measurement steps as in Protocol 1.

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki), perform the experiment with multiple substrate concentrations and analyze the data using appropriate models (e.g., Lineweaver-Burk plots or non-linear regression) to determine the mechanism of inhibition and the Ki value.

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymeEnsure proper storage and handling of the purified immunoproteasome. Use a fresh aliquot.
Incorrect filter settingsVerify the excitation and emission wavelengths on the plate reader.
Substrate degradationProtect the this compound substrate from light and repeated freeze-thaw cycles.
High background fluorescence Contaminated reagentsUse fresh, high-quality reagents and assay buffer.
Autohydrolysis of the substrateRun a "no enzyme" control to determine the rate of spontaneous substrate breakdown.
Non-linear reaction progress curves Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityOptimize the assay buffer conditions (e.g., pH, ionic strength).
Product inhibitionAnalyze only the initial linear phase of the reaction.

By following these detailed application notes and protocols, researchers can reliably measure the activity of the purified 20S immunoproteasome, perform detailed kinetic characterizations, and screen for potential inhibitors, thereby advancing research and drug discovery efforts targeting this important therapeutic target.

Application Notes and Protocols for Cell Lysis Buffer Compatible with Ac-ANW-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ac-ANW-AMC (Acetyl-Alaninyl-Asparaginyl-Tryptophanyl-7-Amino-4-methylcoumarin) assay is a highly sensitive method for measuring the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. The selection of an appropriate cell lysis buffer is critical for the success of this assay, as it must effectively release cellular contents while preserving the enzymatic activity of the immunoproteasome. This document provides detailed application notes and protocols for a cell lysis buffer compatible with the this compound assay, ensuring reliable and reproducible results.

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in cells of hematopoietic origin and in other cell types upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in processing antigens for presentation on MHC class I molecules. The fluorogenic substrate this compound is specifically cleaved by the β5i subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2][3] The resulting fluorescence, measured at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm, is directly proportional to the enzymatic activity.[1][2]

Signaling Pathway and Assay Principle

The this compound assay relies on the specific enzymatic cleavage of the substrate by the active β5i subunit of the immunoproteasome. The workflow begins with the lysis of cells to release the immunoproteasome, followed by incubation of the cell lysate with the this compound substrate.

Assay_Principle This compound Assay Principle cluster_cell Cell Immunoproteasome Immunoproteasome (with active β5i subunit) CellLysis Cell Lysis (Non-denaturing buffer) CellLysate Cell Lysate (containing active Immunoproteasome) CellLysis->CellLysate Incubation Incubation (37°C) CellLysate->Incubation AcANWAMC This compound (Non-fluorescent) AcANWAMC->Incubation Cleavage Enzymatic Cleavage by β5i Incubation->Cleavage AMC Free AMC (Fluorescent) Cleavage->AMC Detection Fluorescence Detection (Ex: 360 nm, Em: 460 nm) AMC->Detection Activity Immunoproteasome Activity Detection->Activity

Diagram of the this compound assay principle.

Recommended Cell Lysis Buffers

To maintain the integrity and activity of the 26S immunoproteasome complex, a non-denaturing lysis buffer is essential. Harsh detergents, high salt concentrations, and extreme pH can lead to the dissociation and inactivation of the complex. Below are two recommended lysis buffer formulations.

Table 1: Recommended Lysis Buffer Formulations

ComponentBuffer A (Detergent-Free)Buffer B (Mild Detergent)Final ConcentrationPurpose
Tris-HCl (pH 7.5)25 mM50 mM25-50 mMBuffering agent to maintain pH
MgCl₂5 mM5 mM5 mMStabilizes the 26S proteasome complex
ATP1 mM2 mM1-2 mMRequired for 26S proteasome activity
DTT1 mM2 mM1-2 mMReducing agent to maintain a reducing environment
Glycerol10% (v/v)10% (v/v)10%Cryoprotectant and protein stabilizer
NP-40 (or Triton X-100)-0.5% (v/v)0.5%Mild non-ionic detergent for efficient cell lysis
Protease Inhibitor Cocktail1X1X1XPrevents degradation of target proteins by other proteases

Note: Protease inhibitors should be added fresh to the lysis buffer immediately before use. For studies focusing specifically on immunoproteasome activity, it is advisable to use a protease inhibitor cocktail that does not inhibit the proteasome.

Experimental Protocols

Protocol 1: Preparation of Cell Lysate

This protocol describes the preparation of whole-cell lysates from cultured mammalian cells.

Lysate_Preparation_Workflow Cell Lysate Preparation Workflow Start Start: Cultured Cells Harvest Harvest Cells (e.g., scraping or centrifugation) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lyse Resuspend in ice-cold Lysis Buffer Wash->Lyse Homogenize Homogenize (e.g., sonication or needle shearing) Lyse->Homogenize Incubate Incubate on ice (30 minutes) Homogenize->Incubate Centrifuge Centrifuge at 16,000 x g for 20 min at 4°C Incubate->Centrifuge Collect Collect Supernatant (Cell Lysate) Centrifuge->Collect Quantify Quantify Protein Concentration (e.g., Bradford or BCA assay) Collect->Quantify Store Use immediately or store at -80°C Quantify->Store

Workflow for preparing cell lysates.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (Buffer A or Buffer B, see Table 1), ice-cold

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Microcentrifuge (refrigerated)

  • Sonicator or syringe with a 26G needle (optional)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add a sufficient volume of ice-cold Lysis Buffer (with freshly added protease inhibitors) to cover the cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer (with freshly added protease inhibitors).

  • Homogenization: To ensure complete lysis, sonicate the cell suspension briefly on ice or pass the lysate through a 26G needle 10-15 times.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Storage: The cell lysate can be used immediately for the this compound assay or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Immunoproteasome Activity Assay

This protocol provides a method for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • This compound substrate (stock solution in DMSO, typically 10-50 mM)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Immunoproteasome inhibitor (e.g., ONX-0914 or MG132) for control wells

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Reagents:

    • Thaw the cell lysate on ice. If previously frozen, centrifuge at 16,000 x g for 5 minutes at 4°C to remove any precipitates.

    • Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 12.5-50 µM).

    • Prepare inhibitor controls by pre-incubating an aliquot of the cell lysate with the immunoproteasome inhibitor (e.g., 10 µM ONX-0914) for 30 minutes on ice.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Sample wells: 50 µL of cell lysate and 50 µL of this compound working solution.

      • Inhibitor control wells: 50 µL of inhibitor-treated cell lysate and 50 µL of this compound working solution.

      • Blank (no enzyme) wells: 50 µL of Lysis Buffer and 50 µL of this compound working solution.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence values of the blank wells from the sample and inhibitor control wells.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

    • The immunoproteasome activity is proportional to the slope of the linear portion of the curve.

Data Presentation

The quantitative data from the this compound assay should be summarized in a clear and structured format for easy comparison.

Table 2: Example Data Summary for this compound Assay

Sample IDProtein Conc. (µg/µL)This compound Conc. (µM)Rate (RFU/min)Specific Activity (RFU/min/µg)% Inhibition (vs. Control)
Control Lysate2.0251500750N/A
Treated Lysate 12.12575035752.4%
Treated Lysate 21.92520001053-40.4%
Inhibitor Control2.0251005093.3%

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Assays

IssuePossible CauseSuggested Solution
Low or no signal Inactive enzymeEnsure proper storage of cell lysates at -80°C. Avoid repeated freeze-thaw cycles. Use freshly prepared lysates.
Suboptimal assay conditionsOptimize pH, temperature, and substrate concentration. Ensure the presence of ATP and MgCl₂ in the assay buffer.
Insufficient enzyme concentrationIncrease the amount of cell lysate used in the assay.
High background fluorescence Substrate autohydrolysisPrepare fresh this compound working solution immediately before use. Run a "no-enzyme" control to assess autohydrolysis.
Contaminated reagentsUse high-purity reagents and sterile, nuclease-free water.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityEnsure the assay buffer components are optimal for enzyme stability.

By following these detailed application notes and protocols, researchers can confidently perform the this compound assay to accurately measure immunoproteasome activity in a variety of cell types. The recommended non-denaturing cell lysis buffers are designed to preserve the enzymatic integrity of the immunoproteasome, leading to robust and reproducible data.

References

Application Notes and Protocols for Calculating Immunoproteasome Activity from Ac-ANW-AMC Fluorescence Data

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the immune system by processing antigens for presentation on MHC class I molecules.[1][2] Its distinct catalytic subunits, including the β5i (LMP7) subunit, exhibit different cleavage specificities compared to the constitutive proteasome.[1][3] Accurate measurement of immunoproteasome activity is vital for understanding its physiological roles in immunity, inflammation, and various disease states, as well as for the development of targeted therapeutic inhibitors.

This application note provides a detailed protocol for determining the chymotrypsin-like activity of the immunoproteasome's β5i subunit using the fluorogenic substrate Ac-ANW-AMC (Acetyl-Alaninyl-Asparaginyl-Tryptophanyl-7-Amino-4-methylcoumarin).[4] this compound is preferentially cleaved by the immunoproteasome over the constitutive proteasome. Upon cleavage by active β5i, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the β5i subunit of the immunoproteasome. The substrate consists of a tripeptide sequence (ANW) recognized by the active site, an N-terminal acetyl group (Ac), and a C-terminal fluorescent reporter molecule, AMC. In its intact form, the fluorescence of AMC is quenched. Upon hydrolysis of the peptide bond between Tryptophan (W) and AMC, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the immunoproteasome's chymotrypsin-like activity.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the immunoproteasome activity assay using this compound.

Table 1: Reagent and Substrate Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
This compound50 mM in DMSO50 - 200 µMPrepare fresh dilutions in assay buffer.
Purified ImmunoproteasomeVaries20 nMExample concentration for in vitro assays.
Cell Lysate2 - 5 mg/mL15 µg total proteinRecommended concentration range for whole-cell lysate assays.
AMC Standard10 mM in DMSO0 - 200 pmol (0 - 2 µM)For generating a standard curve to quantify AMC concentration.
ONX-0914 (Inhibitor)10 mM in DMSO2.5 - 10 µMSpecific inhibitor for the β5i subunit, used as a negative control.

Table 2: Experimental Parameters and Settings

ParameterValueNotes
Excitation Wavelength (Ex)340 - 360 nmOptimal wavelength for exciting the free AMC fluorophore.
Emission Wavelength (Em)440 - 460 nmOptimal wavelength for detecting the emitted fluorescence from free AMC.
Assay Temperature37°CRecommended temperature for optimal enzyme activity.
Kinetic Reading Interval1 - 3 minutesFrequent readings are necessary to determine the initial linear rate of the reaction.
Total Assay Time15 - 60 minutesThe reaction should be monitored until a clear linear phase is observed.
Assay Buffer20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanolAn example of a suitable buffer for the assay.

Experimental Protocols

This section provides detailed methodologies for performing the immunoproteasome activity assay.

Preparation of Reagents and Samples
  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 50 mM. Store at -20°C or -80°C, protected from light. Avoid multiple freeze-thaw cycles.

  • AMC Standard Stock Solution: Prepare a 10 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for the standard curve.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a detergent-free lysis buffer to preserve proteasome integrity.

    • Homogenize the lysate by passing it through a 26-gauge needle 15 times.

    • Centrifuge the lysate at 12,000 - 17,000 x g for 15-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the total protein concentration using a standard method like the Bradford assay. Adjust the concentration to 2-5 mg/mL with lysis buffer.

AMC Standard Curve Generation

To convert the relative fluorescence units (RFU) to the molar amount of cleaved substrate, a standard curve must be generated.

  • Prepare a series of dilutions of the AMC stock solution in assay buffer to final concentrations ranging from 0 to 2 µM (0 to 200 pmol/100 µL).

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Measure the fluorescence at Ex/Em = 360/460 nm.

  • Plot the fluorescence intensity (RFU) against the AMC concentration (µM or pmol).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the kinetic data from RFU/min to µM/min.

Immunoproteasome Activity Assay Protocol
  • Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) and pre-warm to 37°C.

  • In a 96-well plate, add your samples (e.g., 50 µL of cell lysate or purified immunoproteasome) to the designated wells.

  • Controls:

    • Blank: Add assay buffer instead of the enzyme source to measure background fluorescence from the substrate.

    • Negative Control: Pre-incubate a sample with a specific β5i inhibitor like ONX-0914 (e.g., at a final concentration of 5 µM) for 10 minutes at 37°C before adding the substrate. This helps to determine the portion of substrate cleavage attributable specifically to the immunoproteasome.

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed assay buffer to a 2X final concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well, bringing the total volume to 100 µL.

  • Immediately begin kinetic measurements of fluorescence every 1-2 minutes for 15-60 minutes. Ensure the plate is shaken briefly before the first reading to ensure proper mixing.

Data Analysis and Calculation of Activity
  • Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the sample wells.

  • Determine the Reaction Rate: Plot the background-subtracted fluorescence (RFU) versus time (minutes). Identify the linear portion of the curve (initial velocity, V₀) and calculate the slope (ΔRFU/Δmin).

  • Convert RFU to AMC Concentration: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to µM/min.

    • Activity (µM/min) = (Slope from kinetic data [RFU/min]) / (Slope from AMC standard curve [RFU/µM])

  • Calculate Specific Activity: To compare the activity between different samples, normalize the activity to the amount of protein used in the assay.

    • Specific Activity (µM/min/mg) = (Activity [µM/min]) / (Protein amount [mg])

Visualization of Pathways and Workflows

Biochemical Reaction of this compound Cleavage

sub This compound (Substrate, Non-fluorescent) ip Immunoproteasome (β5i subunit) sub->ip Cleavage prod1 Ac-ANW (Peptide fragment) ip->prod1 prod2 AMC (Fluorophore, Fluorescent) ip->prod2 prep Sample Preparation (Cell Lysis, Protein Quantification) setup Assay Setup in 96-Well Plate (Samples, Controls, Inhibitors) prep->setup plate_reader Fluorescence Measurement (Kinetic Reading at 37°C) setup->plate_reader reagent Reagent Preparation (this compound, AMC Standard) reagent->setup std_curve Generate AMC Standard Curve reagent->std_curve data_acq Data Acquisition (RFU vs. Time) plate_reader->data_acq rate_calc Calculate Reaction Rate (ΔRFU/min) data_acq->rate_calc analysis Data Analysis activity_calc Calculate Specific Activity (µM/min/mg) std_curve->activity_calc rate_calc->activity_calc

References

Application Notes and Protocols for High-Throughput Screening of 20S Immunoproteasome Inhibitors using Ac-ANW-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is a critical component of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This intricate machinery plays a pivotal role in maintaining cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling molecules. The proteasome exists in two main forms: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli. The immunoproteasome possesses distinct catalytic β-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) that exhibit different cleavage specificities compared to their constitutive counterparts. This functional divergence makes the immunoproteasome a compelling therapeutic target for a range of pathologies, including various cancers and autoimmune diseases.

Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) is a fluorogenic peptide substrate specifically designed to measure the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[1][2] Its high selectivity for the immunoproteasome over the constitutive proteasome makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying specific inhibitors of this enzyme complex.[1][3] Upon cleavage by the β5i subunit, the fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, producing a quantifiable signal. This application note provides detailed protocols for the use of this compound in a 384-well HTS format, including assay validation, data analysis, and expected results for known inhibitors.

The Ubiquitin-Proteasome System and the Role of the 20S Immunoproteasome

The ubiquitin-proteasome system is a highly regulated pathway responsible for protein degradation. The process begins with the tagging of substrate proteins with a polyubiquitin chain, a process mediated by a cascade of three enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large multi-protein complex. The 26S proteasome consists of a 20S core particle, which contains the catalytic sites for proteolysis, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation. The 20S core is a barrel-shaped structure composed of four stacked heptameric rings. The two inner rings are made up of β-subunits, three of which (β1, β2, and β5) house the caspase-like, trypsin-like, and chymotrypsin-like proteolytic activities, respectively. In the immunoproteasome, these catalytic subunits are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).

Ubiquitin_Proteasome_System cluster_Ubiquitination Protein Ubiquitination cluster_Proteasome 26S Proteasome Degradation cluster_Inhibitor Inhibitor Action Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 TargetProtein Target Protein E3->TargetProtein PolyUbProtein Polyubiquitinated Target Protein TargetProtein->PolyUbProtein Polyubiquitination Proteasome19S 19S Regulatory Particle PolyUbProtein->Proteasome19S Recognition & Unfolding Proteasome26S 26S Proteasome Proteasome20S 20S Core Particle (Constitutive or Immuno-) Proteasome19S->Proteasome20S Translocation Peptides Peptides Proteasome20S->Peptides Proteolysis Inhibitor Proteasome Inhibitor Inhibitor->Proteasome20S Blocks Proteolysis

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Data Presentation

Table 1: HTS Assay Performance Metrics for this compound

This table summarizes typical performance metrics for a high-throughput screening assay using this compound with purified 20S immunoproteasome. These values are essential for validating the robustness and reliability of the assay for screening large compound libraries.

ParameterValueAcceptance CriteriaReference
Z'-Factor 0.78≥ 0.5[4]
Signal-to-Background (S/B) Ratio 12≥ 10
Coefficient of Variation (%CV) for Controls < 10%< 20%
DMSO Tolerance ≤ 1%Assay dependentGeneral HTS practice
Table 2: Comparative IC50 Values of Known Proteasome Inhibitors

This table provides a comparative analysis of the inhibitory potency (IC50 values) of well-characterized proteasome inhibitors against the chymotrypsin-like activity of both the constitutive proteasome (β5 subunit) and the immunoproteasome (β5i subunit). The data highlights the selectivity profile of these compounds.

InhibitorTarget(s)Constitutive Proteasome (β5) IC50 (nM)Immunoproteasome (β5i) IC50 (nM)Reference
Bortezomib β5, β5i, β18.23.3
Carfilzomib β5, β5i~5~15
ONX-0914 (PR-957) β5i selective>20,00010

Experimental Protocols

High-Throughput Screening Workflow for Immunoproteasome Inhibitors

This workflow outlines the major steps involved in a typical HTS campaign to identify inhibitors of the 20S immunoproteasome using the this compound substrate.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Assay HTS Assay Execution cluster_Analysis Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, Buffers) DispenseEnzyme Dispense 20S Immunoproteasome ReagentPrep->DispenseEnzyme CompoundPlate Compound Library Plating (384-well format) DispenseCompound Dispense Compounds & Controls CompoundPlate->DispenseCompound DispenseEnzyme->DispenseCompound Incubate1 Pre-incubation (Enzyme-Inhibitor) DispenseCompound->Incubate1 DispenseSubstrate Dispense this compound Substrate Incubate1->DispenseSubstrate Incubate2 Kinetic Read DispenseSubstrate->Incubate2 ReadPlates Fluorescence Plate Reader (Ex: 345-360 nm, Em: 445-460 nm) Incubate2->ReadPlates DataQC Data Quality Control (Z'-factor, S/B ratio) ReadPlates->DataQC HitID Hit Identification (% Inhibition Calculation) DataQC->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse

Caption: High-throughput screening workflow.

Detailed Protocol for 384-Well HTS Assay

Materials:

  • Enzyme: Purified Human 20S Immunoproteasome

  • Substrate: this compound

  • Assay Buffer: 20 mM HEPES pH 7.8, 0.5 mM EDTA, 0.01% BSA

  • Positive Control Inhibitor: ONX-0914

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Plates: 384-well, black, flat-bottom, low-volume plates

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare source plates of the compound library at a concentration of 1 mM in 100% DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of each test compound, positive control (ONX-0914, final concentration 10 µM), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Preparation and Dispensing:

    • Dilute the purified 20S immunoproteasome to a working concentration of 2 nM in pre-warmed (37°C) assay buffer.

    • Using an automated dispenser, add 10 µL of the diluted enzyme solution to each well of the assay plate.

  • Enzyme-Inhibitor Pre-incubation:

    • Centrifuge the plates at 1,000 rpm for 1 minute to ensure proper mixing.

    • Incubate the plates at 37°C for 30 minutes to allow for the binding of inhibitors to the enzyme.

  • Substrate Preparation and Dispensing:

    • Prepare a 2X working solution of this compound at a concentration of 100 µM in pre-warmed (37°C) assay buffer.

    • Following the pre-incubation, add 10 µL of the 2X this compound solution to all wells of the assay plate to initiate the enzymatic reaction. The final concentration of this compound in the 20 µL reaction volume will be 50 µM.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 345-360 nm, Emission: 445-460 nm) in a kinetic mode, taking readings every 2 minutes for a total of 30 minutes.

Data Analysis Workflow

1. Raw Data Processing:

  • For each well, calculate the rate of reaction (slope of the linear portion of the kinetic read) in relative fluorescence units per minute (RFU/min).

2. Quality Control:

  • Calculate the Z'-factor for each plate using the positive (ONX-0914) and negative (DMSO) control wells:
  • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
  • Calculate the Signal-to-Background (S/B) ratio:
  • S/B = Mean_neg / Mean_pos
  • Plates with a Z'-factor ≥ 0.5 and an S/B ratio ≥ 10 are considered suitable for hit identification.

3. Hit Identification:

  • Calculate the percent inhibition for each test compound:
  • % Inhibition = 100 * [1 - ((Rate_compound - Mean_pos) / (Mean_neg - Mean_pos))]
  • Define a hit threshold, typically a percent inhibition value that is three standard deviations above the mean of the sample population.

4. Dose-Response Analysis:

  • For confirmed hits, perform secondary screens with a serial dilution of the compound to determine the IC50 value.
  • Fit the dose-response data to a four-parameter logistic equation to calculate the IC50.

Conclusion

The fluorogenic substrate this compound provides a robust and specific tool for the high-throughput screening of 20S immunoproteasome inhibitors. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in academic and industrial settings to establish and validate a reliable HTS campaign. The implementation of rigorous quality control measures, such as the calculation of the Z'-factor, is crucial for the identification of genuine hits. The selective targeting of the immunoproteasome holds significant therapeutic promise, and the use of this compound in HTS is a critical step in the discovery of novel modulators of this important enzyme complex.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in Ac-ANW-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-ANW-AMC fluorogenic substrate to measure immunoproteasome activity.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the quality and reliability of your assay data by reducing the signal-to-noise ratio. Below are common causes and solutions to address this issue in a question-and-answer format.

Q1: What are the primary sources of high background fluorescence in the this compound assay?

High background fluorescence can originate from several sources, including the substrate itself, the assay buffer, contaminated reagents, or the experimental setup. It is crucial to systematically identify and eliminate the source of the high background.

Q2: My "no-enzyme" control shows high and/or increasing fluorescence. What does this indicate?

A high signal in the absence of the enzyme points to substrate instability or contamination.

  • Substrate Autohydrolysis: The this compound substrate may be unstable and spontaneously hydrolyze in the assay buffer, leading to the release of the fluorescent AMC group.[1]

    • Solution: Prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted substrate.[1] Run a "substrate-only" control (assay buffer + substrate) to quantify the rate of spontaneous AMC release.[1]

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or microorganisms.

    • Solution: Use high-purity, sterile water and reagents to prepare buffers.[1] Filter-sterilize buffers if necessary.[1]

Q3: How can I determine if my test compounds are causing high background fluorescence?

Some test compounds are intrinsically fluorescent, which can interfere with the assay.

  • Solution: Run a control containing the test compound in the assay buffer without the this compound substrate to measure its intrinsic fluorescence. If the compound is fluorescent, you may need to subtract this background signal from your measurements or consider a different assay format.

Q4: Can the instrument settings contribute to high background?

Incorrect instrument settings can amplify background noise.

  • Solution: Optimize the gain setting on your fluorescence plate reader. A very high gain will amplify both the specific signal and the background. Titrate the gain to find a setting that provides a robust signal for your positive control without excessively amplifying the background of your negative control. Also, ensure you are using the correct excitation and emission wavelengths for AMC (typically Ex: 345-380 nm, Em: 445-460 nm).

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and what is it used for?

This compound (Acetyl-Alaninyl-Asparaginyl-Tryptophanyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. Upon cleavage by the immunoproteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.

Q2: What are the recommended concentrations for the this compound substrate and enzyme?

The optimal concentrations should be determined empirically for your specific experimental conditions. However, here are some general guidelines:

ComponentRecommended Starting ConcentrationKey Considerations
This compound Substrate 12.5 µM - 200 µMA common starting point is 50 µM. Higher concentrations can lead to substrate inhibition or inner filter effects.
Enzyme (Cell Lysate) Up to 15 µg of total proteinThe optimal concentration will produce a linear increase in fluorescence over the desired time course and a signal significantly above background.

Q3: How can I ensure I am measuring specific immunoproteasome activity?

It's possible that other proteases in your sample could cleave the this compound substrate.

  • Use a specific inhibitor: The immunoproteasome inhibitor ONX-0914 (also known as PR-957) can be used to confirm the specificity of the signal. By comparing the activity in the presence and absence of ONX-0914, you can determine the portion of the signal that is due to immunoproteasome activity.

  • Use appropriate controls: A sample treated with a broad-spectrum proteasome inhibitor like MG132 can serve as a blank to subtract non-proteasomal cleavage of the substrate.

Q4: What should a typical signal-to-background ratio be for this assay?

A good signal-to-background ratio is crucial for reliable data. In one study, IFN-γ-treated cells, which have upregulated immunoproteasome expression, showed a 14.8-fold increase in signal with this compound compared to untreated cells. A fluorescence intensity of less than 5,000 Relative Fluorescence Units (RFU) was considered background in that particular study.

Experimental Protocols

Protocol 1: General Assay for Immunoproteasome Activity

This protocol provides a framework for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates.

Materials:

  • This compound substrate

  • Cell lysates

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare the assay buffer.

    • Thaw cell lysates on ice.

  • Assay Setup:

    • In a 96-well black microplate, add cell lysates to the appropriate wells.

    • Include the following controls:

      • No-Enzyme Control: Assay buffer + substrate

      • Inhibitor Control: Cell lysate + substrate + immunoproteasome inhibitor (e.g., ONX-0914)

  • Initiate Reaction:

    • Add the this compound substrate to all wells to reach the desired final concentration (e.g., 12.5 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

    • Monitor the increase in fluorescence at regular intervals (e.g., every 3 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control from all experimental readings.

    • Plot fluorescence intensity versus time for each sample.

    • Calculate the initial reaction rate from the linear portion of the curve.

Protocol 2: Enzyme and Substrate Titration

To optimize your assay, it is essential to determine the optimal concentrations of both the enzyme (cell lysate) and the substrate.

Enzyme Titration:

  • Prepare a series of dilutions of your cell lysate in the assay buffer.

  • Perform the assay with a fixed, non-limiting concentration of the this compound substrate for each lysate dilution.

  • Plot the initial reaction rate against the lysate concentration.

  • Select a concentration that falls within the linear range of this plot and provides a strong signal-to-background ratio.

Substrate Titration:

  • Using the optimal lysate concentration determined above, perform the assay with a range of this compound concentrations.

  • Plot the initial reaction velocity against the substrate concentration.

  • This will allow you to determine the Michaelis constant (Km). For routine assays, a substrate concentration of 2-5 times the Km is often used.

Visualizations

Assay_Workflow Figure 1. This compound Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Lysate) setup_plate Set up 96-well Plate (Add Lysate and Controls) prep_reagents->setup_plate add_substrate Initiate Reaction (Add this compound) setup_plate->add_substrate incubation Incubate at 30°C add_substrate->incubation read_fluorescence Read Fluorescence (Ex: ~380nm, Em: ~460nm) incubation->read_fluorescence analyze_data Analyze Data (Calculate Reaction Rates) read_fluorescence->analyze_data

Caption: Figure 1. A general workflow for the this compound immunoproteasome assay.

Troubleshooting_High_Background Figure 2. Troubleshooting High Background Fluorescence start High Background Fluorescence check_no_enzyme Check 'No-Enzyme' Control start->check_no_enzyme high_no_enzyme Is it High? check_no_enzyme->high_no_enzyme autohydrolysis Potential Substrate Autohydrolysis high_no_enzyme->autohydrolysis Yes contamination Potential Reagent Contamination high_no_enzyme->contamination Yes check_compound Check Compound Autofluorescence high_no_enzyme->check_compound No low_signal_to_noise Low Signal-to-Noise autohydrolysis->low_signal_to_noise contamination->low_signal_to_noise compound_fluorescent Is Compound Fluorescent? check_compound->compound_fluorescent subtract_background Subtract Compound Background Signal compound_fluorescent->subtract_background Yes optimize_settings Optimize Instrument Settings (e.g., Gain) compound_fluorescent->optimize_settings No subtract_background->low_signal_to_noise optimize_settings->low_signal_to_noise

Caption: Figure 2. A logical workflow for troubleshooting high background fluorescence.

Enzymatic_Reaction Figure 3. Enzymatic Cleavage of this compound Substrate Ac-ANW AMC Non-fluorescent Substrate Products Ac-ANW + AMC Fluorescent Products Substrate->Products Cleavage Enzyme Immunoproteasome (β5i) Enzyme->Products

Caption: Figure 3. The enzymatic reaction showing cleavage of this compound.

References

Troubleshooting low signal-to-noise ratio with Ac-ANW-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Ac-ANW-AMC to measure immunoproteasome activity. The information is designed to help you diagnose and resolve common issues, particularly low signal-to-noise ratios, to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no fluorescence signal in my this compound assay. What are the potential causes?

A low or absent signal can be frustrating. Here are several potential causes and their solutions, categorized for systematic troubleshooting.

Troubleshooting Low Signal

Potential Cause Recommended Solution
Inactive Enzyme - Ensure your cell lysates or purified immunoproteasome have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. - Run a positive control with a known active immunoproteasome preparation.
Suboptimal Enzyme Concentration - The concentration of the immunoproteasome in your sample may be too low. - Perform an enzyme titration by testing a range of lysate concentrations to find the optimal concentration that yields a robust signal.
Incorrect Substrate Concentration - The this compound concentration might be too low. The recommended working concentration is typically between 20-200 µM.[1] - Perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Substrate Degradation - this compound is light-sensitive and susceptible to degradation.[2] Protect it from light during storage and handling. - Prepare fresh substrate solutions in DMSO for each experiment. Avoid long-term storage of diluted substrate solutions.[2]
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for AMC (typically Ex: 345-360 nm, Em: 445-460 nm).[1][3] - Ensure the gain setting is optimized to amplify the signal without saturating the detector.
Suboptimal Assay Buffer Conditions - The pH of the assay buffer is critical for both enzyme activity and AMC fluorescence. Ensure the pH is within the optimal range for the immunoproteasome (typically pH 7.5-8.0). - Some assay buffers require additives like DTT and ATP for optimal proteasome activity.
Presence of Inhibitors - Your sample may contain endogenous inhibitors of the immunoproteasome. - If possible, dilute your sample to reduce the inhibitor concentration, or consider a partial purification of the immunoproteasome.

Q2: My background fluorescence (noise) is too high, leading to a poor signal-to-noise ratio. How can I reduce it?

High background can mask the true signal from enzymatic activity. Here are common causes and solutions:

Troubleshooting High Background

Potential Cause Recommended Solution
Substrate Autohydrolysis - this compound can spontaneously hydrolyze, releasing free AMC and increasing background fluorescence. - Run a "substrate-only" control (without enzyme) to quantify the rate of autohydrolysis. - Prepare fresh substrate solutions immediately before use.
Contaminated Reagents - Buffers, water, or other reagents may be contaminated with fluorescent compounds. - Use high-purity, nuclease-free water and freshly prepared buffers. - Test each component of the assay individually in the fluorometer to identify the source of the background signal.
Cellular Autofluorescence - Cellular components in the lysate can contribute to background fluorescence. - Include a "lysate-only" control (without substrate) to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings.
Well-to-Well Contamination - Inaccurate pipetting can lead to cross-contamination, especially from wells with high fluorescence. - Use fresh pipette tips for each sample and be meticulous with your pipetting technique.
Choice of Microplate - Use black, opaque-walled microplates to minimize background fluorescence and prevent light scatter from adjacent wells.

Experimental Protocols

Detailed Protocol for Immunoproteasome Activity Assay using this compound

This protocol provides a general guideline. It should be optimized for your specific cell type and experimental conditions.

1. Cell Lysis a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT added fresh). c. Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis. d. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble proteins. f. Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

2. Assay Procedure a. Prepare the assay buffer (e.g., 50 mM HEPES pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, and 2 mM ATP). b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Dilute the this compound stock solution in assay buffer to the desired final working concentration (e.g., 100 µM). d. In a black, opaque-walled 96-well plate, add your cell lysate to the wells. e. Include the following controls:

  • Blank: Lysis buffer only.
  • Lysate-only control: Cell lysate without the substrate.
  • Substrate-only control: Assay buffer with this compound but no cell lysate. f. Initiate the reaction by adding the this compound working solution to all wells. g. Incubate the plate at 37°C for a desired period (e.g., 60 minutes). h. Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

Protocol for Generating an AMC Standard Curve

To convert relative fluorescence units (RFU) to the amount of product formed, a standard curve with free 7-amino-4-methylcoumarin (AMC) is necessary.

1. Preparation of AMC Stock Solution a. Prepare a 1 mM stock solution of AMC in DMSO.

2. Preparation of Standards a. Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0, 0.5, 1, 2.5, 5, 10, and 20 µM). b. Add a fixed volume of each standard to the wells of a black, opaque-walled 96-well plate.

3. Measurement a. Read the fluorescence of the standards at the same instrument settings used for the experimental assay (Ex: ~360 nm, Em: ~460 nm).

4. Analysis a. Subtract the fluorescence of the blank (0 µM AMC) from all readings. b. Plot the fluorescence intensity (RFU) versus the AMC concentration (µM). c. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope can be used to convert the change in RFU over time from your kinetic assay into the rate of product formation.

Visual Guides

Troubleshooting_Workflow cluster_low_signal Low Signal cluster_high_background High Background start Low Signal-to-Noise Ratio with this compound check_enzyme Check Enzyme Activity start->check_enzyme check_substrate Check Substrate Integrity and Concentration start->check_substrate check_instrument Verify Instrument Settings (Ex/Em, Gain) start->check_instrument check_buffer Optimize Assay Buffer (pH, Additives) start->check_buffer check_autohydrolysis Measure Substrate Autohydrolysis start->check_autohydrolysis check_reagents Test Reagent Purity start->check_reagents check_autofluorescence Measure Lysate Autofluorescence start->check_autofluorescence check_plate Use Opaque Black Plate start->check_plate solution Improved Signal-to-Noise Ratio check_enzyme->solution check_substrate->solution check_instrument->solution check_buffer->solution check_autohydrolysis->solution check_reagents->solution check_autofluorescence->solution check_plate->solution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow start Start cell_lysis Cell Lysis and Protein Quantification start->cell_lysis assay_setup Assay Setup in 96-well Plate cell_lysis->assay_setup add_substrate Add this compound Substrate assay_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubation->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis

Caption: General experimental workflow for this compound assay.

References

Technical Support Center: Optimizing Ac-ANW-AMC Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-ANW-AMC fluorogenic substrate to measure the chymotrypsin-like activity of the immunoproteasome β5i subunit.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound kinetic assay?

The this compound assay is a fluorescence-based method to measure the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[2][4] The substrate, this compound (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), is a non-fluorescent peptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active β5i, the peptide is cleaved, releasing free AMC. The liberated AMC fluoresces, and the rate of increase in fluorescence is directly proportional to the enzyme's activity.

Q2: What are the recommended excitation and emission wavelengths for AMC?

The released AMC fluorophore is typically excited at a wavelength of 340-360 nm and emits light at 440-460 nm. It is advisable to confirm the optimal settings for your specific spectrofluorometer or plate reader.

Q3: What is a typical working concentration for the this compound substrate?

A common starting concentration range for the this compound substrate is between 20 µM and 200 µM. The optimal concentration is dependent on the Michaelis constant (Km) of the enzyme and should be determined experimentally for your specific assay conditions.

Q4: How should I prepare and store the this compound substrate?

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. This stock solution should be stored at -20°C or -80°C, protected from light, to prevent degradation. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound kinetic assay.

Issue Potential Cause Recommended Solution Quantitative Parameters to Check
High Background Fluorescence Substrate AutohydrolysisPrepare substrate solution fresh before use. Perform a "no-enzyme" control to quantify the rate of spontaneous hydrolysis.Measure fluorescence in a "no-enzyme" control well over time.
Contaminated ReagentsPrepare fresh buffers and solutions using high-purity water and reagents.Check for fluorescence in individual assay components (buffer, substrate solution).
Autofluorescence of Test CompoundsRun a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence.Measure fluorescence of the compound at the assay's excitation and emission wavelengths.
Low or No Fluorescence Signal Inactive EnzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.Confirm enzyme activity with a positive control if available.
Incorrect Wavelength SettingsVerify that the plate reader's excitation and emission wavelengths are correctly set for free AMC (Ex: 340-360 nm, Em: 440-460 nm).Run a standard curve with free AMC to confirm instrument settings and sensitivity.
Suboptimal Enzyme ConcentrationThe enzyme concentration may be too low for detectable product formation within the assay timeframe. Perform an enzyme titration to determine the optimal concentration.The initial velocity of the reaction should be linear and significantly above background.
Non-linear Reaction Progress Curve (Plateauing Too Quickly) Substrate DepletionEnsure the initial substrate concentration is not limiting. Ideally, less than 10-15% of the substrate should be consumed during the initial linear phase of the reaction.If the reaction is linear for only a short period, consider decreasing the enzyme concentration or increasing the substrate concentration.
Inner Filter EffectAt high concentrations, the substrate or product can absorb excitation or emission light, leading to a non-linear signal.Dilute the sample to see if linearity is restored. Measure the absorbance of the sample at the excitation and emission wavelengths; a significant absorbance (e.g., >0.1) suggests the inner filter effect is present.
PhotobleachingMinimize the exposure of the wells to excitation light. Reduce the number of kinetic reading points or use a higher substrate concentration if possible.Compare the signal stability in wells read frequently versus those read only at the beginning and end of the assay.

Experimental Protocol: Optimizing Enzyme Concentration

The optimal enzyme concentration should produce a linear increase in fluorescence over a desired time period, with a signal that is significantly above the background noise.

Objective: To determine the enzyme concentration that results in a linear reaction rate under initial velocity conditions.

Materials:

  • This compound substrate

  • Enzyme (e.g., purified 20S immunoproteasome)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol)

  • 96-well black, opaque-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of enzyme dilutions in the assay buffer. The concentration range will depend on the specific activity of the enzyme preparation and should be determined empirically. A good starting point is a broad range (e.g., 0.1 nM to 100 nM).

    • Prepare the assay buffer and allow it to equilibrate to the reaction temperature (e.g., 37°C).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the this compound substrate to each well to a final concentration that is not limiting (e.g., 50-100 µM).

    • Include control wells:

      • No-Enzyme Control: Contains buffer and substrate only. This is to measure background fluorescence and substrate autohydrolysis.

      • No-Substrate Control: Contains buffer and the highest concentration of enzyme only. This is to check for any intrinsic fluorescence of the enzyme preparation.

  • Initiate the Reaction:

    • Add the different dilutions of your enzyme to the respective wells to start the reaction. Ensure the final volume in all wells is identical.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Identify the enzyme concentration that provides a linear increase in fluorescence for the desired duration of the experiment. This linear portion represents the initial velocity of the reaction.

Visualizations

Enzymatic_Reaction Enzymatic Cleavage of this compound Substrate sub This compound (Non-fluorescent) enz β5i Immunoproteasome sub->enz Binding prod1 Cleaved Peptide (Ac-ANW) enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound substrate.

Optimization_Workflow Workflow for Optimizing Enzyme Concentration start Start prep_reagents Prepare Reagent Dilutions (Enzyme, Substrate) start->prep_reagents setup_plate Set Up 96-Well Plate (Controls, Enzyme Titration) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add Enzyme) setup_plate->initiate_reaction read_plate Kinetic Fluorescence Reading (e.g., every 2 mins for 60 mins) initiate_reaction->read_plate analyze_data Analyze Data (Subtract Background, Plot RFU vs. Time) read_plate->analyze_data select_conc Select Optimal Concentration (Linear Initial Velocity) analyze_data->select_conc end End select_conc->end

Caption: Workflow for optimizing enzyme concentration.

References

Effect of DMSO concentration on Ac-ANW-AMC assay performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-ANW-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this fluorogenic substrate, with a specific focus on the effects of Dimethyl Sulfoxide (DMSO) concentration.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the this compound assay and the role of DMSO.

Q1: What is the this compound assay and what is its primary application?

A1: this compound (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the chymotrypsin-like activity of the immunoproteasome.[1][2] It is specifically hydrolyzed by the β5i (also known as LMP7) subunit of the 20S immunoproteasome.[1][3] Upon cleavage of the peptide by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[3] The resulting fluorescence, typically measured at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm, is directly proportional to the enzyme's activity.

Q2: Why is DMSO required in the this compound assay?

A2: DMSO is a widely used aprotic solvent necessary for dissolving the this compound substrate, which has poor aqueous solubility. It is also essential for dissolving many small-molecule inhibitors or test compounds that are screened in these assays. This allows for the effective introduction of both substrate and test compounds into the aqueous assay buffer.

Q3: What is the maximum recommended final concentration of DMSO in the assay?

A3: It is generally recommended to keep the final DMSO concentration in the assay as low as possible, ideally below 2%. While the exact tolerance can vary depending on the specific enzyme and assay conditions, high concentrations of DMSO can perturb the enzyme's structure and inhibit its catalytic activity. It is crucial to perform a DMSO tolerance test for your specific experimental setup to determine the optimal concentration that balances compound solubility with minimal enzyme inhibition.

Q4: How does DMSO concentration quantitatively affect enzyme activity?

A4: The effect of DMSO on enzyme activity is concentration-dependent. Low concentrations are often well-tolerated, but higher concentrations typically lead to a reversible decrease in activity. The table below summarizes the general effects of different DMSO concentrations on protease activity based on various studies. Note that the actual values will be specific to the enzyme and assay conditions.

DMSO Concentration (% v/v)Relative Protease Activity (%)General Observations
0%100%Baseline activity without an organic solvent.
1-2%95 - 100%Often well-tolerated, but may cause slight inhibition in sensitive enzymes.
5%80 - 95%Noticeable inhibition is possible for many enzymes.
10%50 - 80%Significant inhibition is common; may be required for poorly soluble compounds.
>20%< 50%Strong inhibition or denaturation of the enzyme is likely.

Q5: Can high concentrations of DMSO or the DMSO itself contribute to background fluorescence?

A5: Yes, this is a potential issue. Some commercial grades of DMSO can contain fluorescent impurities, which can increase the background signal. If you observe high fluorescence in negative control wells containing only DMSO and buffer, consider using a higher purity, spectroscopy-grade DMSO. Additionally, always subtract the fluorescence of a "no-enzyme" control from all readings to account for any background signal.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound assay.

ProblemPotential CauseRecommended Solution
Low or No Fluorescent Signal High DMSO Concentration: The final DMSO concentration may be inhibiting the enzyme.Run a DMSO concentration gradient (e.g., 0% to 10%) to determine the optimal concentration for your assay. Keep the final concentration below the inhibitory threshold.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.Use a fresh enzyme aliquot or a new batch. Always store the enzyme at the recommended temperature.
Substrate Degradation: The this compound substrate is sensitive to light and can degrade over time.Store the DMSO stock solution protected from light at -20°C or -80°C. Prepare the final working solution fresh for each experiment.
Incorrect Instrument Settings: The excitation/emission wavelengths on the plate reader are not set correctly for free AMC.Verify the instrument settings. Use an excitation wavelength of ~345-360 nm and an emission wavelength of ~445-460 nm.
High Background Fluorescence Contaminated DMSO/Reagents: Reagents or DMSO may contain fluorescent impurities.Use high-purity, spectroscopy-grade reagents and DMSO. Test the background of all individual components.
Substrate Autohydrolysis: The substrate may be unstable in the assay buffer and hydrolyze spontaneously.Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis. Prepare the reaction mixture immediately before measurement.
High Variability / Poor Reproducibility Inhibitor/Compound Precipitation: The test compound, dissolved in DMSO, may precipitate when added to the aqueous buffer.Visually inspect wells for precipitation. To improve solubility, consider gentle warming, brief sonication, or modifying the buffer composition.
Incomplete Mixing or Pipetting Errors: Small volumes of concentrated stocks can be a source of variability.Ensure you are using calibrated pipettes. Gently mix the plate after adding all reagents and before reading. Prepare a master mix for replicates where possible.
Experimental Protocols & Visualizations
Protocol 1: Standard this compound Immunoproteasome Activity Assay

This protocol provides a general guideline for measuring the chymotrypsin-like activity of the immunoproteasome.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0.

    • This compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Store protected from light at -20°C.

    • Enzyme Solution: Dilute purified immunoproteasome or cell lysate containing the enzyme to the desired concentration in Assay Buffer.

    • (Optional) SDS Activation: For some purified 20S proteasome enzymes, a low concentration of SDS (e.g., 0.035%) in the assay buffer may be required for activation.

  • Assay Procedure:

    • To the wells of a microplate, add the enzyme solution.

    • Add test inhibitors (dissolved in DMSO) or an equivalent volume of DMSO for controls.

    • Pre-incubate the plate at a desired temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding the this compound substrate to a final concentration of 20-100 µM. Ensure the final DMSO concentration is consistent across all wells and is at the optimal level determined by your tolerance test.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Measurement:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at Ex/Em = 360/460 nm.

    • The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to the enzyme activity.

Protocol 2: DMSO Tolerance Assay

This experiment is critical for determining the optimal DMSO concentration for your specific assay conditions.

  • Set up a series of reactions as described in Protocol 1.

  • In place of an inhibitor, add varying amounts of pure DMSO to achieve a range of final concentrations (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%).

  • Ensure the total volume is constant in all wells by adjusting the volume of Assay Buffer.

  • Initiate the reaction with the this compound substrate.

  • Measure the kinetic activity for each concentration.

  • Plot the relative enzyme activity against the final DMSO concentration to identify the highest concentration that does not significantly inhibit the enzyme.

Visualized Experimental Workflow

Ac_ANW_AMC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate (in DMSO) & Enzyme Solution add_enzyme Add Enzyme & Test Compound/DMSO to Microplate prep_reagents->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate initiate_reaction Initiate Reaction with This compound Substrate pre_incubate->initiate_reaction kinetic_read Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) initiate_reaction->kinetic_read analyze Calculate Reaction Rate (Slope of RFU vs. Time) kinetic_read->analyze

Caption: Workflow for the this compound immunoproteasome activity assay.

Visualized Troubleshooting Logic

Troubleshooting_Logic start Assay Issue? low_signal Low / No Signal start->low_signal  Signal  Problem high_bg High Background start->high_bg  Background  Problem high_var High Variability start->high_var  Reproducibility  Problem cause_dmso DMSO > 2%? low_signal->cause_dmso cause_enzyme Enzyme Inactive? low_signal->cause_enzyme cause_settings Wrong Wavelengths? low_signal->cause_settings cause_impurity Impure DMSO? high_bg->cause_impurity cause_hydrolysis Substrate Autohydrolysis? high_bg->cause_hydrolysis cause_precip Compound Precipitation? high_var->cause_precip cause_pipette Pipetting Error? high_var->cause_pipette sol_dmso Run DMSO Tolerance Test cause_dmso->sol_dmso sol_enzyme Use Fresh Enzyme cause_enzyme->sol_enzyme sol_settings Check Reader (Ex:360/Em:460) cause_settings->sol_settings sol_impurity Use High-Purity Grade DMSO cause_impurity->sol_impurity sol_hydrolysis Run 'No-Enzyme' Control cause_hydrolysis->sol_hydrolysis sol_precip Check Solubility/ Visually Inspect cause_precip->sol_precip sol_pipette Use Master Mix/ Calibrate Pipettes cause_pipette->sol_pipette

Caption: A troubleshooting flowchart for common this compound assay issues.

References

Preventing Ac-ANW-AMC precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ac-ANW-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the use of the fluorogenic substrate this compound, with a focus on preventing its precipitation in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, particularly its tendency to precipitate out of solution.

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: this compound is a hydrophobic peptide, which inherently limits its solubility in aqueous solutions.[1][2] Precipitation, often seen as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer.[3] This phenomenon, known as "antisolvent precipitation," happens because the substrate is forced out of solution as the solvent environment shifts from organic to aqueous.[3]

Q2: I've prepared a stock solution of this compound in DMSO, but it's not dissolving completely. What should I do?

A2: Incomplete dissolution in the initial DMSO stock can lead to precipitation issues later on. Here are some steps to ensure your stock solution is fully dissolved:

  • Gentle Warming: Warm the vial containing the DMSO and this compound to 37°C. This can help increase the solubility.

  • Sonication: Brief sonication in a water bath can aid in dissolving the peptide.[4]

  • Vortexing: Ensure thorough mixing by vortexing the solution.

Q3: My this compound stock in DMSO is clear, but I still see precipitation upon dilution in my assay buffer. How can I prevent this?

A3: This is a common challenge. The key is to control the dilution process to avoid localized high concentrations of the substrate that exceed its solubility limit in the aqueous environment. Here are several strategies to mitigate this:

  • Slow, Dropwise Addition: Instead of pipetting the entire volume of the DMSO stock at once, add it dropwise to the assay buffer while the buffer is being gently vortexed or stirred. This gradual introduction allows for better dispersion of the substrate.

  • Optimize Final DMSO Concentration: While DMSO is necessary to solubilize the stock, high final concentrations can affect your experiment. Aim for a final DMSO concentration of less than 5%, and ideally below 1%, to minimize potential effects on enzyme activity and cell viability.

  • Pre-warm the Assay Buffer: Having your aqueous buffer at 37°C can help maintain the solubility of this compound as it is introduced.

  • Reduce the Final Substrate Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay. Typical working concentrations range from 10 µM to 100 µM.

Q4: Can the composition of my aqueous buffer affect this compound solubility?

A4: Yes, the components of your buffer can influence the solubility of the peptide. While specific interactions for this compound are not extensively documented, general principles for peptide solubility apply:

  • pH: The pH of the buffer can affect the charge state of the peptide, which in turn influences its solubility.

  • Salt Concentration: The ionic strength of the buffer can also play a role.

  • Serum: In cell-based assays, the presence of serum proteins can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation may be higher.

Experimental Protocols

Here are detailed methodologies for the preparation and use of this compound to minimize precipitation.

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the lyophilized this compound powder to reach room temperature before opening the vial to prevent condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the vial to 37°C or sonicate in a water bath for short intervals until the substrate is completely dissolved.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Buffer Preparation: Prepare your aqueous assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

  • Vortexing Setup: Place the tube containing the assay buffer on a vortex mixer set to a gentle speed.

  • Dropwise Addition: While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution dropwise into the buffer.

  • Final Mixing: Continue to vortex for a few more seconds to ensure the solution is homogeneous.

  • Immediate Use: It is recommended to use the final working solution immediately to minimize the risk of precipitation over time.

Data Presentation

The following tables summarize key quantitative data for working with this compound.

ParameterRecommended ValueSource(s)
Stock Solution Solvent 100% DMSO
Stock Solution Concentration 10 mM
Storage Temperature (Lyophilized) -20°C to -70°C
Storage Temperature (in DMSO) -20°C or -80°C
Typical Working Concentration 10 - 100 µM
Excitation Wavelength (λex) 340 - 360 nm
Emission Wavelength (λem) 440 - 460 nm
Final DMSO Concentration in Assay < 5% (ideally < 1%)

Visual Guides

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Lyophilized this compound B Add 100% DMSO A->B C Vortex / Warm / Sonicate B->C D 10 mM Stock Solution (in DMSO) C->D G Add Stock Solution (Dropwise) D->G Dilute E Pre-warmed Aqueous Buffer F Gently Vortex Buffer E->F F->G H Final Working Solution (<5% DMSO) G->H G Start Precipitation Observed? Stock_Check Is the DMSO stock solution clear? Start->Stock_Check Yes Dilution_Check How was the dilution performed? Stock_Check->Dilution_Check Yes Solubilize_Stock Action: Warm / Sonicate a fresh stock solution Stock_Check->Solubilize_Stock No Concentration_Check What is the final concentration? Dilution_Check->Concentration_Check Slowly Slow_Dilution Action: Add stock dropwise to vortexing buffer Dilution_Check->Slow_Dilution Rapidly Lower_Concentration Action: Reduce final this compound concentration Concentration_Check->Lower_Concentration High Success Solution is Clear Concentration_Check->Success Low Solubilize_Stock->Success Slow_Dilution->Success Lower_Concentration->Success

References

Ac-ANW-AMC assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Ac-ANW-AMC assays. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and how does it work?

This compound (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the chymotrypsin-like activity of the immunoproteasome.[1][2][3] The peptide sequence is specifically recognized and cleaved by the β5i subunit of the immunoproteasome.[2][4] In its intact form, the substrate's fluorescence is minimal. Upon enzymatic cleavage, the fluorophore, 7-amino-4-methylcoumarin (AMC), is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.

Q2: Why is this compound specific for the immunoproteasome?

This compound is designed to be preferentially cleaved by immunoproteasomes over constitutive proteasomes. This specificity makes it a valuable tool for distinguishing between the activities of these two major proteasome types in various samples.

Q3: How should I store and handle the this compound substrate?

Proper storage and handling are critical to prevent degradation and maintain assay reproducibility. The lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for at least four years. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the substrate and its solutions from light, as AMC is light-sensitive.

Q4: What are the recommended excitation and emission wavelengths for AMC?

The released AMC fluorophore is typically detected using an excitation wavelength in the range of 340-360 nm and an emission wavelength between 440-460 nm. It is always advisable to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.

Q5: What are typical working concentrations for the enzyme and substrate?

The optimal concentrations for both the enzyme and substrate should be determined empirically for each experimental setup.

  • Substrate: A common starting point for the this compound substrate concentration is in the range of 50-200 µM.

  • Enzyme: The enzyme concentration should be titrated to ensure that the reaction rate is linear over the desired measurement period and that less than 10% of the substrate is consumed to maintain initial velocity conditions.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio and limit the dynamic range of the assay.

Possible CauseSuggested Solution(s)
Substrate Instability/Autohydrolysis The substrate may be degrading spontaneously in the assay buffer. Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control (buffer and substrate only) to measure the rate of spontaneous AMC release. If autohydrolysis is high, consider optimizing buffer conditions (e.g., pH).
Contaminated Reagents Buffers, water, or other reagents may be contaminated with fluorescent compounds. Use high-purity, sterile reagents and dedicated labware. Test the fluorescence of individual assay components to identify the source of contamination.
Well-to-Well Contamination Inaccurate pipetting can lead to cross-contamination, especially from wells containing high concentrations of free AMC (e.g., standard curve). Use careful pipetting techniques and consider using fresh tips for each well.
Issue 2: Low or No Fluorescence Signal

A weak or absent signal can prevent accurate measurement of enzyme activity.

Possible CauseSuggested Solution(s)
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Ensure the enzyme is stored correctly and prepare fresh dilutions for each experiment. Test enzyme activity with a known positive control.
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for the enzyme. Verify that all conditions are appropriate for your specific enzyme. For proteasome activity, a temperature of 37°C is often used.
Incorrect Instrument Settings The fluorescence reader's gain setting may be too low, or the excitation/emission wavelengths may be incorrect. Optimize the gain setting and confirm the correct wavelengths for AMC (Ex: ~340-360 nm, Em: ~440-460 nm).
Suboptimal Concentrations The concentrations of the enzyme or substrate may be too low for a detectable signal. Perform titration experiments to determine the optimal concentrations for both components.
Issue 3: Poor Assay Reproducibility and Variability

Inconsistent results between experiments or within the same plate are common challenges.

Possible CauseSuggested Solution(s)
Inconsistent Reagent Preparation Variations in stock solution concentrations or dilutions can lead to significant variability. Ensure accurate and consistent preparation of all reagents. Avoid repeated freeze-thaw cycles of substrate and enzyme aliquots.
Pipetting Errors Small variations in pipetted volumes can have a large impact on results. Calibrate pipettes regularly and use consistent, careful technique.
Plate Effects (Evaporation) Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Consider not using the outer wells or filling them with buffer/water to create a humidity barrier.
Temperature Fluctuations Enzyme kinetics are highly dependent on temperature. Ensure the plate reader maintains a stable and consistent temperature throughout the assay. Pre-incubate reagents and the plate at the reaction temperature.
Timing Inconsistencies For kinetic assays, the timing of reagent addition and measurement is critical. Use a multichannel pipette to initiate reactions simultaneously. Ensure consistent incubation times for all samples.

Experimental Protocols & Data

Protocol: General this compound Proteasome Activity Assay

This protocol provides a general guideline for measuring the chymotrypsin-like activity of the immunoproteasome.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris, 50 mM NaCl, pH 7.1. Prepare fresh and bring to 37°C before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Enzyme Solution: Dilute the purified immunoproteasome to the desired concentration in cold Assay Buffer immediately before use.

2. Assay Procedure:

  • Prepare serial dilutions of your enzyme or test compound in a black 96-well microplate.

  • Add Assay Buffer to bring the volume in each well to 50 µL.

  • Include necessary controls:

    • No-Enzyme Control: 50 µL Assay Buffer only.

    • Blank: Assay Buffer (for instrument background).

    • Inhibitor Control (Optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate.

  • Prepare the substrate working solution by diluting the this compound stock to the final desired concentration (e.g., 100 µM) in pre-warmed Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically over a period of 20-60 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot the relative fluorescence units (RFU) against time for each sample.

  • Determine the reaction rate (slope) from the linear portion of the curve.

  • Subtract the rate of the "no-enzyme" control from all other samples to correct for substrate autohydrolysis.

Quantitative Data Summary
ParameterRecommended Range/ValueSource(s)
Substrate (this compound)
Storage (Lyophilized)-20°C
Stock Solution SolventDMSO
Stock Solution Storage-20°C to -80°C (aliquots)
Working Concentration50 - 200 µM
Instrumentation
Excitation Wavelength340 - 360 nm
Emission Wavelength440 - 460 nm
Assay Conditions
Temperature37°C
Plate TypeBlack, 96-well

Visualizations

AssayWorkflow prep Reagent Preparation (Enzyme, Substrate, Buffer) plate Plate Setup (Add Enzyme/Controls) prep->plate preinc Pre-incubation (37°C) plate->preinc start Initiate Reaction (Add Substrate) preinc->start read Kinetic Reading (Fluorescence Plate Reader) start->read analyze Data Analysis (Calculate Rates) read->analyze result Results analyze->result

Caption: General workflow for the this compound kinetic assay.

TroubleshootingLogic start Assay Issue? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No autohydrolysis Check Substrate Autohydrolysis high_bg->autohydrolysis Yes contam Check Reagent Contamination high_bg->contam Yes enzyme_act Verify Enzyme Activity low_signal->enzyme_act Yes settings Check Instrument Settings & Gain low_signal->settings Yes conc Optimize Concentrations low_signal->conc Yes repro Poor Reproducibility? low_signal->repro No pipette Review Pipetting Technique repro->pipette Yes temp Ensure Stable Temperature repro->temp Yes evap Mitigate Plate Evaporation repro->evap Yes

Caption: A logical guide for troubleshooting common assay issues.

ProteasomeAction substrate This compound (Substrate) Low Fluorescence enzyme Immunoproteasome (β5i subunit) substrate->enzyme Cleavage products Peptide Fragment AMC (Fluorophore) High Fluorescence enzyme->products

Caption: Enzymatic cleavage of this compound by the immunoproteasome.

References

Technical Support Center: Immunoproteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during immunoproteasome activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high background fluorescence in my no-enzyme control wells?

Possible Causes:

  • Substrate Instability: The fluorogenic substrate may be degrading spontaneously, leading to the release of the fluorophore.

  • Contaminated Reagents: Assay buffers or other reagents may be contaminated with proteases or other substances that cause fluorescence.

  • Plate Issues: The type of microplate used can affect background fluorescence. Some plates have higher intrinsic fluorescence or can bind substrates and enzymes, affecting the results.[1]

Troubleshooting Steps:

  • Substrate Quality Check: Run a control with only the substrate in the assay buffer to check for spontaneous degradation. If high fluorescence is observed, consider using a fresh batch of substrate.

  • Reagent Purity: Prepare fresh assay buffers and solutions. Ensure all reagents are of high purity and stored correctly.

  • Plate Selection: Test different types of black microplates (e.g., non-binding vs. medium-binding surfaces) to identify one that provides the lowest background signal for your specific assay conditions.[1] It has been shown that different microplates can yield significantly different results for proteasome activity assays.[1]

Q2: My immunoproteasome-specific substrate is being cleaved in cells that should only express the constitutive proteasome. What is happening?

Possible Causes:

  • Substrate Cross-Reactivity: Many so-called "specific" substrates for immunoproteasome subunits can also be cleaved by their constitutive counterparts, albeit often with lower efficiency.[2][3] For example, the widely used β5 substrate, Suc-LLVY-AMC, can be hydrolyzed by both constitutive and immunoproteasomes.

  • Presence of Intermediate Proteasomes: Cells can contain hybrid proteasomes with a mix of standard and immuno-subunits, leading to overlapping cleavage patterns.

Troubleshooting Steps:

  • Use Highly Specific Substrates: Whenever possible, use substrates that have been demonstrated to have higher selectivity for immunoproteasome subunits, such as Ac-ANW-AMC for the β5i subunit.

  • Incorporate a Specific Inhibitor: The most reliable way to determine immunoproteasome-specific activity is to measure the activity in the presence and absence of a highly specific immunoproteasome inhibitor, such as ONX-0914 (also known as PR-957) for the β5i subunit. The difference in activity between the inhibited and uninhibited samples represents the true immunoproteasome activity.

  • Confirm Subunit Expression: Use Western blotting or other protein analysis techniques to confirm the expression levels of both immunoproteasome and constitutive proteasome subunits in your cell lysates.

Q3: The overall proteasome activity in my cell lysates is very low.

Possible Causes:

  • Inefficient Cell Lysis: The lysis buffer and method may not be optimal for releasing active proteasomes from the cells.

  • Proteasome Degradation: Proteasomes can be sensitive to degradation during sample preparation. Repeated freeze-thaw cycles should be avoided.

  • Presence of Inhibitors in Lysate: Endogenous inhibitors or components of the lysis buffer (e.g., high concentrations of detergents) could be inhibiting proteasome activity. Do not use protease inhibitors during cell lysate preparation for proteasome activity assays.

Troubleshooting Steps:

  • Optimize Lysis Buffer: Use a lysis buffer specifically designed for proteasome activity assays, typically containing ATP and DTT to maintain proteasome stability and activity. A common recipe includes 25 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10% glycerol, 1 mM ATP, and 1 mM DTT.

  • Gentle Lysis Method: Employ gentle lysis methods such as Dounce homogenization or sonication on ice to minimize damage to the proteasome complexes.

  • Work Quickly and at Low Temperatures: Perform all lysate preparation steps on ice or at 4°C to minimize protease activity and maintain proteasome integrity. Aliquot lysates to avoid multiple freeze-thaw cycles.

  • Determine Protein Concentration: Accurately measure the protein concentration of your lysates to ensure you are loading a consistent and sufficient amount of protein into each assay well.

Q4: I am screening for immunoproteasome inhibitors and am getting a high number of false positives.

Possible Causes:

  • Compound Interference: The test compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay, leading to a false signal.

  • Non-Specific Inhibition: Compounds may be inhibiting other proteases in the cell lysate that can cleave the substrate.

  • Compound Precipitation: The compounds may precipitate in the assay buffer, causing light scattering that can be read as fluorescence.

Troubleshooting Steps:

  • Run Compound-Only Controls: For each compound, run a control well containing the compound in assay buffer without any enzyme or substrate to check for intrinsic fluorescence.

  • Counter-Screen with Constitutive Proteasome: Test hit compounds against the constitutive proteasome to determine their selectivity.

  • Use Orthogonal Assays: Confirm hits using a different assay format, such as an in-gel activity assay or a protein-based degradation assay, to rule out artifacts from the primary screen.

  • Check for Compound Solubility: Visually inspect the assay plates for any signs of compound precipitation.

Quantitative Data Summary

Table 1: Commonly Used Fluorogenic Substrates for Proteasome Activity Assays

Subunit TargetSubstrateTypical ConcentrationNotes
β5 (c) / β5i (i)Suc-LLVY-AMC12.5 - 100 µMWidely used for chymotrypsin-like activity, but not specific for immunoproteasome.
β1 (c)Z-LLE-AMC12.5 - 100 µMMeasures caspase-like activity.
β2 (c)Boc-LRR-AMC12.5 - 100 µMMeasures trypsin-like activity.
β5i (i)This compound12.5 - 50 µMMore specific for the β5i subunit of the immunoproteasome.
β1i (i)Ac-PAL-AMC12.5 - 50 µMSpecific for the β1i subunit of the immunoproteasome.

Table 2: Specific Inhibitors for Differentiating Proteasome Subtypes

InhibitorTarget Subunit(s)Typical ConcentrationNotes
ONX-0914 (PR-957)β5i100 nM - 10 µMHighly selective and irreversible inhibitor of the β5i subunit.
MG-132β5, β11 - 10 µMBroad-spectrum proteasome inhibitor, useful as a positive control for inhibition.
Epoxomicinβ5, β1, β21 µMIrreversible and potent pan-proteasome inhibitor.
PR-825β5~100 nMSelective inhibitor for the constitutive β5 subunit.

Experimental Protocols

Protocol 1: Immunoproteasome Activity Assay in Cell Lysates

This protocol describes the measurement of β5i (chymotrypsin-like) activity using a fluorogenic substrate.

Materials:

  • Cells of interest (e.g., IFN-γ treated HeLa cells to induce immunoproteasome expression).

  • Proteasome Activity Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT.

  • Proteasome Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT.

  • β5i-specific substrate: this compound (10 mM stock in DMSO).

  • β5i-specific inhibitor: ONX-0914 (1 mM stock in DMSO).

  • Black, opaque 96-well microplate.

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure:

  • Cell Lysate Preparation: a. Culture and treat cells as required to induce immunoproteasome expression (e.g., treat HeLa cells with 500 U/ml of IFN-γ for 48 hours). b. Wash cells with ice-cold PBS and scrape them into Proteasome Activity Lysis Buffer. c. Lyse the cells by sonication on ice (e.g., 4 rounds of 10-second bursts with 50-second rests). d. Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: a. Prepare the following reactions in triplicate in a 96-well plate:

    • Total Activity: 10 µl of whole-cell lysate + 90 µl of Assay Buffer.
    • Inhibited Control: 10 µl of whole-cell lysate + ONX-0914 (final concentration 1-10 µM) + Assay Buffer to 90 µl.
    • Blank: 10 µl of Lysis Buffer + 90 µl of Assay Buffer. b. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measurement: a. Add 10 µl of this compound substrate (final concentration 12.5-50 µM) to all wells. The final reaction volume will be 110 µl. b. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. c. Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every 3-5 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve. b. Subtract the rate of the blank from the total activity and inhibited control rates. c. The specific β5i activity is the difference between the rate of the total activity wells and the rate of the ONX-0914 inhibited wells.

Visualizations

experimental_workflow Immunoproteasome Activity Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., IFN-γ) lysis Cell Lysis (Proteasome Lysis Buffer) cell_culture->lysis centrifugation Centrifugation (Clarify Lysate) lysis->centrifugation quantification Protein Quantification centrifugation->quantification plate_setup Plate Setup (Lysate ± Inhibitor) quantification->plate_setup pre_incubation Pre-incubation (37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_rate Calculate Reaction Rate (RFU/min) read_fluorescence->calculate_rate subtract_blank Subtract Blank calculate_rate->subtract_blank determine_activity Determine Specific Activity (Total - Inhibited) subtract_blank->determine_activity

Caption: A general workflow for measuring immunoproteasome activity.

substrate_cleavage Principle of Fluorogenic Assay cluster_before cluster_after Substrate Peptide Fluorophore (AMC) No Fluorescence Proteasome Immunoproteasome Substrate->Proteasome Binding Products Cleaved Peptide Free Fluorophore (AMC) Fluorescence Detected Proteasome->Products Cleavage

Caption: Mechanism of fluorescence generation in the assay.

troubleshooting_tree Troubleshooting Decision Tree start Problem Encountered high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal non_specific Non-specific Activity? start->non_specific check_substrate Check Substrate (Substrate-only control) high_bg->check_substrate Yes check_lysis Optimize Lysis (Buffer & Method) low_signal->check_lysis Yes use_inhibitor Use Specific Inhibitor (e.g., ONX-0914) non_specific->use_inhibitor Yes check_reagents Check Reagents (Fresh buffers) check_substrate->check_reagents Still high check_plate Change Microplate check_reagents->check_plate Still high solution solution check_plate->solution Leads to Solution check_protein Check Protein Conc. & Handling (No freeze-thaw) check_lysis->check_protein Still low check_activity Verify Proteasome Integrity (Positive Control) check_protein->check_activity Still low check_activity->solution Leads to Solution confirm_expression Confirm Subunit Expression (Western Blot) use_inhibitor->confirm_expression change_substrate Use More Specific Substrate (e.g., this compound) use_inhibitor->change_substrate confirm_expression->solution Leads to Solution change_substrate->solution Leads to Solution

Caption: A decision tree for troubleshooting common assay issues.

References

How to correct for autofluorescence in Ac-ANW-AMC experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in Ac-ANW-AMC experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[1][2][3] The substrate itself is non-fluorescent. However, upon cleavage by the immunoproteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][4] The resulting fluorescence can be quantified to determine enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for this compound assays?

The released AMC fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.

Q3: What is autofluorescence and why is it a problem in my this compound experiments?

Autofluorescence is the natural fluorescence emitted by biological materials or reagents in your experiment, which is not due to the specific signal from the cleaved AMC. It can be a significant problem as it increases the background signal, which can mask the true signal from your experiment, leading to inaccurate results, especially when the target enzyme activity is low.

Q4: What are the common sources of autofluorescence?

Autofluorescence can originate from several sources:

  • Endogenous Cellular Components: Molecules naturally present in cells and tissues, such as NADH, collagen, elastin, riboflavin, and lipofuscin, can fluoresce.

  • Cell Culture Media: Common components in cell culture media like phenol red and fetal bovine serum (FBS) are known to be fluorescent.

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.

  • Plasticware: Some plastic used for microplates and culture flasks can exhibit autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence in all wells, including controls.

This issue is likely due to autofluorescence from your sample or reagents.

Troubleshooting Steps:

  • Identify the Source:

    • Unlabeled Control: Prepare a well with your cells or lysate but without the this compound substrate. This will tell you the level of intrinsic autofluorescence from your biological sample.

    • Media/Buffer Blank: Measure the fluorescence of your cell culture medium or assay buffer alone. This will identify contributions from components like phenol red or serum.

    • Substrate Blank: A well with only the assay buffer and the this compound substrate should be included to account for any intrinsic fluorescence or degradation of the substrate.

  • Implement Correction Strategies:

    • Background Subtraction: This is the most straightforward correction method. Subtract the average fluorescence intensity of your "no substrate" control wells from the fluorescence intensity of your experimental wells.

    • Use Low-Autofluorescence Media: If the media is a significant contributor, switch to a phenol red-free formulation or a commercially available low-autofluorescence medium.

    • Optimize Fixation: If using fixed cells, minimize the fixation time with aldehyde-based fixatives. Alternatively, consider switching to a chilled organic solvent fixative like methanol or ethanol.

    • Chemical Quenching: For aldehyde-fixed samples, treatment with sodium borohydride can help reduce autofluorescence.

Issue 2: Negative fluorescence values after background subtraction.

This can occur when the fluorescence of your background control is higher than your experimental sample, which can happen if your treatment reduces the number of viable cells or if there is significant quenching.

Troubleshooting Steps:

  • Review Your Controls: Ensure you are using the correct blank. For cell-based assays, a "no dye" control is your true background for autofluorescence.

  • Consider the Order of Operations: Instead of subtracting the "no dye" control, consider using a "vehicle-treated cells + dye" as your baseline for calculating fold-change.

  • Data Presentation: It may be more appropriate to present the raw fluorescence data for all samples, including controls, to show the relative changes rather than subtracting a high background value.

Experimental Protocols

Protocol 1: Standard Background Subtraction
  • Set up your 96-well plate:

    • Experimental Wells: Cells/lysate + this compound substrate.

    • No Substrate Control (Autofluorescence Control): Cells/lysate without this compound substrate.

    • Buffer Blank: Assay buffer only.

    • Substrate Control: Assay buffer + this compound substrate.

  • Incubate the plate under your standard assay conditions.

  • Measure fluorescence using a plate reader with excitation at ~355 nm and emission at ~450 nm.

  • Calculate Corrected Fluorescence:

    • Corrected Fluorescence = (Fluorescence_Experimental) - (Mean Fluorescence_No Substrate Control)

Protocol 2: Spectral Unmixing for Advanced Correction

For more complex samples with high and spectrally diverse autofluorescence, spectral unmixing can be employed. This technique treats autofluorescence as a separate fluorescent component and mathematically separates its contribution from the AMC signal.

  • Acquire Emission Spectra:

    • Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the full emission spectrum (e.g., from 400 nm to 600 nm) of:

      • A sample of pure, cleaved AMC (to get the reference spectrum for the "pure" signal).

      • Your "no substrate" control (to get the reference spectrum for the autofluorescence).

      • Your experimental samples.

  • Linear Unmixing Analysis:

    • Use software with linear unmixing capabilities (often included with modern microscopes and plate readers).

    • The software will use the reference spectra to calculate the contribution of both the AMC signal and the autofluorescence to the total fluorescence measured in your experimental samples.

Quantitative Data Summary

Compound/ConditionExcitation Max (nm)Emission Max (nm)Notes
This compound (cleaved)340 - 360440 - 460The fluorophore is AMC.
Common AutofluorescenceBroad (UV to green)Broad (Blue to green, ~350-550 nm)Can vary depending on the source.
Collagen~300 - 450Blue regionA major source of extracellular matrix autofluorescence.
NADH~340~450Can have significant spectral overlap with AMC.
RiboflavinUV to blueGreen (~520-530 nm)A common intracellular source of autofluorescence.
LipofuscinBroad (UV to green)Broad (Yellow to red)"Aging pigment" that accumulates in cells.

Visualizations

G cluster_workflow Autofluorescence Correction Workflow A Start: High Background Fluorescence Detected B Identify Source of Autofluorescence A->B C Run Controls: - No Substrate - Media Blank B->C D Choose Correction Method C->D E Simple Background Subtraction D->E Low to Moderate Autofluorescence F Advanced Spectral Unmixing D->F High/Complex Autofluorescence G Re-evaluate Data E->G F->G H Accurate Results G->H

Caption: A workflow for troubleshooting and correcting autofluorescence.

G cluster_pathway This compound Assay Principle Substrate This compound (Non-Fluorescent) Enzyme Immunoproteasome (β5i) Substrate->Enzyme Cleavage Product1 Cleaved Peptide Enzyme->Product1 Product2 AMC (Fluorescent) Enzyme->Product2 Signal Fluorescent Signal (Ex: ~355nm, Em: ~450nm) Product2->Signal

Caption: The enzymatic reaction leading to a fluorescent signal in this compound assays.

References

Validation & Comparative

A Head-to-Head Comparison: Ac-ANW-AMC vs. Suc-LLVY-AMC for Proteasome Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the selection of an appropriate substrate for measuring proteasome activity is a critical experimental decision. This guide provides a comprehensive comparison of two widely used fluorogenic substrates for assessing the chymotrypsin-like activity of the proteasome: Ac-ANW-AMC and Suc-LLVY-AMC.

This comparison delves into the specificity, and experimental considerations for each substrate, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

Substrate Overview and Specificity

The 20S proteasome contains three distinct catalytic activities: chymotrypsin-like (β5/β5i subunits), trypsin-like (β2/β2i subunits), and caspase-like (β1/β1i subunits). Both this compound and Suc-LLVY-AMC are designed to measure the chymotrypsin-like activity, which is often the most robust and commonly assayed of the three. However, their specificity towards different forms of the proteasome, namely the constitutive proteasome and the immunoproteasome, is a key differentiator.

  • Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin): This is a broadly used, conventional substrate for measuring the chymotrypsin-like activity of the proteasome.[1] It is recognized and cleaved by both the β5 subunit of the constitutive proteasome and the β5i (also known as LMP7) subunit of the immunoproteasome.[1] This broad reactivity makes it a suitable choice for measuring total chymotrypsin-like proteasome activity in a sample.

  • This compound (Acetyl-Ala-Asn-Trp-7-amido-4-methylcoumarin): In contrast, this compound is a more specialized substrate, demonstrating preferential cleavage by the β5i subunit of the immunoproteasome.[2][3] It is not efficiently hydrolyzed by the constitutive proteasome. This specificity makes this compound an invaluable tool for specifically investigating immunoproteasome activity, which is often upregulated in immune cells and in response to inflammatory stimuli.

Performance Comparison: A Data-Driven Analysis

The choice between these two substrates often hinges on the specific biological question being addressed. For instance, when studying the differential regulation of constitutive and immunoproteasomes, the distinct specificities of these substrates are highly advantageous.

One study highlighted that in HeLa cells, which have a low basal level of immunoproteasome, this compound exhibited a lower background signal compared to other substrates. Upon stimulation with interferon-gamma (IFN-γ) to induce immunoproteasome expression, this compound showed a dramatic 14.8-fold increase in signal. In contrast, while the signal from Suc-LLVY-AMC also increased, the dynamic range was less pronounced. This suggests that this compound offers a more sensitive and specific window for detecting the induction of immunoproteasome activity.

SubstrateTarget Proteasome SubunitKey CharacteristicsRecommended For
This compound β5i (Immunoproteasome)High specificity for the immunoproteasome. Low background signal in cells with low immunoproteasome expression. Provides a large dynamic range for measuring immunoproteasome induction.Specifically measuring immunoproteasome chymotrypsin-like activity. Studying the differential regulation of proteasome subtypes.
Suc-LLVY-AMC β5 (Constitutive Proteasome) & β5i (Immunoproteasome)Broadly measures chymotrypsin-like activity of both major proteasome types. Well-established and widely used substrate.Measuring total chymotrypsin-like proteasome activity. General screening for proteasome inhibitors that target the chymotrypsin-like activity.

Kinetic Parameters:

A detailed kinetic analysis of this compound with the immunoproteasome was not found within the scope of this review.

Experimental Considerations and Protocols

Accurate and reproducible measurement of proteasome activity requires careful attention to experimental detail. Below are generalized protocols for using this compound and Suc-LLVY-AMC.

General Assay Principle

The assay is based on the enzymatic cleavage of the AMC (7-amido-4-methylcoumarin) group from the peptide substrate by the proteasome. Once cleaved, the free AMC fluoresces, and the rate of fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity. The fluorescence is typically measured using a fluorometer with an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

Experimental Workflow

G General Workflow for Proteasome Activity Assay cluster_prep Sample Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis cell_culture Cell Culture/ Tissue Homogenate lysis Cell Lysis in Detergent-free Buffer cell_culture->lysis quantification Protein Quantification (e.g., Bradford Assay) lysis->quantification sample_prep Prepare Samples (with and without inhibitor) quantification->sample_prep substrate_add Add Substrate (this compound or Suc-LLVY-AMC) sample_prep->substrate_add incubation Incubate at 37°C substrate_add->incubation readout Measure Fluorescence (Ex: 345-360nm, Em: 445-460nm) incubation->readout analysis Data Analysis: Calculate Activity readout->analysis G The Ubiquitin-Proteasome Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP->AMP+PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Deubiquitination Peptides Peptides Proteasome->Peptides Degradation DUBs->Ub DUBs->Substrate

References

Specificity of Ac-ANW-AMC for immunoproteasome vs constitutive proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between proteasome subtypes is critical for developing targeted therapeutics. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) and its specificity for the immunoproteasome versus the constitutive proteasome.

The 26S proteasome is a multi-catalytic protease complex essential for maintaining protein homeostasis through the degradation of ubiquitinated proteins. While the constitutive proteasome is ubiquitously expressed, a specialized form, the immunoproteasome, is induced by pro-inflammatory signals and plays a crucial role in the adaptive immune response by generating peptides for MHC class I presentation. The catalytic activity of both proteasome types is primarily carried out by the 20S core particle, which harbors three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. In the immunoproteasome, the standard catalytic β-subunits (β5, β2, and β1) are replaced by their immuno-counterparts (β5i/LMP7, β2i/MECL-1, and β1i/LMP2), leading to altered substrate specificity.

This compound is a synthetic peptide substrate designed to be a sensitive and selective tool for measuring the chymotrypsin-like activity of the immunoproteasome, which is conferred by the β5i (also known as LMP7) subunit.[1] Upon cleavage by the proteasome, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that can be quantified to determine enzymatic activity.

Quantitative Comparison of Substrate Specificity

One study demonstrated a 14.8-fold increase in the fluorescence signal from this compound in IFN-γ-treated cells, which upregulates immunoproteasome expression, compared to untreated cells.[2] This indicates a strong preference of this compound for the immunoproteasome over the constitutive proteasome. In the absence of immunoproteasome induction, the basal signal from this compound is low.[2]

Proteasome TypeCatalytic Subunit (Chymotrypsin-like)Relative Hydrolysis of this compoundReference
Immunoproteasomeβ5i (LMP7)High[2][3]
Constitutive Proteasomeβ5Low

Note: The table reflects the qualitative preference of this compound. Specific Km and kcat values were not found in the publicly available scientific literature.

Experimental Protocols

Measuring Immunoproteasome Activity in Cell Lysates

This protocol is adapted from studies evaluating immunoproteasome activity in response to inflammatory stimuli.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., HeLa cells) under standard conditions.

  • To induce immunoproteasome expression, treat cells with an appropriate stimulus, such as Interferon-gamma (IFN-γ), at a predetermined concentration and duration (e.g., 500 U/mL for 48 hours).

2. Preparation of Whole-Cell Lysates:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., proteasome activity lysis buffer).

  • Homogenize the lysate by passing it through a fine-gauge needle.

  • Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.

3. Proteasome Activity Assay:

  • In a black 96-well plate, add a defined amount of cell lysate to each well.

  • Prepare a reaction mixture containing the fluorogenic substrate this compound at a working concentration of 50-200 µM in a suitable assay buffer (e.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol).

  • To differentiate immunoproteasome activity from other proteases, include control wells with a specific immunoproteasome inhibitor (e.g., ONX-0914).

  • Initiate the reaction by adding the substrate to the cell lysates.

  • Immediately measure the fluorescence intensity in a kinetic mode using a microplate reader with excitation and emission wavelengths of approximately 345-360 nm and 445-460 nm, respectively.

  • Record the fluorescence at regular intervals (e.g., every three minutes) for a defined period (e.g., 20-30 minutes) at 37°C.

4. Data Analysis:

  • Calculate the rate of AMC release by determining the linear slope of the fluorescence signal over time.

  • Subtract the slope of the inhibitor-treated control wells from the untreated wells to determine the specific immunoproteasome activity.

Visualizing the Underlying Biology and Experimental Design

To better understand the context in which this compound is utilized, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G cluster_0 Ubiquitin-Proteasome System Protein Target Protein E3 E3 (Ub ligase) Protein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome (Constitutive or Immunoproteasome) PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

G cluster_1 Experimental Workflow: this compound Specificity Assay start Start: Cells expressing constitutive proteasome induce Induce Immunoproteasome (e.g., with IFN-γ) start->induce lyse_c Prepare Cell Lysate (Constitutive) start->lyse_c lyse_i Prepare Cell Lysate (Immuno) induce->lyse_i assay_c Proteasome Activity Assay + this compound lyse_c->assay_c assay_i Proteasome Activity Assay + this compound lyse_i->assay_i measure_c Measure Fluorescence (Ex: 360nm, Em: 460nm) assay_c->measure_c measure_i Measure Fluorescence (Ex: 360nm, Em: 460nm) assay_i->measure_i compare Compare Fluorescence Signal: Constitutive vs. Immuno measure_c->compare measure_i->compare

Caption: Workflow for comparing this compound cleavage.

G cluster_2 Specificity of this compound AcANWAMC This compound Immunoproteasome Immunoproteasome (β5i) AcANWAMC->Immunoproteasome High Affinity ConstitutiveProteasome Constitutive Proteasome (β5) AcANWAMC->ConstitutiveProteasome Low Affinity HighFluorescence High Fluorescence (Efficient Cleavage) Immunoproteasome->HighFluorescence LowFluorescence Low/Basal Fluorescence (Inefficient Cleavage) ConstitutiveProteasome->LowFluorescence

Caption: Logical relationship of this compound specificity.

References

Validating Ac-ANW-AMC Specificity for β5i with the Selective Inhibitor ONX-0914

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of specific proteasome activity is crucial. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-ANW-AMC and its validation using the selective immunoproteasome inhibitor ONX-0914, supported by experimental data and detailed protocols.

The immunoproteasome is a specialized form of the proteasome complex, critical in the processing of intracellular antigens for presentation by MHC class I molecules. Its catalytically active subunits include β1i (LMP2), β2i (MECL-1), and β5i (LMP7). Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and cancers, making it a significant therapeutic target.

This compound is a fluorogenic substrate designed to measure the chymotrypsin-like activity of the immunoproteasome, attributed to the β5i subunit.[1][2][3][4][5] Upon cleavage by β5i, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal. To ensure that the measured activity is specifically from β5i and not from the constitutive β5 subunit or other proteases, a highly selective inhibitor is required for validation.

ONX-0914 (also known as PR-957) is a potent and selective irreversible inhibitor of the β5i subunit of the immunoproteasome. It exhibits a 20- to 40-fold greater selectivity for β5i over its constitutive counterpart, β5. This high selectivity makes ONX-0914 an invaluable tool for validating the specificity of substrates like this compound for the β5i subunit.

Comparative Data Analysis

The following table summarizes the inhibitory activity of ONX-0914 on different proteasome subunits, highlighting its specificity for β5i. A second table demonstrates the validation of this compound's specificity through the concentration-dependent inhibition of its hydrolysis by ONX-0914.

Table 1: Inhibitory Potency (IC50) of ONX-0914 against Proteasome Subunits

SubunitONX-0914 IC50 (nM)Selectivity (β5c/β5i)
β5i (LMP7)39-
β5c1100~28
β1i (LMP2)1800-
β2i (MECL-1)>10000-

Data compiled from multiple sources indicating the high selectivity of ONX-0914 for the β5i subunit.

Table 2: Inhibition of this compound Hydrolysis by ONX-0914 in IFN-γ-treated HeLa Cell Lysates

ONX-0914 Concentration (µM)Inhibition of this compound Hydrolysis (%)
2.5~85
5~95
10>98

This data clearly demonstrates that the hydrolysis of this compound is almost completely blocked by low micromolar concentrations of the β5i-specific inhibitor ONX-0914, confirming the substrate's specificity.

Experimental Validation Workflow

The specificity of this compound for β5i can be experimentally validated by measuring its hydrolysis in the presence and absence of ONX-0914. A typical workflow is illustrated below.

G Experimental Workflow for Validating this compound Specificity cluster_prep Sample Preparation cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis cell_lysate Prepare Cell Lysate (e.g., IFN-γ stimulated cells) protein_quant Determine Protein Concentration cell_lysate->protein_quant setup_rxn Set up reaction with This compound protein_quant->setup_rxn add_inhibitor Add varying concentrations of ONX-0914 setup_rxn->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_fluorescence Measure AMC fluorescence (Ex/Em = 345/445 nm) incubate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_inhibition Calculate % Inhibition plot_data->calc_inhibition

Caption: Workflow for validating this compound specificity using ONX-0914.

Signaling Pathway of Immunoproteasome Inhibition

Inhibition of the β5i subunit by ONX-0914 has significant downstream effects on cellular signaling pathways, particularly in immune cells. By blocking the generation of specific antigenic peptides, ONX-0914 can modulate immune responses.

G Downstream Effects of β5i Inhibition by ONX-0914 ONX_0914 ONX-0914 beta5i β5i (LMP7) Subunit of Immunoproteasome ONX_0914->beta5i Inhibits antigen_processing Altered Antigen Processing beta5i->antigen_processing Impacts cytokine_production Reduced Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IFN-γ) beta5i->cytokine_production Regulates mhc1_presentation Decreased MHC Class I Peptide Presentation antigen_processing->mhc1_presentation tcell_activation Modulation of T-cell Activation mhc1_presentation->tcell_activation

References

A Head-to-Head Comparison of Fluorogenic Substrates for the Immunoproteasome Subunit β5i

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of immunoproteasome activity is critical. The β5i (also known as LMP7) subunit, with its chymotrypsin-like activity, is a key target for therapeutic intervention in autoimmune diseases and cancer. The selection of a sensitive and specific fluorogenic substrate is paramount for robust and reliable results. This guide provides an objective comparison of Ac-ANW-AMC with other commercially available and novel fluorogenic substrates for the β5i subunit, supported by experimental data and detailed protocols.

Performance Comparison of β5i Fluorogenic Substrates

The ideal fluorogenic substrate for β5i should exhibit high catalytic efficiency (kcat/Km) and excellent selectivity over the constitutive proteasome subunit β5c. This ensures a high signal-to-background ratio and unambiguous attribution of the measured activity to the immunoproteasome.

Here, we compare the kinetic parameters of this compound with other relevant fluorogenic substrates. This compound is a widely used substrate recognized for its preference for the β5i subunit. For a comprehensive comparison, we also include data for Suc-LLVY-AMC, a commonly used substrate for general chymotrypsin-like proteasome activity that is cleaved by both β5i and β5c, and the novel, highly selective substrate, EWFW-ACC.

SubstrateTarget SubunitKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Selectivity Notes
This compound β5i - - 2.7 x 10⁴ Preferential for β5i over β5c. [1]
Suc-LLVY-AMCβ5c and β5i---Cleaved by both constitutive and immunoproteasome.
Ac-WLA-AMCβ5c---Preferential for the constitutive proteasome.
EWFW-ACCβ5iImproved 7-fold--16-fold selectivity at Vmax for β5i over β5c.

Note: Kinetic data can vary depending on experimental conditions, including buffer composition, temperature, and the source of the enzyme (e.g., purified vs. cell lysate).

Signaling Pathway and Experimental Workflow

To visualize the enzymatic reaction and the general workflow of a fluorogenic substrate assay, the following diagrams are provided.

Enzymatic_Cleavage Enzymatic Cleavage of Fluorogenic Substrate Substrate This compound (Non-fluorescent) Enzyme β5i Subunit (Immunoproteasome) Substrate->Enzyme Binding Products Cleaved Peptide + AMC (Fluorescent) Enzyme->Products Cleavage Detection Fluorescence Detection (Ex: ~345 nm, Em: ~445 nm) Products->Detection

Caption: Enzymatic cleavage of this compound by the β5i subunit.

Experimental_Workflow General Workflow for β5i Activity Assay A Prepare Cell Lysate or Purified Immunoproteasome D Add Cell Lysate/ Enzyme to wells A->D B Prepare Substrate Stock (e.g., this compound in DMSO) E Add Substrate to initiate reaction B->E C Add Assay Buffer to 96-well plate C->D D->E F Incubate at 37°C E->F G Measure Fluorescence Kinetically F->G H Data Analysis: Calculate reaction velocity G->H

Caption: A typical experimental workflow for measuring β5i activity.

Detailed Experimental Protocols

Protocol 1: β5i Activity Assay in Cell Lysates

This protocol is adapted from a method for evaluating immunoproteasome-specific proteolytic activity in whole-cell lysates.[2][3]

Materials:

  • Cells of interest (e.g., IFN-γ stimulated to induce immunoproteasome expression)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • This compound fluorogenic substrate

  • ONX-0914 (optional, as a specific β5i inhibitor for control experiments)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • Dilute the cell lysate to the desired concentration in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).

    • Pipette 50 µL of the diluted lysate into the wells of a black 96-well plate. For control wells, pre-incubate the lysate with a β5i-specific inhibitor like ONX-0914.

    • Prepare a working solution of this compound in the assay buffer.

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final substrate concentration typically ranges from 10-50 µM.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.

    • Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

    • The specific β5i activity can be calculated by subtracting the rate measured in the presence of a specific inhibitor from the total rate.

Protocol 2: Kinetic Analysis of Purified Immunoproteasome

This protocol outlines a general procedure for determining the kinetic parameters of a fluorogenic substrate with purified 20S immunoproteasome.

Materials:

  • Purified 20S immunoproteasome

  • This compound or other fluorogenic substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified 20S immunoproteasome to a final concentration of 1-5 nM in ice-cold assay buffer.

  • Substrate Preparation:

    • Prepare a series of dilutions of the fluorogenic substrate in assay buffer, ranging from concentrations below to above the expected Km.

  • Enzyme Assay:

    • Add 50 µL of the diluted enzyme to the wells of a black 96-well plate.

    • Initiate the reaction by adding 50 µL of each substrate dilution to the wells.

    • Immediately transfer the plate to a fluorescence plate reader set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically as described in Protocol 1.

    • Calculate the initial reaction velocities for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]). The catalytic efficiency is then determined as kcat/Km.

Conclusion

This compound is a reliable and widely adopted fluorogenic substrate for measuring the chymotrypsin-like activity of the β5i immunoproteasome subunit. Its preferential cleavage by β5i over its constitutive counterpart, β5c, makes it a valuable tool for distinguishing between proteasome isoform activities. For researchers requiring even greater specificity, the novel substrate EWFW-ACC, developed through rational design, offers significantly enhanced selectivity for β5i. The choice of substrate will ultimately depend on the specific experimental needs, including the required level of selectivity and the nature of the biological sample. The provided protocols offer a solid foundation for the successful implementation of these substrates in your research endeavors.

References

Unveiling the Specificity of Ac-ANW-AMC: A Comparative Guide to its Cross-Reactivity with Cellular Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of immunoproteasome activity is critical for advancing our understanding of immune responses and developing targeted therapies. The fluorogenic substrate Ac-ANW-AMC has emerged as a valuable tool for specifically assaying the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. This guide provides a comprehensive comparison of this compound's performance, focusing on its cross-reactivity with other cellular proteases, supported by experimental data and detailed protocols.

This compound: A Highly Specific Substrate for the Immunoproteasome

This compound (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed to be preferentially cleaved by the β5i (LMP7) subunit of the 20S immunoproteasome. Upon cleavage of the amide bond between the peptide and the AMC fluorophore, free AMC is released, resulting in a measurable increase in fluorescence. This property allows for the sensitive quantification of the immunoproteasome's chymotrypsin-like activity.

Experimental evidence strongly indicates a high degree of specificity of this compound for the immunoproteasome over its constitutive counterpart. Studies have shown that the hydrolysis of this compound is significantly elevated in cells treated with interferon-gamma (IFN-γ), a cytokine known to induce the expression of immunoproteasome subunits.[1][2][3] Conversely, the activity of this compound is effectively diminished by the immunoproteasome-specific inhibitor ONX-0914.[1][2]

Comparison with an Alternative Immunoproteasome Substrate

While this compound is a potent tool, other substrates are available for measuring immunoproteasome activity. One such alternative is Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-AMC), which is used to measure the β1i subunit's caspase-like activity. Comparing the performance of these substrates can provide a more complete picture of immunoproteasome function.

SubstrateTarget SubunitProteolytic ActivityPrimary Application
This compound β5i (LMP7)Chymotrypsin-likeMeasuring immunoproteasome-specific chymotrypsin-like activity.
Ac-PAL-AMC β1i (LMP2)Caspase-likeMeasuring immunoproteasome-specific caspase-like activity.
Suc-LLVY-AMC β5 / β5iChymotrypsin-likeGeneral measurement of chymotrypsin-like activity of both constitutive and immunoproteasomes.

Cross-Reactivity Profile: A Focus on Specificity

A crucial aspect of any protease substrate is its specificity. While this compound exhibits high selectivity for the immunoproteasome over the constitutive proteasome, its interaction with other major cellular proteases, such as caspases, calpains, and cathepsins, is a key consideration for accurate data interpretation.

Based on the known substrate specificities of these protease families, significant cross-reactivity with this compound is not anticipated. The peptide sequence of this compound (Ala-Asn-Trp) does not align with the preferred cleavage motifs of caspases (which favor aspartic acid in the P1 position), calpains (which have broader specificity but often prefer small, hydrophobic residues at P2 and large hydrophobic residues at P1), or cathepsins (with varied but distinct preferences, such as cathepsin B favoring basic residues at P2).

While direct, quantitative experimental data on the cleavage of this compound by a broad panel of purified caspases, calpains, and cathepsins is not extensively available in the literature, the lack of reported off-target effects in studies utilizing this substrate suggests a favorable specificity profile. For comparison, the commonly used proteasome substrate Suc-LLVY-AMC is known to be cleaved by both proteasomes and calpains, highlighting the importance of using specific inhibitors to dissect the contributions of different proteases.

Experimental Protocols

To facilitate the rigorous evaluation of this compound's specificity, the following experimental protocols are provided.

Experimental Workflow for Assessing Substrate Cross-Reactivity

experimental_workflow Experimental Workflow for Protease Substrate Specificity Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Assay Buffer and Substrate Stock Solution plate Aliquot Substrate into 96-well Plate reagents->plate enzymes Prepare Purified Protease Solutions (Immunoproteasome, Caspases, Calpains, Cathepsins) add_enzyme Add Purified Proteases to Designated Wells enzymes->add_enzyme plate->add_enzyme readout Measure Fluorescence Kinetics (Ex/Em: 345/445 nm) add_enzyme->readout analysis Calculate Initial Reaction Rates and Compare Activities readout->analysis

Caption: A streamlined workflow for determining the cross-reactivity of this compound.

Detailed Methodology for In Vitro Protease Activity Assay

1. Materials:

  • Purified 20S immunoproteasome (and constitutive proteasome for comparison)

  • Purified representative caspases (e.g., Caspase-3), calpains (e.g., Calpain-1), and cathepsins (e.g., Cathepsin B)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

  • Prepare Protease Solutions: Dilute the purified proteases in Assay Buffer to their optimal working concentrations.

  • Assay Setup:

    • Add 50 µL of the 100 µM this compound working solution to each well of the 96-well plate.

    • Include control wells containing only the substrate and Assay Buffer (no enzyme) to measure background fluorescence.

    • Initiate the reaction by adding 50 µL of the diluted protease solutions to their respective wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 445 nm. Record readings every 5 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) for each protease by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Compare the V₀ values to determine the relative cleavage efficiency of this compound by the different proteases.

Signaling Pathway Context

The immunoproteasome plays a crucial role in the adaptive immune response by generating peptides for presentation on MHC class I molecules. Understanding its specific activity is vital for dissecting this pathway.

signaling_pathway Role of Immunoproteasome in Antigen Presentation cluster_antigen Antigen Processing cluster_presentation MHC Class I Presentation cluster_recognition T-Cell Recognition Protein Intracellular Protein (e.g., Viral) Ubiquitin Ubiquitination Protein->Ubiquitin Proteasome Immunoproteasome (β5i cleavage) Ubiquitin->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC MHC Class I Loading ER->MHC CellSurface Cell Surface Presentation MHC->CellSurface TCR T-Cell Receptor CellSurface->TCR TCell Cytotoxic T-Cell TCR->TCell ImmuneResponse Immune Response TCell->ImmuneResponse

References

Navigating the Landscape of Immunoproteasome Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the chymotrypsin-like activity of the immunoproteasome is crucial for understanding its role in disease and for the development of targeted therapeutics. This guide provides a comprehensive comparison of alternative methods, offering insights into their principles, performance, and experimental protocols to aid in the selection of the most suitable assay for your research needs.

The immunoproteasome is a specialized form of the proteasome induced by inflammatory signals, playing a key role in generating antigenic peptides for presentation on MHC class I molecules.[1][2] Its chymotrypsin-like activity, primarily mediated by the β5i (LMP7) subunit, is a major target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[3] While fluorogenic peptide substrates are widely used, a variety of alternative methods have been developed, each with distinct advantages and limitations.

Comparative Analysis of Assay Methodologies

This section provides a side-by-side comparison of different methods for measuring immunoproteasome chymotrypsin-like activity. The table below summarizes key quantitative parameters to facilitate an informed decision.

Method Principle Common Probes/Substrates Detection Advantages Disadvantages Sensitivity
Fluorogenic Peptide Substrates Cleavage of a peptide substrate releases a fluorescent molecule.Ac-ANW-AMC, Suc-LLVY-AMC, Rhodamine 110-based probes (e.g., TBZ1)[3]Fluorescence (Ex/Em ~360/460 nm for AMC; ~485/535 nm for Rh110)Simple, well-established, commercially available kits.Potential for background fluorescence, compound interference, and limited cell permeability with some probes.High; Rhodamine 110 probes can be more sensitive than AMC-based probes.
Bioluminescent Assays Proteasome cleavage of a luminogenic peptide substrate generates a substrate for luciferase, producing light.Peptide-conjugated aminoluciferin substrates (e.g., Suc-LLVY-aminoluciferin).LuminescenceHigh sensitivity, low background, suitable for high-throughput screening.Requires a coupled enzyme system.At least 10-fold more sensitive than comparable fluorogenic assays.
FRET-Based Assays Cleavage of a substrate containing a FRET pair separates the donor and quencher, resulting in a fluorescent signal.Peptide epoxyketone backbones with FRET pairs.Fluorescence Resonance Energy TransferAllows for the determination of proteasome subtype composition in intact complexes.Can be complex to design and validate probes.High, allows for detection in living cells.
Activity-Based Probes (ABPs) Covalent modification of the active site by a probe with a reporter tag (e.g., fluorophore).Peptide vinyl sulfones or epoxyketones coupled to a fluorophore (e.g., BODIPY).In-gel fluorescence or microscopyDirectly measures active enzyme concentration, can be used for in vivo imaging.Probes are often irreversible inhibitors, preventing continuous monitoring.High, allows for sensitive in-gel detection and live-cell imaging.
Label-Free Methods (SPRI) Measures the binding of the immunoproteasome to an immobilized ligand on a sensor surface.Specific inhibitors (e.g., ONX 0914) or newly synthesized receptors.Surface Plasmon Resonance ImagingDirect, label-free detection, provides an alternative to antibody-based methods like ELISA.Requires specialized instrumentation.Quantitative, with a linear response range.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Fluorogenic Peptide Substrate Assay using Whole-Cell Lysates

This protocol is adapted from a method for measuring immunoproteasome activity in whole-cell lysates.

  • Cell Lysis:

    • Culture cells to the desired confluency. To induce immunoproteasome expression, cells like HeLa can be treated with IFN-γ (e.g., 500 U/ml for 48 hours).

    • Lyse the cells using a suitable lysis buffer (e.g., 25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1× protease inhibitor cocktail).

    • Determine the protein concentration of the whole-cell lysate (WCL).

  • Assay Setup:

    • In a black 96-well plate, mix 10 µl of WCL with the fluorogenic peptide substrate (e.g., this compound for β5i activity) to a final concentration of 12.5 µM.

    • Bring the total reaction volume to 100 µl with proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).

    • To determine the specific immunoproteasome activity, a parallel reaction should be set up in the presence of a specific immunoproteasome inhibitor like ONX-0914.

  • Measurement:

    • Monitor the increase in fluorescence using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates. Readings can be taken kinetically over time (e.g., every three minutes) at 30°C.

Bioluminescent Proteasome Assay

This protocol is based on a homogeneous, bioluminescent assay format.

  • Reagent Preparation:

    • Prepare a luminogenic peptide substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-aminoluciferin).

    • Use a buffer system optimized for cell permeabilization, proteasome activity, and luciferase activity.

  • Assay Procedure:

    • This assay is typically performed in a simple "add and read" format.

    • Add the single reagent containing the substrate and luciferase to cultured cells in a 96- or 384-well plate. No prior cell lysate preparation is required.

  • Measurement:

    • Measure the luminescent signal using a luminometer. The light emission is stable, allowing for flexibility in measurement timing.

Visualizing the Workflow and Pathway

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Assay Execution cluster_detection Signal Detection start Start with Cultured Cells or Tissues lysis Cell Lysis (for lysate-based assays) start->lysis purification Purified Immunoproteasome start->purification add_reagents Add Assay Reagents (Substrate, Buffer) lysis->add_reagents purification->add_reagents incubation Incubate at 37°C add_reagents->incubation measurement Measure Signal (Fluorescence/Luminescence) incubation->measurement data_analysis Data Analysis measurement->data_analysis end end data_analysis->end Determine Activity

Caption: General experimental workflow for measuring immunoproteasome activity.

antigen_presentation_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface protein Intracellular Protein (e.g., viral, mutated) ub_protein Ubiquitinated Protein protein->ub_protein Ubiquitination immunoproteasome Immunoproteasome (β5i) ub_protein->immunoproteasome Degradation peptides Peptide Fragments immunoproteasome->peptides Generates Peptides with hydrophobic C-termini tap TAP Transporter peptides->tap mhc1 MHC Class I Molecule tap->mhc1 Peptide Loading peptide_mhc1 Peptide-MHC I Complex mhc1->peptide_mhc1 presented_peptide Antigen Presentation peptide_mhc1->presented_peptide t_cell Cytotoxic T-Cell presented_peptide->t_cell T-Cell Recognition

Caption: Role of the immunoproteasome in the MHC Class I antigen presentation pathway.

References

Validating β5i Activity: A Comparative Guide to Ac-ANW-AMC Assay and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug development, accurately quantifying the activity and expression of the immunoproteasome subunit β5i (also known as LMP7) is critical. The Ac-ANW-AMC fluorogenic assay and the western blot are two cornerstone techniques employed for this purpose. This guide provides a comprehensive comparison of these methods, offering detailed protocols, data interpretation insights, and a clear understanding of how these techniques can be used synergistically to validate experimental findings.

The this compound assay directly measures the chymotrypsin-like enzymatic activity of β5i, providing functional data on the proteasome's catalytic capacity. In contrast, western blotting is a semi-quantitative method that detects the presence and relative abundance of the β5i protein, irrespective of its enzymatic activity. The validation of results from the enzymatic assay with protein expression levels from western blotting provides a more complete biological picture.

Comparative Analysis of this compound Assay and Western Blot for β5i

FeatureThis compound AssayWestern Blot
Principle Enzymatic cleavage of a fluorogenic substrate (this compound) by the active β5i subunit, releasing a fluorescent signal.Immunodetection of the β5i protein after separation by molecular weight via gel electrophoresis and transfer to a membrane.
Information Obtained Functional - measures the catalytic activity of the β5i subunit.Quantitative (semi) - measures the relative amount of total β5i protein.
Sensitivity High, capable of detecting picomolar levels of active enzyme.Moderate to high, dependent on antibody affinity and protein abundance.
Throughput High, suitable for multi-well plate formats and screening.Low to medium, more labor-intensive and time-consuming.
Specificity Substrate is highly specific for the chymotrypsin-like activity of the immunoproteasome.[1][2]Dependent on the specificity of the primary antibody for the β5i subunit.
Sample Type Cell lysates, tissue homogenates, purified proteasome fractions.Cell lysates, tissue homogenates, purified proteasome fractions.
Data Interpretation Rate of fluorescence increase is proportional to β5i activity.Band intensity is proportional to the amount of β5i protein.
Validation Role Provides a functional readout that can be correlated with protein levels.Confirms the presence and quantifies the relative abundance of the β5i protein being assayed.

Experimental Protocols

This compound Assay for β5i Activity

This protocol is adapted from commercially available kits and published literature.[3]

1. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

2. Assay Procedure:

  • Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
  • In a 96-well black plate, add 50 µL of diluted lysate per well.
  • Prepare a 2X working solution of this compound substrate (final concentration of 50-100 µM) in assay buffer.
  • Initiate the reaction by adding 50 µL of the 2X this compound solution to each well.
  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
  • Measure the fluorescence intensity (Excitation: 345-360 nm, Emission: 445-460 nm) every 5 minutes for 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
  • Normalize the activity to the amount of protein in each sample (e.g., RFU/min/µg protein).

Western Blot for β5i Protein Expression

This is a general protocol and may require optimization based on the specific antibody and detection system used.[4][5]

1. Sample Preparation and Protein Quantification:

  • Prepare cell lysates as described for the this compound assay.
  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a validated primary antibody against β5i overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the bands using a chemiluminescence imaging system.
  • Perform densitometric analysis of the bands using image analysis software.
  • Normalize the β5i band intensity to a loading control (e.g., GAPDH or β-actin).

Visualizing the Workflow and Biological Context

To better understand the experimental processes and the biological relevance of β5i, the following diagrams have been generated using Graphviz.

Ac_ANW_AMC_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellHarvest Cell Harvest Lysis Cell Lysis CellHarvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation ProteinQuant Protein Quantification Centrifugation->ProteinQuant PlateLoading Load Lysate into 96-well Plate ProteinQuant->PlateLoading SubstrateAdd Add this compound Substrate PlateLoading->SubstrateAdd Incubation Incubate at 37°C SubstrateAdd->Incubation FluorescenceRead Read Fluorescence Incubation->FluorescenceRead RateCalculation Calculate Reaction Rate (Vmax) FluorescenceRead->RateCalculation Normalization Normalize to Protein Concentration RateCalculation->Normalization

Caption: Workflow for the this compound assay for β5i activity.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Detection & Analysis SamplePrep Cell Lysis & Protein Quantification Denaturation Denature Proteins SamplePrep->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-β5i) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization

Caption: Workflow for western blot analysis of β5i protein expression.

b5i_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Signaling cluster_transcription Transcriptional Regulation cluster_proteasome Immunoproteasome Assembly & Function IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR JAK JAK1/JAK2 IFNyR->JAK STAT1 STAT1 JAK->STAT1 STAT1dimer STAT1 Dimer STAT1->STAT1dimer IRF1 IRF1 STAT1dimer->IRF1 nucleus b5i_gene PSMB8 Gene (β5i) IRF1->b5i_gene transcription b5i_protein β5i Protein b5i_gene->b5i_protein translation Immunoproteasome Immunoproteasome b5i_protein->Immunoproteasome assembly NFkB NF-κB Activation Immunoproteasome->NFkB Antigen Antigen Presentation Immunoproteasome->Antigen

Caption: Simplified signaling pathway for IFN-γ-induced β5i expression.

Conclusion: A Synergistic Approach

The this compound assay and western blotting are complementary, not mutually exclusive, techniques for studying β5i. The this compound assay provides crucial data on the functional activity of the immunoproteasome, which is invaluable for screening potential inhibitors and understanding the immediate catalytic consequences of cellular stimuli. Western blotting, on the other hand, validates these findings by confirming that changes in activity are correlated with changes in the level of the β5i protein. Discrepancies between the two assays can also be informative, suggesting post-translational modifications or the presence of endogenous inhibitors that may regulate β5i activity without altering its protein levels. By employing both methods, researchers can gain a more robust and nuanced understanding of the role of β5i in health and disease.

References

Unveiling Immunoproteasome Activity: A Comparative Guide to Ac-ANW-AMC and Expression Level Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying immunoproteasome activity is crucial for understanding its role in immunity, inflammation, and various disease states. This guide provides a comprehensive comparison of two key methodologies: the direct measurement of enzymatic activity using the fluorogenic substrate Ac-ANW-AMC and the quantification of immunoproteasome subunit expression levels. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these approaches.

The immunoproteasome is a specialized form of the proteasome induced by pro-inflammatory signals like interferon-gamma (IFN-γ). It plays a critical role in generating peptides for MHC class I antigen presentation.[1][2][3] The catalytic core of the immunoproteasome contains three distinct active subunits: β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8), which replace their constitutive counterparts (β1, β2, and β5).[1] This substitution alters the cleavage specificity of the proteasome, favoring the production of peptides with hydrophobic C-termini that are optimal for MHC class I binding.

Measuring Immunoproteasome Activity with this compound

Ac-Ala-Asn-Trp-AMC (this compound) is a fluorogenic peptide substrate designed to specifically measure the chymotrypsin-like activity of the immunoproteasome's β5i subunit. Upon cleavage by the active β5i, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that can be quantified. This substrate shows preferential cleavage by the immunoproteasome compared to the constitutive proteasome.

Correlation with Immunoproteasome Expression

Studies have demonstrated a strong correlation between this compound hydrolysis and the expression of immunoproteasome subunits. For instance, treatment of cells with IFN-γ, a known inducer of immunoproteasome expression, leads to a significant increase in this compound cleavage. One study showed a 14.8-fold increase in this compound signal in IFN-γ-treated HeLa cells compared to untreated cells. This increase in activity directly corresponds to the upregulation of β1i, β2i, and β5i protein levels, as confirmed by Western blot analysis.

Comparison of Fluorogenic Substrates for Proteasome Activity

The selection of an appropriate substrate is critical for distinguishing between the activities of the constitutive and immunoproteasomes. The table below summarizes the specificity and performance of this compound in comparison to other commonly used fluorogenic substrates.

SubstrateTarget Subunit(s)SpecificityFold Induction with IFN-γBasal SignalReference
This compound β5i (Immunoproteasome) High for β5i ~14.8-fold Low ****
Ac-PAL-AMCβ1i (Immunoproteasome)Moderate for β1i~5.2-foldModerate
Suc-LLVY-AMCβ5 (Constitutive) & β5iLow (cleaved by both)>5-foldHigh
Ac-WLA-AMCβ5 (Constitutive)High for β5~1.5-foldHigh
Z-LLE-AMCβ1 (Constitutive)High for β1~1.5-foldModerate

As the data indicates, this compound exhibits a significantly higher fold induction upon IFN-γ treatment and a lower basal signal in uninduced cells compared to other substrates, highlighting its superior specificity for measuring induced immunoproteasome activity. While Suc-LLVY-AMC is widely used to measure chymotrypsin-like activity, its inability to distinguish between β5 and β5i makes it a less suitable choice for specifically quantifying immunoproteasome function.

Experimental Protocols

Measuring Immunoproteasome Activity using this compound

This protocol outlines the measurement of β5i activity in whole-cell lysates.

Materials:

  • Cells of interest (e.g., HeLa)

  • Recombinant IFN-γ

  • Proteasome Activity Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • This compound substrate

  • Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)

  • Black 96-well plates

  • Fluorometer (Excitation: 345-360 nm, Emission: 445-460 nm)

Procedure:

  • Cell Treatment: Culture cells and treat with an immunoproteasome inducer (e.g., 500 U/ml IFN-γ for 48 hours) or vehicle control.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in Proteasome Activity Lysis Buffer.

  • Homogenization: Homogenize the lysate by passing it through a 26G needle 15 times.

  • Clarification: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.

  • Activity Assay:

    • In a black 96-well plate, add 10 µl of whole-cell lysate to each well.

    • Add 100 µl of Proteasome Activity Assay Buffer containing the this compound substrate (final concentration typically 12.5 µM to 50 µM).

    • Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time (e.g., every 3 minutes for up to 60 minutes) using a fluorometer with excitation at ~345 nm and emission at ~445 nm. The rate of AMC release is proportional to the β5i activity.

Quantifying Immunoproteasome Subunit Expression by Western Blot

This protocol provides a general workflow for assessing the protein levels of immunoproteasome subunits.

Materials:

  • Cell lysates prepared as above (can use a portion from the activity assay preparation)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for immunoproteasome subunits (e.g., anti-PSMB8/β5i, anti-PSMB9/β1i, anti-PSMB10/β2i)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity will be proportional to the amount of the specific immunoproteasome subunit.

Visualizing the Pathways and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

IFN_gamma_Signaling cluster_cell Cell cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor IFNg->IFNGR Binds JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_dimer p-STAT1 Dimer STAT1_P->STAT1_dimer Dimerizes GAS GAS Element STAT1_dimer->GAS Translocates & Binds PSMB8 PSMB8 (β5i) Gene GAS->PSMB8 Promotes Transcription PSMB9 PSMB9 (β1i) Gene GAS->PSMB9 Promotes Transcription PSMB10 PSMB10 (β2i) Gene GAS->PSMB10 Promotes Transcription Transcription Transcription & Translation PSMB8->Transcription PSMB9->Transcription PSMB10->Transcription iProteasome Immunoproteasome Subunits (β1i, β2i, β5i) Transcription->iProteasome

IFN-γ signaling pathway leading to immunoproteasome induction.

Experimental_Workflow cluster_prep Sample Preparation cluster_activity Activity Assay cluster_expression Expression Analysis cluster_correlation Correlation Analysis CellCulture 1. Cell Culture & Treatment (e.g., +/- IFN-γ) Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification AssaySetup 4a. Set up Reaction (Lysate + this compound) Quantification->AssaySetup SDSPAGE 4b. SDS-PAGE Quantification->SDSPAGE Fluorescence 5a. Measure Fluorescence (Kinetic Reading) AssaySetup->Fluorescence ActivityData 6a. Analyze Data (Calculate Activity Rate) Fluorescence->ActivityData Correlation Correlate Activity Data with Expression Levels ActivityData->Correlation WesternBlot 5b. Western Blot (Probe for β1i, β2i, β5i) SDSPAGE->WesternBlot Detection 6b. Chemiluminescent Detection WesternBlot->Detection ExpressionData 7b. Analyze Data (Quantify Band Intensity) Detection->ExpressionData ExpressionData->Correlation

Experimental workflow for correlating this compound activity with immunoproteasome expression.

Objective Comparison and Conclusion

FeatureThis compound Activity AssayWestern Blot for Expression
Measurement Direct enzymatic activity of the β5i subunit.Protein levels of individual immunoproteasome subunits.
Throughput High (96-well plate format).Lower (gel electrophoresis and blotting).
Quantification Quantitative (rate of fluorescence change).Semi-quantitative (band intensity).
Information Provided Functional status of the assembled proteasome.Abundance of specific subunits (does not confirm assembly or activity).
Time Relatively fast (hours).More time-consuming (1-2 days).
Specificity High for β5i, but can be complemented with specific inhibitors (e.g., ONX-0914) for enhanced accuracy.High, dependent on antibody specificity.

References

Unveiling Immunoproteasome Activity: A Head-to-Head Comparison of Ac-ANW-AMC and Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate role of the immunoproteasome in immunity and disease, the choice of detection method is paramount. While traditional antibody-based techniques like Western blotting and ELISA have long been staples in the lab, fluorogenic substrates such as Ac-ANW-AMC are emerging as a powerful alternative for the direct and sensitive measurement of enzymatic activity. This guide provides a comprehensive comparison of these methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate assay for your research needs.

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system by processing antigens for presentation on MHC class I molecules. Its activity is often upregulated in response to inflammatory signals and in various pathological conditions, including cancer and autoimmune diseases. Consequently, accurate measurement of immunoproteasome activity is crucial for understanding its function and for the development of targeted therapeutics.

This compound is a fluorogenic substrate specifically designed to measure the chymotrypsin-like activity of the immunoproteasome's β5i (also known as LMP7) subunit.[1] Cleavage of the substrate by active β5i releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a direct and real-time readout of enzymatic function.[1][2] In contrast, antibody-based methods such as Western blotting and ELISA quantify the amount of immunoproteasome protein present in a sample, which does not always correlate with its enzymatic activity.

At a Glance: this compound vs. Antibody-Based Methods

FeatureThis compound AssayWestern BlotELISA
Principle Measures enzymatic activityDetects and semi-quantifies protein levelsQuantifies protein levels
Output Kinetic or endpoint fluorescenceBand intensity on a membraneAbsorbance, fluorescence, or luminescence
Sensitivity HighModerate to lowHigh
Quantification Quantitative (with standard curve)Semi-quantitativeQuantitative
Time to Result Rapid (minutes to hours)Lengthy (1-2 days)Moderate (hours to 1 day)
Throughput High (96-well plate format)LowHigh (96-well plate format)
Real-time Analysis YesNoNo
Measures Function YesNoNo

Delving Deeper: Key Advantages of this compound

The primary advantage of the this compound assay lies in its ability to directly measure the functional activity of the immunoproteasome, providing a more biologically relevant metric than protein quantity alone. This is particularly important as the activity of the immunoproteasome can be regulated by various post-translational modifications and inhibitor proteins that would not be detected by antibody-based methods.

Enhanced Sensitivity and Dynamic Range: Fluorogenic assays like the this compound assay often exhibit higher sensitivity compared to chromogenic Western blotting.[3] One study demonstrated that in response to IFN-γ treatment, the this compound assay showed a 14.8-fold increase in signal, indicating a more dynamic range for measuring immunoproteasome activity compared to another substrate.[4] This high sensitivity allows for the detection of subtle changes in enzyme activity that might be missed by less sensitive methods.

Real-Time Kinetic Analysis: The continuous nature of the fluorogenic assay allows for the real-time monitoring of enzyme kinetics. This provides valuable information about the rate of substrate cleavage and can be used to determine kinetic parameters such as Vmax and Km, which is not possible with endpoint assays like Western blotting and standard ELISA.

Simplified and High-Throughput Workflow: The this compound assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening of potential immunoproteasome inhibitors or activators. The protocol is relatively simple and less time-consuming compared to the multi-step process of Western blotting.

Experimental Data: A Comparative Overview

For instance, a study investigating the effects of IFN-γ treatment on HeLa cells showed a significant increase in the protein levels of all immunoproteasome subunits via immunoblotting. The same study utilized the this compound substrate to confirm a corresponding dramatic increase in β5i-specific activity. While both methods showed an increase, the fluorogenic assay provided a quantitative measure of the functional consequence of this increased expression.

Another study highlighted that while immunoproteasome gene expression might not directly correlate with the amount of specific protein, the this compound assay provides a direct measure of the β5i-specific activity.

Experimental Protocols

Below are detailed methodologies for performing the this compound assay and a representative Western blot for the β5i subunit.

This compound Immunoproteasome Activity Assay

This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.

1. Sample Preparation (Cell Lysates):

  • Wash cells with cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, and 0.025% digitonin).

  • Homogenize the lysate by passing it through a 26G needle.

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a Bradford assay.

2. Assay Procedure:

  • In a black 96-well plate, add cell lysate (typically 10-50 µg of total protein).

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).

  • Prepare the this compound substrate solution in the reaction buffer to a final working concentration (typically 50-200 µM).

  • Initiate the reaction by adding the substrate solution to the wells containing the cell lysate.

  • Immediately measure the fluorescence on a microplate reader with excitation at approximately 345 nm and emission at approximately 445 nm.

  • For kinetic assays, take readings every 3 minutes for a period of 30-60 minutes at 30°C.

3. Data Analysis:

  • The rate of the reaction (increase in fluorescence over time) is proportional to the immunoproteasome activity.

  • For quantitative analysis, a standard curve can be generated using free AMC.

  • The inclusion of a specific immunoproteasome inhibitor, such as ONX-0914, can be used to determine the specific activity.

Western Blot for Immunoproteasome Subunit β5i

This is a standard Western blot protocol that may require optimization.

1. Sample Preparation:

  • Prepare cell lysates as described for the this compound assay, often using a lysis buffer containing detergents like NP-40 (e.g., 50 mM Tris-Cl pH 8.0, 150 mM NaCl, 1.0% NP-40).

  • Determine protein concentration.

  • Denature protein samples by boiling in Laemmli sample buffer.

2. SDS-PAGE and Protein Transfer:

  • Separate proteins by size on a 12% Tris-glycine polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the β5i subunit overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.

  • Quantify band intensity using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Visualizing the Workflows

Ac_ANW_AMC_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Lysis Cell Lysis Homogenization Homogenization Cell_Lysis->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Protein_Quantification Protein Quantification Centrifugation->Protein_Quantification Add_Lysate Add Lysate to Plate Protein_Quantification->Add_Lysate Add_Substrate Add this compound Add_Lysate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_detection Detection & Analysis WB_Lysis Cell Lysis WB_Quantification Protein Quantification WB_Lysis->WB_Quantification WB_Denaturation Denaturation WB_Quantification->WB_Denaturation SDS_PAGE SDS-PAGE WB_Denaturation->SDS_PAGE Blocking Blocking Primary_Ab Primary Antibody Incubation (β5i) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Densitometry Densitometry Analysis ECL_Detection->Densitometry Transfer Protein Transfer SDS_PAGE->Transfer Transfer->Blocking

Conclusion: Choosing the Right Tool for the Job

The choice between the this compound assay and antibody-based methods depends on the specific research question.

  • For direct measurement of immunoproteasome function, kinetic analysis, and high-throughput screening, the this compound assay is the superior choice. Its ability to provide a quantitative readout of enzymatic activity offers a more biologically relevant and sensitive assessment of the immunoproteasome's status.

  • For confirming the presence and determining the relative abundance of the immunoproteasome subunits, Western blotting remains a valuable tool. It can also provide information on the molecular weight of the protein, which can be useful for identifying different isoforms or degradation products.

  • For high-throughput quantification of immunoproteasome protein levels, ELISA offers a more quantitative and higher-throughput alternative to Western blotting.

In many research scenarios, a combination of these techniques provides the most comprehensive understanding. For example, Western blotting can be used to confirm changes in immunoproteasome subunit expression, while the this compound assay can then be used to determine the functional consequences of these changes. By understanding the distinct advantages and limitations of each method, researchers can make informed decisions to advance their studies on the critical role of the immunoproteasome in health and disease.

References

Proteasome Inhibitors in Multiple Myeloma: A Comparative Analysis of Bortezomib and its Alternatives on Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of proteasome inhibitors is crucial for advancing multiple myeloma therapeutics. This guide provides a detailed comparison of bortezomib, a cornerstone of multiple myeloma treatment, with its key alternatives, focusing on their effects on the chymotrypsin-like activity of the proteasome, a critical mechanism for inducing cancer cell death.

This analysis delves into experimental data on the hydrolysis of the fluorogenic substrate Ac-ANW-AMC, a specific marker for the chymotrypsin-like activity of the immunoproteasome, which is highly expressed in multiple myeloma cells. By examining the inhibitory concentrations and effects of these drugs, this guide offers insights into their relative potencies and mechanisms of action.

Comparative Efficacy of Proteasome Inhibitors

The primary mechanism by which bortezomib and its alternatives induce apoptosis in multiple myeloma cells is through the inhibition of the 26S proteasome, a cellular complex responsible for protein degradation. A key target is the β5 subunit of the proteasome, which exhibits chymotrypsin-like (CT-L) activity. The inhibition of this activity leads to the accumulation of misfolded proteins, triggering endoplasmic reticulum stress and ultimately, apoptosis.

The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability and the percentage of inhibition of chymotrypsin-like proteasome activity for bortezomib and its key alternative, carfilzomib, in both sensitive and resistant multiple myeloma cell lines. It is important to note that while this compound is a specific substrate for the chymotrypsin-like activity of the immunoproteasome, the presented inhibition data for this activity was generated using a different, though related, assay system.

DrugCell LineResistance StatusIC50 (Cell Viability, nM)Relative Reduction in Chymotrypsin-like Activity (%)
Bortezomib MM.1SSensitive (WT)15.2[1][2]65[1][2]
MM.1S/BTZBortezomib-Resistant44.5[1]45
Carfilzomib MM.1SSensitive (WT)8.396
MM.1S/CFZCarfilzomib-Resistant23.077

Note: The relative reduction in chymotrypsin-like activity was determined after incubation with 50 nM of the respective drugs. The assay used was the Cell-Based Proteasome-Glo™ 3-Substrate System, not a direct this compound hydrolysis assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the comparative data.

Cell Viability Assay

The half-maximal inhibitory concentration (IC50) for cell viability is a measure of the potency of a drug in inhibiting cell growth. In the cited studies, multiple myeloma cell lines (MM.1S wild-type, bortezomib-resistant, and carfilzomib-resistant) were cultured and exposed to increasing concentrations of bortezomib and carfilzomib for a specified period (e.g., 24, 48, or 72 hours). Cell viability was then assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value was then calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.

Proteasome Activity Assay (this compound Hydrolysis)

This assay specifically measures the chymotrypsin-like activity of the immunoproteasome.

Materials:

  • Multiple myeloma cells

  • Proteasome inhibitor (e.g., bortezomib, carfilzomib, ixazomib)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40)

  • Fluorogenic substrate: this compound (N-Acetyl-L-alanyl-L-asparaginyl-L-tryptophanamide 7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~345 nm and emission at ~445 nm

Procedure:

  • Cell Culture and Treatment: Culture multiple myeloma cells to the desired density. Treat the cells with various concentrations of the proteasome inhibitor or vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Lyse the cells on ice using a suitable lysis buffer.

  • Homogenization: To ensure complete lysis, pass the cell lysates through a fine-gauge needle (e.g., 26G) multiple times.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

  • Proteasome Activity Measurement: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the assay buffer to bring the volume to a desired level.

  • Substrate Addition: Add the this compound substrate to each well to a final concentration of 50-200 µM.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (30-37°C) fluorometer. Measure the fluorescence intensity at regular intervals (e.g., every 3 minutes) with excitation at ~345 nm and emission at ~445 nm.

  • Data Analysis: The rate of increase in fluorescence, corresponding to the hydrolysis of this compound and the release of free AMC, is proportional to the proteasome's chymotrypsin-like activity. Calculate the activity as the change in fluorescence units per unit of time per microgram of protein. Compare the activity in inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis Culture Culture Multiple Myeloma Cells Treat Treat with Proteasome Inhibitors (Bortezomib, Carfilzomib, etc.) Culture->Treat Lysis Cell Lysis Treat->Lysis Homogenize Homogenization Lysis->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Quantify Protein Quantification Centrifuge->Quantify Prepare Prepare 96-well plate (Lysate + Assay Buffer) Quantify->Prepare Add_Substrate Add this compound Substrate Prepare->Add_Substrate Measure Measure Fluorescence (Ex: 345nm, Em: 445nm) Add_Substrate->Measure Calculate Calculate Rate of Hydrolysis Measure->Calculate Compare Compare Inhibitor vs. Control (% Inhibition) Calculate->Compare

Experimental workflow for assessing proteasome inhibitor effects.

Proteasome_Inhibition_Pathway Bortezomib Bortezomib / Alternatives Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibition Protein_Deg Protein Degradation Bortezomib->Protein_Deg Blocks Proteasome->Protein_Deg Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Signaling pathway of proteasome inhibition-induced apoptosis.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-ANW-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step guidance for the safe and proper disposal of Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amido-4-methylcoumarin), a fluorogenic peptide substrate commonly used in proteasome activity assays. Adherence to these procedures is critical for maintaining laboratory safety and ensuring compliance with environmental regulations.

Understanding the Hazards

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is important to handle it with care. The material may cause irritation to the mucous membranes and upper respiratory tract. Furthermore, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] The toxicological properties of this compound have not been fully investigated.[1]

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO), a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it. Therefore, waste containing this compound in DMSO must be handled as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsTo prevent eye contact which can cause irritation.
Hand Protection Nitrile or butyl rubber glovesTo prevent skin contact and absorption.
Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling the solid form to avoid dust inhalation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its solutions is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically resistant container for the collection of this compound waste. Glass or polyethylene containers are generally suitable.

  • Labeling: The label should be clear and include the following information:

    • "Hazardous Waste"

    • Chemical Name: "this compound in DMSO" (or other solvent)

    • Concentration of this compound

    • List of all components in the waste solution (e.g., DMSO, buffer salts)

    • Appropriate hazard pictograms (e.g., flammable for DMSO)

    • Date of accumulation start

  • Segregation: Collect this compound waste separately from other waste streams, especially aqueous waste, unless it is a very dilute solution. If dissolved in DMSO, it should be collected with other organic solvent waste.[2][3]

Waste Storage
  • Secure Storage: Store the sealed waste container in a designated and well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Lid Tightness: Keep the container lid securely closed when not in use. For solvent waste, do not tighten the lid completely to avoid pressure buildup.[3]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office to arrange for pickup and proper disposal.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear PPE: Before cleaning the spill, put on the appropriate PPE as listed in the table above.

  • Containment:

    • Solid Spill: Carefully sweep the solid material into a suitable container for disposal. Avoid creating dust.

    • Liquid Spill (in DMSO): Confine the spill to a small area using absorbent material from a chemical spill kit. Absorb the spill with an inert, dry material and place it in a double bag.

  • Decontamination: After removing the bulk of the spill, decontaminate the area with soap and water or an appropriate solvent. Collect all cleaning materials (e.g., paper towels, wipes) and place them in a sealed bag for disposal as hazardous waste.

  • Labeling and Disposal: Label the container with the spilled material and cleaning debris as "Hazardous Waste" and arrange for its disposal through your EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container collect_waste Collect Waste in Designated Container container->collect_waste store_waste Store in Secure, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Proper Disposal by EHS contact_ehs->end_disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain & Absorb Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate collect_spill_waste Collect Spill Debris as Hazardous Waste decontaminate->collect_spill_waste collect_spill_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Ac-ANW-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling of Ac-ANW-AMC.

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, a fluorogenic substrate for the β5i/LMP7 subunit of the 20S immunoproteasome.[1][2][3] Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.

Hazard Identification and First Aid

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[4] Inhalation, ingestion, or skin absorption may be harmful.[4] The chemical, physical, and toxicological properties have not been fully investigated.

First Aid Measures

ScenarioImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration by trained personnel and seek immediate medical attention.
Skin Contact Wash the affected area with plenty of water and remove contaminated clothing. If symptoms occur, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water while holding eyelids open. Seek professional medical examination.
Ingestion If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person and seek immediate medical attention.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., heavy rubber gloves).
Eye Protection Safety goggles or a face shield.
Respiratory Protection A NIOSH-approved self-contained breathing apparatus or respirator should be worn, especially when handling the powder form, to avoid breathing dust.
Body Protection A complete protective suit, coveralls, or lab coat.
Foot Protection Chemical-resistant, steel-toe boots or shoes.

Handling and Storage

Safe Handling Procedures:

  • Ensure adequate ventilation in the work area.

  • Avoid breathing dust.

  • Do not eat, drink, or smoke when using this product.

  • Prepare a stock solution (e.g., ≥10mM in DMSO) and consider making multiple aliquots to avoid repeated freeze-thaw cycles.

Storage Conditions:

  • Upon receipt, store the unopened product at -20°C to -70°C in a manual defrost freezer.

  • Stock solutions should be stored at -20°C or -80°C and protected from light.

  • Avoid repeated freeze-thaw cycles.

Storage TemperatureShelf Life of Stock Solution
-20°CUp to 1 month (protect from light).
-80°CUp to 6 months.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Avoid release to the environment.

Experimental Protocol: Proteasome Activity Assay

This compound is a fluorogenic substrate used to measure the chymotrypsin-like activity of the immunoproteasome. Upon cleavage by the β5i/LMP7 subunit, fluorescent 7-amino-4-methylcoumarin (AMC) is released.

Key Experimental Parameters:

ParameterValue
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Working Concentration 10-50 µM
Solubility Soluble in DMSO (e.g., 10mM)

General Procedure:

  • Lyse cells in a suitable proteasome activity lysis buffer.

  • Homogenize the cell lysates.

  • Centrifuge the lysates to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix the cell lysate with this compound substrate.

  • Measure the fluorescence kinetically at 37°C using a fluorometer set to the appropriate excitation and emission wavelengths.

Safety and Handling Workflow

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Ensure Proper Ventilation B->C D Weigh Powdered Compound in Ventilated Enclosure C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G K Store Aliquots at -20°C or -80°C F->K H Dispose of Waste in Accordance with Regulations G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Protect from Light K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.